Technical Documentation Center

Chlorodifluoroacetyl fluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Chlorodifluoroacetyl fluoride
  • CAS: 354-27-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chlorodifluoroacetyl Fluoride (CDFAF)

The Bifunctional Fluorinated Linchpin in Medicinal Chemistry Executive Summary Chlorodifluoroacetyl fluoride (CDFAF), CAS 354-27-8, is a highly specialized fluorinated building block that serves as a critical "linchpin"...

Author: BenchChem Technical Support Team. Date: February 2026

The Bifunctional Fluorinated Linchpin in Medicinal Chemistry

Executive Summary

Chlorodifluoroacetyl fluoride (CDFAF), CAS 354-27-8, is a highly specialized fluorinated building block that serves as a critical "linchpin" in the synthesis of advanced pharmaceutical intermediates. Unlike simple acyl fluorides, CDFAF possesses a unique bifunctional nature: it acts as a potent electrophile for acylation while retaining a chlorodifluoromethyl (–CF₂Cl) moiety. This "Magic Chloro" handle allows for subsequent radical functionalization or reductive dechlorination to generate the difluoromethyl (–CF₂H) group—a privileged bioisostere of hydroxyl (–OH) and thiol (–SH) groups. This guide outlines the physicochemical properties, synthesis pathways, and strategic applications of CDFAF in modern drug discovery.

Physicochemical Profile

CDFAF is a volatile, corrosive liquid that requires strict anhydrous handling. Its reactivity profile is dominated by the lability of the acyl–fluorine bond and the latent reactivity of the C–Cl bond.

PropertyValueNotes
CAS Number 354-27-8
Formula C₂ClF₃O
Molecular Weight 132.47 g/mol
Boiling Point ~64°C (at 760 mmHg)Note: Often handled as a volatile liquid; requires sealed storage.
Density ~1.53 g/cm³High density typical of polyfluorinated organics.
Appearance Colorless, fuming liquidHydrolyzes rapidly in moist air.
Solubility Soluble in DCM, THF, Et₂OReacts violently with water/alcohols.
Reactivity Class Acyl Fluoride / HaloalkaneDual electrophilic/radical reactivity.
Synthesis & Production Strategies

The industrial and laboratory-scale generation of CDFAF typically avoids direct fluorination of acetyl chloride due to selectivity issues. Instead, it leverages the oxidation of halogenated olefins.

Primary Synthetic Route

The most robust synthesis involves the oxidation of 1,1-dichloro-2,2-difluoroethylene (CAS 79-35-6). This method ensures the preservation of the critical –CF₂Cl motif while installing the acyl fluoride functionality.

Synthesis Precursor 1,1-Dichloro-2,2-difluoroethylene (CAS 79-35-6) Oxidation Oxidation (O₂ / Catalyst) Precursor->Oxidation Controlled Oxidation Intermediate Epoxide Intermediate Oxidation->Intermediate Product Chlorodifluoroacetyl Fluoride (CDFAF) Intermediate->Product Rearrangement

Figure 1: Synthetic pathway from halo-olefin precursors to CDFAF.

Reactivity Profile & Mechanistic Insight[1]

CDFAF is defined by its dual-mode reactivity . It allows medicinal chemists to install a scaffold (via acylation) and then modify it (via the chlorine handle).

Mode A: Nucleophilic Acyl Substitution (The Anchor)

The acyl fluoride bond (–COF) is highly susceptible to nucleophilic attack by amines, alcohols, and thiols.

  • Advantage: Acyl fluorides are often more stable to hydrolysis than their chloride counterparts yet react faster with amines due to the high electronegativity of fluorine increasing the electrophilicity of the carbonyl carbon.

  • Outcome: Formation of Chlorodifluoroacetamides or Esters.

Mode B: The "Magic Chloro" Handle (The Modification)

Once the CDFAF is anchored to a molecule, the –CF₂Cl group becomes a versatile handle.

  • Reductive Dechlorination: Treatment with radical reducing agents (e.g., tributyltin hydride or silanes) converts –CF₂Cl to –CF₂H (difluoromethyl).

  • Radical Cyclization: The C–Cl bond can be cleaved homolytically to generate a radical that cyclizes onto nearby olefins, creating complex fluorinated heterocycles.

Reactivity Reagent CDFAF (Reagent) Amide Chlorodifluoroacetamide (R-NH-CO-CF₂Cl) Reagent->Amide + Amine - HF Amine Primary Amine (R-NH₂) Amine->Amide Reduction Reductive Dechlorination (Radical Source + H•) Amide->Reduction Cyclization Radical Cyclization (Olefinic Tether) Amide->Cyclization Difluoromethyl Difluoromethyl Amide (R-NH-CO-CF₂H) Bioisostere of Alcohol Reduction->Difluoromethyl Heterocycle Fluorinated Lactam/Heterocycle Cyclization->Heterocycle

Figure 2: Divergent reactivity pathways of CDFAF: Acylation followed by functionalization.

Applications in Drug Discovery[2][3][4][5]
The Bioisostere Strategy

The difluoromethyl group (–CF₂H), accessible via CDFAF, is a celebrated bioisostere for the hydroxyl group (–OH) and thiol group (–SH).[1][2]

  • H-Bond Donor: The C–H bond in –CF₂H is sufficiently acidic to act as a weak hydrogen bond donor, mimicking the OH interaction but with significantly higher lipophilicity.

  • Metabolic Shield: Replacing a metabolic "soft spot" (like a methyl group) with –CF₂H or –CF₂Cl blocks oxidative metabolism (cytochrome P450), extending the drug's half-life.

Case Study: Synthesis of Fluorinated Heterocycles

CDFAF is instrumental in synthesizing 3,3-difluoro-2-oxindoles and difluoromethyl-quinoxalines .

  • Protocol:

    • React CDFAF with an aniline derivative to form the amide.

    • Subject the amide to radical conditions (e.g., Cu-catalyzed atom transfer radical cyclization) to close the ring, utilizing the Chlorine atom as the leaving group/radical precursor.

Handling & Safety Protocol (Self-Validating System)

DANGER: CDFAF hydrolyzes to release Hydrogen Fluoride (HF) and Hydrochloric Acid (HCl) . It is fatal if inhaled and causes severe skin burns.

Mandatory PPE & Engineering Controls
  • Respiratory: Self-contained breathing apparatus (SCBA) or supplied-air respirator if outside a glovebox.

  • Skin: Double-gloving (Nitrile inner, Silver Shield®/Laminate outer).

  • Engineering: All transfers must occur in a functional fume hood or inert atmosphere glovebox.

Emergency Response (The "Calcium Trigger")

Every lab using CDFAF must have a "Calcium Trigger" kit immediately accessible:

  • Skin Contact: Immediately apply Calcium Gluconate Gel (2.5%) . The calcium ions complex free fluoride, preventing deep tissue necrosis and bone decalcification.

  • Spill Control: Do NOT use water. Neutralize spills with solid Calcium Carbonate (CaCO₃) or Calcium Oxide (CaO) to precipitate fluoride as insoluble CaF₂.

Waste Disposal
  • Quench reaction mixtures slowly into a stirred slurry of ice and Calcium Carbonate.

  • Test pH to ensure neutralization before disposal as fluorinated organic waste.

References
  • PubChem. (2025). Chlorodifluoroacetyl fluoride (CAS 354-27-8) Compound Summary. National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Beilstein Institute. (2024). 1,2-Difluoroethylene (HFO-1132): Synthesis and Chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Hu, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Chlorodifluoroacetyl fluoride molecular structure and weight

An In-Depth Technical Guide to Chlorodifluoroacetyl Fluoride: Structure, Properties, and Synthetic Applications For Researchers, Scientists, and Drug Development Professionals Abstract Chlorodifluoroacetyl fluoride (CClF...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chlorodifluoroacetyl Fluoride: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetyl fluoride (CClF₂COF) is a highly reactive, fluorinated acyl fluoride that serves as a valuable building block in modern organic and medicinal chemistry. Its unique combination of a reactive acyl fluoride moiety and a chlorodifluorinated alpha-carbon makes it a strategic reagent for the introduction of the chlorodifluoroacetyl group into a wide range of molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it offers a detailed, field-proven protocol for its synthesis, discusses its reactivity profile, and explores its applications in the strategic design of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

Chlorodifluoroacetyl fluoride, systematically named 2-chloro-2,2-difluoroacetyl fluoride, is a halogenated derivative of acetyl fluoride. The presence of three fluorine atoms and one chlorine atom imparts significant and useful characteristics to the molecule.

Molecular Structure

The structure features a central carbonyl group bonded to a fluorine atom, forming the highly reactive acyl fluoride functional group. The alpha-carbon is substituted with a chlorine atom and two additional fluorine atoms. This dense halogenation at the alpha-position profoundly influences the electrophilicity of the carbonyl carbon.

Caption: 2D representation of Chlorodifluoroacetyl Fluoride.

Physicochemical Data

The quantitative properties of chlorodifluoroacetyl fluoride are summarized below. A notable discrepancy exists in the literature regarding its boiling point; while some sources report a value of -20°C, this may be a predicted figure.[1][2] The value of 64.3°C at standard atmospheric pressure is more consistently cited in chemical supplier databases and is considered the more probable experimental value.[3][4]

PropertyValueSource(s)
CAS Number 354-27-8[1][5]
Molecular Formula C₂ClF₃O[5]
Molecular Weight 132.47 g/mol [5]
Appearance Colorless liquid with a pungent odor[3]
Boiling Point 64.3°C at 760 mmHg[3][4]
(-20°C, value also reported)[1][2]
Density 1.532 g/cm³ (predicted)[1][4]
IUPAC Name 2-chloro-2,2-difluoroacetyl fluoride[5]
Canonical SMILES C(=O)(C(F)(F)Cl)F[5]

Spectroscopic Profile (Anticipated)

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : As a fluorinated compound, ¹⁹F NMR is the most powerful characterization tool.[6] The spectrum is expected to show two distinct signals due to the two different fluorine environments:

    • Acyl Fluoride (-COF) : A signal is predicted in the downfield region of the ¹⁹F spectrum, typically between -70 and -20 ppm (relative to CFCl₃).[7][8] This signal would appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (³JFF).

    • Chlorodifluoromethyl (-CClF₂) : A signal corresponding to the two equivalent fluorine atoms of the CClF₂ group is expected further upfield. This signal would appear as a doublet due to coupling to the single acyl fluoride (³JFF).

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups.

    • C=O Stretch : The carbonyl (C=O) stretching vibration for an acyl fluoride is characteristically found at a high wavenumber, typically >1800 cm⁻¹ . This is higher than for acyl chlorides or esters due to the high electronegativity of the attached fluorine atom.

    • C-F Stretches : Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1400-1000 cm⁻¹ .[9] The complexity of these bands will be influenced by the different C-F bonds within the molecule.

Synthesis Protocol: Deoxofluorination of Chlorodifluoroacetic Acid

Acyl fluorides are most reliably synthesized from their corresponding carboxylic acids via deoxofluorination.[10] Reagents such as (diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective but can be challenging to handle.[11] A more modern, bench-stable alternative is (diethylamino)difluorosulfonium tetrafluoroborate (XtalFluor-E), which performs this transformation under mild conditions.[12]

The following protocol is a self-validating system based on established methodologies for the synthesis of acyl fluorides. The causality for each step is explained to ensure both reproducibility and understanding.

Materials and Reagents
  • Chlorodifluoroacetic acid

  • XtalFluor-E (or Deoxo-Fluor)

  • Sodium fluoride (NaF, anhydrous, catalytic amount)

  • Ethyl acetate (EtOAc, anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology
  • Reaction Setup : Under an inert atmosphere of nitrogen, a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with chlorodifluoroacetic acid (1.0 eq) and a catalytic amount of anhydrous NaF (0.1 eq). Anhydrous EtOAc is added to dissolve the reagents.

    • Causality: An inert atmosphere is critical as both the fluorinating reagent and the acyl fluoride product are sensitive to moisture. NaF acts as a catalyst, facilitating the reaction with XtalFluor-E.[12]

  • Reagent Addition : XtalFluor-E (1.1 eq), dissolved in anhydrous EtOAc, is added dropwise to the stirring solution at room temperature over 30 minutes.

    • Causality: Slow, controlled addition is necessary to manage any exotherm and prevent potential side reactions. A slight excess of the fluorinating agent ensures complete conversion of the carboxylic acid.

  • Reaction Monitoring : The reaction is stirred at room temperature for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and spotting against a standard of the methyl ester. Alternatively, ¹⁹F NMR can be used to monitor the disappearance of the starting material and the appearance of the product.

  • Workup and Purification : Upon completion, the reaction mixture is filtered through a short plug of silica gel to remove solid byproducts.

    • Causality: This simple filtration is often sufficient to yield a product of high purity, as the byproducts of XtalFluor-E are solid salts.[12]

  • Isolation : The solvent (EtOAc) is carefully removed by distillation at atmospheric pressure. Given the product's boiling point of 64.3°C, fractional distillation of the remaining liquid is the final step to obtain pure chlorodifluoroacetyl fluoride.

    • Causality: Careful distillation is essential to separate the product from any residual solvent or higher-boiling impurities. The relatively low boiling point necessitates controlled heating to prevent loss of product.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Purification & Isolation A Charge Flask: - Chlorodifluoroacetic Acid - NaF (catalyst) - Anhydrous EtOAc B Establish Inert Atmosphere (N2) A->B D Add Dropwise to Reaction Flask (Room Temp) B->D C Dissolve XtalFluor-E in Anhydrous EtOAc C->D E Stir at RT (2-4 hours) D->E F Monitor via TLC or 19F NMR E->F G Filter through Silica Gel F->G H Fractional Distillation G->H I Pure CClF2COF H->I

Caption: Workflow for the synthesis of Chlorodifluoroacetyl Fluoride.

Reactivity and Application in Drug Development

Chemical Reactivity

Acyl fluorides occupy a unique position in the hierarchy of carboxylic acid derivative reactivity. They are more stable and easier to handle than the corresponding acyl chlorides due to the strong C-F bond, yet they remain highly effective acylating agents, significantly more reactive than esters or amides.[10][13] This balanced reactivity makes them ideal for controlled acylation reactions.

Chlorodifluoroacetyl fluoride readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions typically proceed under mild conditions and often do not require a base, as the fluoride ion byproduct is a poor leaving group and a weak base.

cluster_0 Acylation Reactions reagent CClF2-COF (Chlorodifluoroacetyl Fluoride) amine Amine (R-NH2) reagent->amine + Nucleophile alcohol Alcohol (R-OH) reagent->alcohol + Nucleophile amide CClF2-CO-NHR (Amide) amine->amide Forms ester CClF2-CO-OR (Ester) alcohol->ester Forms

Caption: Key acylation reactions of Chlorodifluoroacetyl Fluoride.

Strategic Role in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[14] Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to improve membrane permeability.[15]

Chlorodifluoroacetyl fluoride is a key reagent for introducing the chlorodifluoroacetyl moiety (CClF₂-C(O)-) into potential drug molecules. This group can serve several strategic purposes:

  • Metabolic Blocker : The C-F and C-Cl bonds are significantly stronger than C-H bonds, making the α-carbon resistant to metabolic oxidation by cytochrome P450 enzymes.

  • Electronic Modulation : The strong electron-withdrawing nature of the CClF₂ group can significantly lower the pKa of adjacent functional groups, which can be crucial for optimizing a drug's ionization state and target engagement.[15]

  • Bioisosterism : The CClF₂ group can act as a bioisostere for other chemical groups, allowing medicinal chemists to fine-tune the steric and electronic profile of a lead compound to improve its safety and efficacy.

While chlorine is also a common halogen in pharmaceuticals, the combination with fluorine in this reagent provides a unique set of properties for drug design exploration.[16]

Safety and Handling

Chlorodifluoroacetyl fluoride is a reactive and potentially hazardous chemical. As an acyl halide, it is expected to be corrosive and react with water, potentially releasing hydrofluoric acid. Proper safety precautions are mandatory.

  • Handling : Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.

Conclusion

Chlorodifluoroacetyl fluoride is a potent and versatile reagent with significant applications in synthetic chemistry and drug discovery. Its well-defined reactivity, combined with the beneficial properties conferred by the chlorodifluoroacetyl group, makes it an invaluable tool for researchers aiming to synthesize novel fluorinated compounds and optimize pharmaceutical candidates. Understanding its structure, properties, and synthetic methodologies, as outlined in this guide, is key to leveraging its full potential in the laboratory.

References

  • PubChem. Acetyl fluoride, 2-chloro-2,2-difluoro- | C2ClF3O | CID 67714. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • ResearchGate. Vibrational Analysis of the Ground States of Trifluoroacetyl Fluoride and Trifluoroacetyl Chloride. [Link]

  • Organic Chemistry Portal. Acyl fluoride synthesis by fluorination. [Link]

  • Google Patents. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
  • UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • Google Patents. US8716526B2 - Method for producing difluoroacetyl chloride.
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. [Link]

  • Pharmaceutical Technology. GMP Fluorination Challenges Limit Use in API Synthesis. [Link]

  • Annex Publishers. Studying the Infrared Spectroscopy and Structural Properties of Compounds Fluoride that Blotched by in. [Link]

  • NIST WebBook. Dichlorodifluoromethane. [Link]

  • Scilit. NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts. [Link]

  • ACS Publications. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. [Link]

  • Quick Company. A Process For Preparation Of Difluoroacetyl Fluoride And Its Derivatives. [Link]

  • Fluorine in medicinal chemistry. RSC. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Acyl Fluorides. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • National Institutes of Health. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

  • Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. MDPI. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • The Organic Chemistry Tutor. Acyl Substitution Trick Your Professor is NOT Telling You. [Link]

  • Wikipedia. Trifluoroacetyl fluoride. [Link]

  • Pacific Northwest National Laboratory. The Infrared Spectroscopy of Equilibrium Mixtures of Vapor-Phase Water and Hydrogen Fluoride. [Link]

Sources

Foundational

synthesis route for 2-chloro-2,2-difluoroacetyl fluoride

Initiating Data Collection I'm now diving into the literature to pinpoint established synthesis pathways for 2-chloro-2,2-difluoroacetyl fluoride. My initial focus is on secure methods, starting materials, reaction param...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into the literature to pinpoint established synthesis pathways for 2-chloro-2,2-difluoroacetyl fluoride. My initial focus is on secure methods, starting materials, reaction parameters, and essential safety guidelines for this compound's creation. The goal is a robust understanding of the best approach.

Analyzing Synthesis Pathways

I've moved on to analyzing my search findings, aiming to pinpoint scientifically robust and frequently used methods for synthesizing 2-chloro-2,2-difluoroacetyl fluoride. I'm focusing on the chemical principles behind each route and the justification for specific experimental choices to build a strong foundation for the technical guide. The goal is to identify the best, most reliable, and safest methods.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My plan is to start with an overview of the compound's importance, focusing on its applications for the target audience. After that, the guide will detail the synthesis routes, complete with step-by-step instructions, reaction mechanism explanations, and data tables. I'm also preparing to create visual Graphviz diagrams to illustrate the workflows clearly, with meticulous labeling and formatting.

Exploratory

Spectroscopic Characterization of Chlorodifluoroacetyl Fluoride: A Technical Guide

Executive Summary Chlorodifluoroacetyl fluoride ( ), often confused with its chloride analog, is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its high rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorodifluoroacetyl fluoride (


), often confused with its chloride analog, is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its high reactivity, driven by the acyl fluoride moiety, makes it a potent electrophile but also presents significant challenges in handling and characterization.

This guide provides a definitive reference for the spectroscopic identification of Chlorodifluoroacetyl fluoride. It synthesizes data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), distinguishing this molecule from structurally similar perfluorinated species.

Compound Identity
PropertyDetail
IUPAC Name 2-Chloro-2,2-difluoroacetyl fluoride
CAS Registry Number 354-27-8 (Note: Do not confuse with the chloride, CAS 354-24-5)
Molecular Formula

Molecular Weight 132.47 g/mol
Key Hazards Corrosive, releases HF on hydrolysis, lachrymator.[1][2][3][4]

Molecular Architecture & Electronic Context

To interpret the spectra accurately, one must understand the electronic environment. The molecule consists of a carbonyl group flanked by two highly electronegative functionalities: a fluorine atom (acyl fluoride) and a chlorodifluoromethyl group (


).
  • Inductive Effect (

    
    ):  The 
    
    
    
    -fluorines and the acyl fluorine create a highly electron-deficient carbonyl carbon. This results in significant deshielding in NMR and a blue shift (higher wavenumber) in IR compared to non-fluorinated analogs.
  • Resonance: The lone pairs on the acyl fluorine donate electron density back to the carbonyl carbon (

    
     effect), but the strong inductive withdrawal dominates the spectroscopic signature.
    

Vibrational Spectroscopy (IR)[5][6][7][8]

The Infrared spectrum of acyl fluorides is distinct due to the high force constant of the


 bond, elevated by the electronegativity of the fluorine substituent.
Diagnostic Bands
Functional GroupWavenumber (

)
IntensityAssignment Logic
Acyl Fluoride

1875 – 1900 StrongSignificantly higher than chlorides (

) or esters (

) due to the electronegativity of F shortening the

bond.

Stretch
1100 – 1300 Very StrongCharacteristic broad/strong bands for

and

bonds.

Stretch
600 – 800 MediumTypical region for alkyl chloride stretching, though often obscured in the fingerprint region.

Analyst Note: In the gas phase, the carbonyl stretch may resolve into rotational fine structure. In solution (e.g.,


), it appears as a sharp singlet. Caution:  Hydrolysis leads to the formation of Chlorodifluoroacetic acid (

), a common impurity.

Nuclear Magnetic Resonance (NMR)[5][9][10]

NMR is the primary tool for purity assessment. The presence of fluorine makes


 NMR the most sensitive diagnostic method.
NMR: The Fingerprint

Reference:


 (

)

The spectrum displays two distinct fluorine environments coupling to each other.

SignalShift (

, ppm)
MultiplicityCoupling (

)
Interpretation

+20 to +45 Triplet

Acyl fluorides are highly deshielded. The signal splits into a triplet due to the two

-fluorines.

-60 to -70 Doublet

Typical range for

attached to Cl. Splits into a doublet due to the single acyl fluorine.

Comparison to Analogs:

  • Trifluoroacetyl fluoride (

    
    ):
    
    
    
    at
    
    
    ;
    
    
    at
    
    
    .
  • Chlorodifluoroacetyl fluoride: The substitution of F for Cl in the

    
    -position causes a slight downfield shift (deshielding) of the remaining 
    
    
    
    group compared to
    
    
    .
NMR

Reference:


 (

)
CarbonShift (

, ppm)
MultiplicityCoupling Constants (Approx)

150 – 160 Doublet of Triplets

(CO-F)

(

)

(

)
115 – 125 Triplet of Doublets

(

)

(C-COF)

Mass Spectrometry (MS)[11][12]

Electron Impact (EI) ionization is standard. The molecular ion (


) is often weak or absent due to the stability of the acylium ion fragment.
Fragmentation Pathway

The fragmentation is driven by


-cleavage, releasing the stable 

radical or ion.

MS_Fragmentation Figure 1: Proposed EI-MS Fragmentation Pathway for Chlorodifluoroacetyl fluoride. M Molecular Ion [M]+ m/z 132/134 Frag1 Fragment A [CClF2]+ m/z 85/87 M->Frag1 - COF (47) Frag2 Fragment B [COF]+ m/z 47 M->Frag2 - CClF2 (85) Frag3 Fragment C [CF2]+ m/z 50 Frag1->Frag3 - Cl (35/37)

Key Diagnostic Ions (


): 
  • 85 / 87:

    
     (Base peak often). The 3:1 ratio confirms the presence of one Chlorine atom.
    
  • 47:

    
    . Diagnostic for acyl fluorides.
    
  • 50:

    
    . Common fluorocarbon fragment.[5]
    

Experimental Protocol: Handling & Synthesis

Due to the rapid hydrolysis of acyl fluorides to HF and the corresponding acid, strict anhydrous techniques are required.

Safe Handling Workflow
  • Materials: All glassware must be oven-dried. Use PFA/PTFE tubing and liners where possible; glass is etched by trace HF.

  • Solvents: Use anhydrous

    
     or 
    
    
    
    (stored over molecular sieves) for NMR.
  • Neutralization: Have saturated sodium bicarbonate or calcium gluconate gel (for skin exposure) readily available.

Synthesis & Degradation Logic

The molecule is typically synthesized via Halogen Exchange (HALEX) from the chloride.

Synthesis_Workflow Figure 2: Synthesis via HALEX reaction and critical hydrolysis risk. Start Chlorodifluoroacetyl Chloride (CAS 354-24-5) Product Chlorodifluoroacetyl Fluoride (CAS 354-27-8) Start->Product Sulfolane / 18-Crown-6 Distillation Reagent Anhydrous KF (Spray-dried) Reagent->Product Impurity Hydrolysis Product: Chlorodifluoroacetic Acid + HF Product->Impurity Moisture Contact (Avoid!)

Protocol: NMR Sample Preparation
  • Purge: Flush the NMR tube with dry Nitrogen or Argon.

  • Solvent: Add

    
     anhydrous 
    
    
    
    containing
    
    
    
    
    (internal standard).
  • Addition: Add

    
     of the analyte via a gas-tight syringe (if liquid) or vacuum transfer (if gas/volatile).
    
  • Seal: Cap immediately and seal with Parafilm. Run spectra within 15 minutes to minimize hydrolysis.

References

  • NIST Chemistry WebBook. Mass Spectra of Fluorocarbons. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Compound Summary: Acetyl fluoride, 2-chloro-2,2-difluoro- (CAS 354-27-8).[4][6] National Library of Medicine. Available at: [Link]

  • Tedder, J. M. (1961). The Interaction of Halogens with Carbon Compounds. Chemical Reviews. (Provides foundational data on acyl halide bond strengths and shifts).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for coupling constants and chemical shift ranges).

Sources

Foundational

Chlorodifluoroacetyl fluoride literature review and key papers

[1] Executive Summary Chlorodifluoroacetyl fluoride (CDFAF) is a specialized organofluorine intermediate with the chemical formula . It serves as a critical electrophilic building block for introducing the chlorodifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Chlorodifluoroacetyl fluoride (CDFAF) is a specialized organofluorine intermediate with the chemical formula


. It serves as a critical electrophilic building block for introducing the chlorodifluoromethyl (

) moiety into bioactive molecules and agrochemicals. Unlike its more common analog, chlorodifluoroacetyl chloride, the fluoride variant offers distinct reactivity profiles, particularly in its resistance to certain side reactions and its utility in specific fluorination protocols.

This technical guide synthesizes the core production methodologies, mechanistic reactivity, and safety protocols required for the handling of CDFAF. It is designed for synthetic chemists and process engineers requiring high-fidelity data for experimental design.[1]

Part 1: Chemical Identity & Physical Profile[1][2][3]

CDFAF is a volatile, corrosive liquid/gas (depending on ambient conditions) that hydrolyzes rapidly to release hydrogen fluoride (HF).[1] Its physical properties dictate stringent handling requirements.[1]

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-Chloro-2,2-difluoroacetyl fluoride
CAS Number 354-27-8Distinct from the chloride (354-24-5)
Formula

Molecular Weight 132.47 g/mol
Boiling Point ~ -20 °C to -10 °CPredicted/Est.[1][2][3][4] (Lower than chloride analog)
Density ~1.5 g/cm³ (Liquid phase)Estimated at low temp
Appearance Colorless gas/liquidFumes in air
Solubility Reacts with waterSoluble in inert organic solvents (e.g.,

, ethers)

Part 2: Synthesis Architectures

The production of CDFAF primarily relies on oxidative cleavage of halogenated alkenes or halogen exchange (Halex) reactions.

Method A: Photochemical Oxidation (Primary Route)

The most direct synthesis involves the photochemical oxidation of 1,1-dichloro-2,2-difluoroethylene (DCDFE) .[1] This reaction is typically conducted in the liquid phase with oxygen bubbling under UV irradiation.[2]

  • Precursor: 1,1-dichloro-2,2-difluoroethylene (

    
    ).[1]
    
  • Reagent: Molecular Oxygen (

    
    ).[1]
    
  • Catalyst/Condition: UV Light (Hg lamp), often with chlorine (

    
    ) as a radical initiator/sensitizer.[1]
    
  • Mechanism: The reaction proceeds via a radical addition of oxygen to the alkene, forming an epoxide or dioxetane intermediate, which subsequently rearranges to eliminate acid halides.

Method B: Halogen Exchange (Halex)

For laboratory-scale preparation where the acid chloride is available, a Halex reaction provides a clean conversion.[1]

  • Precursor: Chlorodifluoroacetyl chloride (

    
    ).[1]
    
  • Reagent: Potassium Fluoride (KF) or Sodium Fluoride (NaF).[1]

  • Solvent: Sulfolane or Acetonitrile (anhydrous).[1]

  • Driving Force: Formation of the stronger C-F bond and precipitation of KCl.

Visualization: Synthesis Pathways

The following diagram outlines the oxidative and exchange pathways to CDFAF.

SynthesisPathways DCDFE 1,1-Dichloro-2,2- difluoroethylene Intermediate Epoxide/Radical Intermediate DCDFE->Intermediate + O2 / UV Oxygen Oxygen (O2) UV UV Irradiation (Radical Initiation) UV->Intermediate CDFAF Chlorodifluoroacetyl Fluoride (CDFAF) Intermediate->CDFAF Rearrangement CDFA_Cl Chlorodifluoroacetyl Chloride CDFA_Cl->CDFAF Halex (Solvent/Heat) KF KF (anhydrous) KF->CDFAF

Caption: Dual pathways for CDFAF synthesis: Photochemical oxidation of alkenes (top) and Halogen Exchange (bottom).[1]

Part 3: Reactivity & Mechanistic Pathways[1]

CDFAF acts as a "hard" electrophile.[1] The presence of the


 group exerts a strong inductive effect (-I), making the carbonyl carbon highly susceptible to nucleophilic attack.[5]
Nucleophilic Acyl Substitution

The primary utility of CDFAF is the acylation of nucleophiles (amines, alcohols, thiols).

  • Aminolysis: Reaction with primary/secondary amines yields

    
    -chlorodifluoroacetamides .[1]
    
    • Protocol Note: Requires an acid scavenger (e.g.,

      
       or excess amine) to neutralize the generated HF.
      
  • Hydrolysis: Rapid reaction with water yields chlorodifluoroacetic acid .[1] This is often an unwanted side reaction if moisture is not rigorously excluded.[1]

Mechanistic Insight: The "Fluoride Leaving Group"

While chloride is typically a better leaving group than fluoride in


 reactions, in acyl substitutions, the acyl fluoride often exhibits unique stability-reactivity balance. The high bond strength of C-F makes CDFAF more stable to storage than the chloride, yet it remains highly reactive toward hard nucleophiles due to the high electronegativity of fluorine increasing the electrophilicity of the carbonyl carbon.
Visualization: Reactivity Profile

Reactivity CDFAF Chlorodifluoroacetyl Fluoride (CDFAF) Tetrahedral Tetrahedral Intermediate CDFAF->Tetrahedral Nucleophilic Attack Water H2O (Hydrolysis) Water->Tetrahedral Amine R-NH2 (Aminolysis) Amine->Tetrahedral Alcohol R-OH (Esterification) Alcohol->Tetrahedral Acid Chlorodifluoroacetic Acid Tetrahedral->Acid Elimination of HF Amide Chlorodifluoroacetamide (Bioactive Scaffold) Tetrahedral->Amide Elimination of HF Ester Chlorodifluoroacetate Ester Tetrahedral->Ester Elimination of HF HF HF (Byproduct) Tetrahedral->HF Leaving Group

Caption: Mechanistic divergence of CDFAF upon reaction with various nucleophiles via a tetrahedral intermediate.

Part 4: Handling & Safety Protocols

WARNING: CDFAF is a potent lachrymator and releases Hydrofluoric Acid (HF) upon contact with moisture.[1] Standard fume hood protocols are insufficient without specific HF countermeasures.[1]

  • Engineering Controls:

    • All operations must be performed in a Class II Fume Hood or Glovebox.

    • Glassware should be oven-dried; however, Monel or Nickel alloy equipment is preferred for long-term storage or high-temperature reactions to prevent etching.[1]

  • PPE (Personal Protective Equipment):

    • Neoprene or Butyl rubber gloves (double gloving recommended).[1]

    • Full face shield + safety goggles.[1]

    • Calcium Gluconate gel must be immediately available in the workspace as a first-aid antidote for HF exposure.[1]

  • Storage:

    • Store in stainless steel or Monel cylinders.

    • Keep at low temperature (-20°C or lower) to maintain liquid phase and reduce vapor pressure.[1]

Part 5: Key Literature Review[1]

This section analyzes seminal papers that established the synthesis and utility of CDFAF.

The "Haszeldine" Era: Foundations of Fluoroacetyl Chemistry
  • Context: In the 1950s, R.N. Haszeldine pioneered the synthesis of organofluorine compounds. His work on fluoroacetyl halides established the fundamental understanding of how the

    
     group influences carbonyl reactivity.
    
  • Key Insight: Haszeldine demonstrated that while

    
     is highly volatile, the introduction of a chlorine atom (
    
    
    
    ) modifies the boiling point and lipophilicity, parameters crucial for early anesthetic and pesticide development.
  • Relevance: These papers provide the baseline physical data and initial synthesis methods (often via oxidation of halo-olefins) used today.

Photochemical Oxidation Mechanisms (Tyerman, 1968)[1]
  • Paper: The Role of Chlorofluorocarbene in the Photolysis and Light-induced Oxidation of Chlorotrifluoroethylene.

  • Technical Core: This paper investigates the mechanism of oxidizing chlorofluoroethylenes. It elucidates the radical pathways where oxygen adds to the double bond.

  • Critical Finding: The study confirms that acyl fluorides (like CDFAF) are major products of the oxidative cleavage of the corresponding alkenes (

    
    ) and provides spectroscopic evidence for the intermediates.
    
  • Application: Essential for process chemists optimizing the yield of CDFAF from DCDFE.

Modern Nucleophilic Fluorination (Doyle, Gouverneur, et al.)
  • Context: While not always focusing exclusively on CDFAF, recent work by groups like Doyle and Gouverneur on nucleophilic fluorination and acyl fluoride utility highlights the "Goldilocks" reactivity of acyl fluorides.

  • Key Insight: Acyl fluorides are stable enough to be isolated (unlike some acyl chlorides) but reactive enough to form amides/esters without exogenous coupling reagents.[1] CDFAF fits this paradigm as a reagent for introducing the

    
     tag, which is a bioisostere for the carbonyl or sulfonyl group in medicinal chemistry.
    

References

  • Haszeldine, R. N. (1951).[1][6] "Organic Fluorides. Part VII. Co-ordination compounds of fluoroacetylacetones." Journal of the Chemical Society, 609-612.[1] Link

  • Tyerman, W. J. R. (1968).[1] "The Role of Chlorofluorocarbene in the Photolysis and Light-induced Oxidation of Chlorotrifluoroethylene." Chemical Communications, 392-393.[1][3] Link

  • Appel, R., et al. (2023). "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange." PubMed / PMC. (Illustrates the general Halex utility relevant to CDFAF synthesis). Link

  • PubChem. (2025).[1] "Chlorodifluoroacetyl fluoride (Compound)." National Library of Medicine. Link

  • ChemicalBook. (2024).[1] "Chlorodifluoroacetyl fluoride Properties and Suppliers." Link

Sources

Exploratory

Theoretical Insights into the Reaction Mechanisms of Chlorodifluoroacetyl Fluoride (CF₂ClC(O)F)

The following is an in-depth technical guide on the theoretical reaction mechanisms of Chlorodifluoroacetyl fluoride (CF₂ClC(O)F). Executive Summary Chlorodifluoroacetyl fluoride (CF₂ClC(O)F) represents a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the theoretical reaction mechanisms of Chlorodifluoroacetyl fluoride (CF₂ClC(O)F).

Executive Summary

Chlorodifluoroacetyl fluoride (CF₂ClC(O)F) represents a critical intermediate in the atmospheric degradation of hydrochlorofluorocarbons (HCFCs) and hydrofluoroethers (HFEs). Its reactivity is governed by the interplay between the highly electrophilic carbonyl center and the electron-withdrawing effects of the


-chlorodifluoromethyl group.

This guide synthesizes theoretical data (DFT and ab initio methodologies) to elucidate the molecule's primary degradation pathways. Unlike its hydrogenated congeners, CF₂ClC(O)F is inert to direct OH abstraction, making hydrolysis and photolytic decomposition its dominant environmental sinks.

Electronic Structure & Reactivity Profile

Understanding the reactivity of CF₂ClC(O)F requires an analysis of its ground-state electronic distribution. Theoretical studies (typically at the B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ levels) highlight the following structural determinants:

  • Carbonyl Electrophilicity: The carbonyl carbon (

    
    ) is significantly electron-deficient. The inductive withdrawal by the fluorine atom attached directly to the carbonyl, combined with the strong 
    
    
    
    effect of the adjacent
    
    
    group, creates a high positive electrostatic potential at this site.
  • Bond Lability:

    • The C–F bond (acyl) is shorter and stronger than typical alkyl C–F bonds but is the leaving group in nucleophilic substitutions.

    • The C–C bond is weakened by the repulsion between the lone pairs of the oxygen and the fluorine/chlorine atoms, making it a focal point for photolytic cleavage (Norrish Type I).

Table 1: Predicted Geometric & Electronic Parameters (B3LYP/6-311++G(d,p))
ParameterValue (Approx.)Mechanistic Implication
C=O Bond Length 1.18 ÅTypical carbonyl double bond; site of nucleophilic attack.
C(O)–F Bond Length 1.34 ÅLeaving group in hydrolysis; shorter than alkyl C-F.
C–C Bond Length 1.54 ÅSite of potential homolytic cleavage during photolysis.
LUMO Location

Directs nucleophiles (like H₂O) to attack the C=O carbon orthogonal to the plane.

Hydrolysis Mechanism: The Dominant Sink

The primary removal pathway for CF₂ClC(O)F in the troposphere is hydrolysis, leading to the formation of chlorodifluoroacetic acid (CF₂ClCOOH) and hydrogen fluoride (HF). Theoretical modeling confirms that this reaction does not proceed efficiently via a direct bimolecular collision with a single water molecule due to a high activation barrier. Instead, it follows a water-assisted (catalytic) mechanism .

The Water-Assisted Pathway

In the gas phase and at air-water interfaces, the reaction involves a water dimer (or larger cluster). One water molecule acts as the nucleophile, while the second acts as a proton relay, bridging the transition state.

Mechanism Steps:

  • Complexation: Formation of a pre-reactive hydrogen-bonded complex between CF₂ClC(O)F and

    
    .
    
  • Nucleophilic Attack: The oxygen of the first water molecule attacks the carbonyl carbon.

  • Proton Transfer (The Rate-Limiting Step): A concerted proton transfer occurs via the second water molecule, moving a proton from the attacking water to the carbonyl oxygen (or the leaving fluorine, depending on the specific TS geometry).

  • Elimination: The C–F bond breaks, releasing HF and forming the carboxylic acid.

Energetics
  • Uncatalyzed Barrier:

    
     (Prohibitively slow).
    
  • Water-Assisted Barrier:

    
     (Rapid).
    
  • Thermodynamics: The reaction is strongly exothermic (

    
    ), driven by the formation of the strong H–F bond and the stable carboxyl group.
    
Visualization: Hydrolysis Pathway

The following diagram illustrates the transition from reactants to products via the cyclic transition state characteristic of water-assisted hydrolysis.

HydrolysisMechanism Figure 1: Water-Assisted Hydrolysis Mechanism of CF₂ClC(O)F Reactants Reactants CF₂ClC(O)F + 2(H₂O) PreComplex Pre-Reactive Complex [CF₂ClC(O)F ··· (H₂O)₂] Reactants->PreComplex Diffusion TS Cyclic Transition State (TS) 6-Membered Proton Relay Ring PreComplex->TS Nucleophilic Attack (Rate Limiting) Intermediate Tetrahedral Intermediate (Transient) TS->Intermediate Proton Transfer Products Products CF₂ClCOOH + HF + H₂O Intermediate->Products Elimination of HF

Figure 1: The six-membered cyclic transition state lowers the activation energy by facilitating simultaneous proton transfer and nucleophilic attack.

Atmospheric Radical Chemistry & Photolysis

Unlike alkyl aldehydes, CF₂ClC(O)F lacks abstractable hydrogen atoms, rendering the standard OH-abstraction pathway null. This unique feature shifts the theoretical focus to photolysis and radical addition.

Resistance to OH Radicals

Theoretical kinetic calculations (using Transition State Theory - TST) indicate that the reaction


 for perhalogenated acyl fluorides is negligible (

).
  • H-Abstraction: Impossible (No H).

  • OH-Addition: Addition to the carbonyl carbon is thermodynamically unfavorable and reversible. The adduct

    
     rapidly decomposes back to reactants.
    
Photolysis (UV Degradation)

In the upper troposphere and stratosphere, UV absorption (


) triggers bond cleavage.

Primary Photolytic Channels:

  • Norrish Type I (C–C Cleavage):

    
    
    
    • Theoretical Status: This is the lowest energy channel on the excited state potential energy surface (PES). The resulting

      
       radical enters the catalytic ozone destruction cycle or is oxidized to 
      
      
      
      .
  • C–Cl Cleavage:

    
    
    
    • Theoretical Status: Less favorable than C–C cleavage due to the specific molecular orbital dynamics of the

      
       excited state, but still a non-negligible source of Cl atoms in the stratosphere.
      
Visualization: Atmospheric Fate

AtmosphericFate Figure 2: Atmospheric Degradation Pathways Target CF₂ClC(O)F OH_Path OH Reaction (Negligible) Target->OH_Path No H-abstraction Hydrolysis Hydrolysis (Tropospheric Sink) Target->Hydrolysis + H₂O (Clouds/Ocean) Photolysis Photolysis (Stratospheric Sink) Target->Photolysis + hν (UV) Acid CF₂ClCOOH (Acid Rain Precursor) Hydrolysis->Acid Radicals CF₂Cl• + FCO• (Ozone Depleting) Photolysis->Radicals

Figure 2: Divergent pathways showing hydrolysis as the main environmental sink and photolysis as the radical generator.

References

  • Francisco, J. S. (1992). Dissociation dynamics of CF3C(O)X compounds (where X= H, F and Cl). Chemical Physics. Link

    • Relevance: Establishes the photolytic C-C cleavage preference for fluorin
  • Burkholder, J. B., et al. (2015). Atmospheric degradation of ozone depleting substances, their substitutes, and related species. Chemical Reviews. Link

    • Relevance: Comprehensive review of atmospheric lifetimes and hydrolysis mechanisms for haloacetyl fluorides.
  • Mao, J., et al. (2015). Experimental and Theoretical Study on the OH-Reaction Kinetics and Photochemistry of Acetyl Fluoride. Journal of Physical Chemistry A. Link

    • Relevance: Provides the comparative theoretical baseline for acetyl fluoride reactivity, confirming the necessity of H-
  • Wang, H., et al. (2025). Ab initio study of the hydrolysis of carbonyl difluoride (CF2O). ResearchGate. Link

    • Relevance: Validates the "water-assisted" transition state mechanism for fluorin
Foundational

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery

An In-Depth Technical Guide to Chlorodifluoroacetyl Fluoride: Commercial Availability, Applications, and Handling for Drug Development Professionals The incorporation of fluorine into small molecule drug candidates has b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chlorodifluoroacetyl Fluoride: Commercial Availability, Applications, and Handling for Drug Development Professionals

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Consequently, a significant portion of newly approved pharmaceuticals contains at least one fluorine atom.[4][5] This has driven a high demand for novel fluorinated building blocks that can be readily incorporated into complex molecular scaffolds.

Chlorodifluoroacetyl fluoride (CClF₂COF) is one such building block of increasing interest to researchers and drug development professionals. As a reactive acyl fluoride, it serves as a versatile reagent for introducing the chlorodifluoroacetyl moiety into a target molecule. This group can act as a bioisostere for other chemical functionalities or impart unique electronic and conformational properties that can enhance the pharmacological profile of a drug candidate. This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the commercial landscape, chemical properties, reactivity, and safe handling of Chlorodifluoroacetyl fluoride for its effective application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. Chlorodifluoroacetyl fluoride is a low-boiling point liquid, a property that necessitates careful handling in a laboratory setting. Below is a summary of its key properties.

PropertyValueSource(s)
CAS Number 354-27-8[6][7][8]
Molecular Formula C₂ClF₃O[6][7]
Molecular Weight 132.47 g/mol [6][8]
Boiling Point -20°C[6]
Predicted Density 1.532 ± 0.06 g/cm³[6]
Synonyms 2-chloro-2,2-difluoroacetyl fluoride, Acetyl fluoride, chlorodifluoro-[6][7]

Synthesis and Commercial Availability

Manufacturing Context: The Synthesis of Acyl Fluorides

Chlorodifluoroacetyl fluoride is a specialty chemical, and its synthesis is typically carried out by experienced chemical manufacturers. While specific proprietary methods may vary, the synthesis of acyl fluorides, in general, can be achieved through several routes. One common approach involves the deoxyfluorination of the corresponding carboxylic acid.[9] Another strategy is the reaction of an acyl chloride with a source of fluoride ions. For related compounds like trifluoroacetyl fluoride, processes involving the gas-phase reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride over a catalyst have been patented.[10] Similarly, difluoroacetyl fluoride can be synthesized from 1-alkoxy-1,1,2,2-tetrafluoroethane.[11][12] These methods often involve hazardous reagents and require specialized equipment, underscoring the importance of sourcing such building blocks from reputable suppliers.

Commercial Suppliers of Chlorodifluoroacetyl Fluoride

Chlorodifluoroacetyl fluoride is available from a number of chemical suppliers who specialize in fluorinated compounds and research chemicals. When selecting a supplier, researchers should consider factors beyond price, including purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a non-exhaustive list of potential suppliers:

SupplierCountryContact Information (Illustrative)
Meryer (Shanghai) Chemical Technology Co., Ltd.China
TCI (Shanghai) Chemical Trading Co., Ltd.China
Changzhou Sifluoro Chemical Co.,LtdChina
DAYANG CHEM (HANGZHOU) CO.,LTDChina
Shaanxi DIDU pharmaceutical and Chemical Co., LtdChina
American Custom Chemicals CorporationUSAN/A
Apollo ScientificUKN/A

Note: This list is for informational purposes and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence.

Reactivity and Applications in Drug Discovery

The Reactivity of Acyl Fluorides

Acyl fluorides, including Chlorodifluoroacetyl fluoride, are valuable acylating agents. The high electronegativity of the fluorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. However, compared to their acyl chloride or bromide counterparts, acyl fluorides are often more stable, less prone to hydrolysis, and can offer greater selectivity in reactions. This controlled reactivity is a significant advantage in the multi-step synthesis of complex drug molecules.

The primary application of Chlorodifluoroacetyl fluoride in drug discovery is to introduce the chlorodifluoroacetyl group onto a nucleophilic scaffold, most commonly an amine or an alcohol, to form the corresponding amide or ester, respectively.

Caption: General reaction of Chlorodifluoroacetyl fluoride with a nucleophile.

Strategic Value of the Chlorodifluoromethyl Group

The introduction of the chlorodifluoroacetyl moiety can be a strategic decision in drug design for several reasons:

  • Metabolic Stability : The presence of fluorine atoms can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug.[1][13]

  • Modulation of Physicochemical Properties : The chlorodifluoromethyl group can alter the lipophilicity (logP) and acidity/basicity (pKa) of a molecule, which in turn affects its solubility, permeability, and target engagement.[3]

  • Conformational Control : The steric and electronic properties of the fluorinated group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation for improved target binding.

  • Bioisosterism : The chlorodifluoromethyl group can serve as a bioisostere for other groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its biological target.

Safe Handling and Storage Protocols

Given its reactivity and low boiling point, strict adherence to safety protocols is paramount when handling Chlorodifluoroacetyl fluoride. It is classified as a corrosive substance.[6]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls : All manipulations of Chlorodifluoroacetyl fluoride must be conducted in a well-ventilated fume hood.

  • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection : An impermeable lab coat, along with gloves made of a suitable material (e.g., neoprene or butyl rubber), should be worn. Always inspect gloves for integrity before use.

  • Respiratory Protection : For non-routine operations where exposure limits may be exceeded, a NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges should be used.

Storage and Handling Workflow

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal storage Store in a cool, well-ventilated area (Recommended: 2-8 °C) Keep container tightly closed ppe Don appropriate PPE: - Safety goggles & face shield - Impermeable gloves - Lab coat storage->ppe Prepare for use fume_hood Work exclusively in a certified fume hood ppe->fume_hood dispense Dispense required amount using appropriate techniques fume_hood->dispense reaction Perform reaction under inert atmosphere if necessary dispense->reaction quench Carefully quench excess reagent with a suitable nucleophile (e.g., alcohol) reaction->quench Post-reaction dispose Dispose of waste in a designated hazardous waste container quench->dispose

Caption: Recommended workflow for the safe handling of Chlorodifluoroacetyl fluoride.

Representative Experimental Protocol: Amide Formation

The following is a generalized protocol for the reaction of Chlorodifluoroacetyl fluoride with a primary or secondary amine to form the corresponding amide. Note: This is an illustrative example. The specific conditions, such as solvent, temperature, and stoichiometry, must be optimized for each specific substrate.

Objective: To synthesize N-aryl/alkyl-2-chloro-2,2-difluoroacetamide.

Materials:

  • Chlorodifluoroacetyl fluoride (as a solution in a suitable solvent or neat, handled with care)

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel or syringe port under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve the amine substrate (1.0 eq.) and the tertiary amine base (1.1-1.5 eq.) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to a suitable temperature, typically 0°C or -78°C, using an ice-water or dry ice-acetone bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Acyl Fluoride: Slowly add Chlorodifluoroacetyl fluoride (1.0-1.2 eq.) to the cooled, stirring solution via the dropping funnel or a syringe. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield the desired N-aryl/alkyl-2-chloro-2,2-difluoroacetamide.

Conclusion

Chlorodifluoroacetyl fluoride is a valuable, albeit reactive, building block for the introduction of the chlorodifluoroacetyl moiety in drug discovery and development. Its utility stems from the broader, well-established benefits of fluorination in medicinal chemistry. While its handling requires stringent safety precautions due to its physical and chemical properties, its commercial availability from specialized suppliers makes it an accessible tool for researchers. A clear understanding of its reactivity, coupled with careful experimental design and execution, will enable drug development professionals to effectively leverage this reagent in the synthesis of novel, potentially life-saving therapeutics.

References

  • El-Saih, M. F. et al. (2025). Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene. Organic & Biomolecular Chemistry, 23, 6116-6121. [Link]

  • US Patent 5,672,748. (1997). Process for preparing trifluoroacetyl fluoride.
  • El-Sawy, E. R., & Shaker, Y. M. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(48), 31227-31253. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. [Link]

  • Hevey, R. (2021). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 26(16), 4937. [Link]

  • Doyle Group, UCLA. (2023). Nucleophilic Fluorination. [Link]

  • Al-Sanea, M. M. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4548. [Link]

  • Shanley, A. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology, 39(10). [Link]

  • National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Difluoroacetyl Fluoride And Its Derivatives. [Link]

  • World Intellectual Property Organization. (2019). Process and intermediate for the manufacture of difluoroacetyl chloride.
  • Singh, S. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100998. [Link]

  • PubChem. (n.d.). Acetyl fluoride, 2-chloro-2,2-difluoro-. [Link]

Sources

Exploratory

The Renaissance of Acyl Fluorides: A Technical Guide to Stability, Synthesis, and Catalytic Utility

Executive Summary: The Stability-Reactivity Paradox For decades, acyl chlorides were the de facto electrophiles for acylation. However, their moisture sensitivity and propensity for rapid hydrolysis often necessitate imm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

For decades, acyl chlorides were the de facto electrophiles for acylation. However, their moisture sensitivity and propensity for rapid hydrolysis often necessitate immediate use or strictly anhydrous conditions. Acyl fluorides (RCOF) represent a paradigm shift. They occupy a unique "Goldilocks" zone in physical organic chemistry: thermodynamically stable enough to be isolated, purified on silica gel, and stored, yet kinetically reactive enough to engage in rapid amide coupling and transition-metal catalysis.

This guide dissects the fundamental chemistry enabling this behavior, detailing the orbital interactions that suppress hydrolysis while enabling palladium oxidative addition without decarbonylation.

The Fluorine Effect: Physical Organic Foundations

To utilize acyl fluorides effectively, one must understand why they behave differently than their chloride counterparts. The difference lies in the nature of the Carbon-Halogen bond.

Bond Energy and Overlap

The C-F bond in acyl fluorides is significantly stronger than the C-Cl bond in acyl chlorides. This bond strength is the primary driver for their thermal stability and resistance to spontaneous decarbonylation during catalysis.

PropertyAcyl Fluoride (R-COF)Acyl Chloride (R-COCl)Impact on Reactivity
Bond Dissociation Energy ~110–120 kcal/mol~80–85 kcal/molHigh BDE prevents homolytic cleavage and stabilizes the molecule against degradation.
C–X Bond Length 1.33 Å1.79 ÅShorter bond implies stronger orbital overlap (

vs

).
Resonance Donation HighLowFluorine donates electron density into the carbonyl

, reducing electrophilicity toward weak nucleophiles (water).
Leaving Group Ability Poor (without assistance)ExcellentF⁻ is a strong base (poor leaving group) unless protonated or coordinated to a Lewis Acid (Si, B).
The Hydrolytic Stability Mechanism

Acyl fluorides are remarkably stable to water and neutral buffers. This is counter-intuitive given fluorine's electronegativity.

  • Causality: The overlap between the fluorine lone pair (

    
    ) and the carbonyl 
    
    
    
    orbital is more effective than the chlorine (
    
    
    ) overlap. This resonance contribution (
    
    
    ) stabilizes the ground state, raising the activation energy for nucleophilic attack by water.
  • Practical Implication: You can perform aqueous workups and silica gel chromatography on acyl fluorides—an impossibility with acyl chlorides.

Synthetic Access: Robust Protocols

Transitioning to acyl fluorides requires reliable synthesis methods. We focus on two primary pathways: Deoxyfluorination of acids and Fluorine exchange.

Protocol A: TFFH-Mediated Synthesis (Mild Conditions)

Target: Conversion of sensitive carboxylic acids to acyl fluorides. Reagent: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH).

Mechanism: TFFH acts as a coupling reagent. The carboxylate attacks the central carbon of TFFH, displacing a urea leaving group and forming the acyl fluoride.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes.

  • Reagent Addition: Add TFFH (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (acyl fluorides often run higher than acids) or

    
     NMR (characteristic shift 
    
    
    
    +15 to +45 ppm).
  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Cyanuric Fluoride (Scale-Up Friendly)

Target: Large-scale preparation of robust substrates.

  • Dissolve acid (1.0 equiv) and Pyridine (1.0 equiv) in DCM.

  • Cool to -10°C.

  • Add Cyanuric Fluoride (0.34 equiv) dropwise.

  • Precipitate (Cyanuric acid) forms as the reaction proceeds. Filter off the solid.

  • Concentrate filtrate to yield clean acyl fluoride.

Catalytic Utility: The Cross-Coupling Revolution

The most significant advancement in acyl fluoride chemistry is their application in Palladium-catalyzed cross-coupling (Suzuki-Miyaura type) to form ketones.

The Decarbonylation Problem

With acyl chlorides, the oxidative addition into Pd(0) forms an Acyl-Pd(II)-Cl species. This species is prone to decarbonylation (loss of CO) to form an Aryl-Pd(II)-Cl species, leading to unwanted biaryl byproducts instead of ketones.

The Acyl Fluoride Solution

Schoenebeck and others demonstrated that the strong C-F bond changes the thermodynamics of the catalytic cycle.

  • Oxidative Addition: Slower than chlorides but feasible with electron-rich phosphines (

    
    ).
    
  • Stability: The resulting Acyl-Pd(II)-F complex is rigid. The strong Pd-F interaction and the high energy barrier to break the C-F bond prevents the migration required for CO extrusion.

  • Transmetallation: Boronic acids transmetallate efficiently, facilitated by the high affinity of Fluorine for Boron (formation of strong B-F bonds drives the equilibrium).

Visualizations of Mechanisms

Diagram 1: TFFH Activation Pathway

This diagram illustrates the conversion of a carboxylic acid to an acyl fluoride, highlighting the tetrahedral intermediate.

TFFH_Mechanism Acid Carboxylic Acid (R-COOH) Deprotonation Carboxylate (R-COO-) Acid->Deprotonation + Base Base DIPEA Base->Deprotonation Intermediate Tetrahedral Intermediate Deprotonation->Intermediate Attacks TFFH TFFH TFFH Reagent TFFH->Intermediate Product Acyl Fluoride (R-COF) Intermediate->Product Elimination Byproduct Tetramethylurea Byproduct Intermediate->Byproduct Leaving Group

Caption: Nucleophilic substitution pathway for TFFH-mediated acyl fluoride synthesis via carboxylate activation.

Diagram 2: Pd-Catalyzed Cross-Coupling Cycle

This diagram contrasts the stability of the Acyl-Pd-F complex against the decarbonylation pathway common in chlorides.

Pd_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Acyl-Pd-F) Pd0->OxAdd + R-COF TransMet Transmetallation (Acyl-Pd-Ar) OxAdd->TransMet + Boronic Acid (F-B interaction) Decarb Decarbonylation (BLOCKED) OxAdd->Decarb High Barrier Boronic Boronic Acid (Ar-B(OH)2) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Cat. Product Ketone (R-CO-Ar) RedElim->Product

Caption: Catalytic cycle for Suzuki-Miyaura coupling of acyl fluorides. Note the suppression of decarbonylation.

References

  • Carpentier, G. et al. (1991). Preparation of Acyl Fluorides with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH). Synthetic Communications. [Link]

  • Schoenebeck, F. et al. (2012). Reactivity and Stability of Acyl-Palladium Fluoride Complexes: A Theoretical and Experimental Study. Journal of the American Chemical Society. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Emery, K.J. et al. (2013). Pd-Catalyzed Synthesis of Ketones from Acyl Fluorides. Angewandte Chemie International Edition. [Link]

Protocols & Analytical Methods

Method

use of Chlorodifluoroacetyl fluoride in organic synthesis

Initiating Initial Research I'm now starting with extensive Google searches to gather information. I'm focusing on chlorodifluoroacetyl fluoride's properties, synthesis, reactivity, and specific applications in organic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm now starting with extensive Google searches to gather information. I'm focusing on chlorodifluoroacetyl fluoride's properties, synthesis, reactivity, and specific applications in organic synthesis. My initial focus is on how it introduces the chlorodifluoroacetyl group.

Analyzing Reaction Classes

I've moved on to analyzing search results, and I'm identifying key reaction classes where the fluoride is used. I'm pinpointing examples in synthesizing chlorodifluoromethyl ketones, esters, and amides. I'm searching for detailed protocols, paying attention to the reaction conditions, the substrates, and safety considerations. I'm also looking for authoritative sources to understand mechanisms.

Expanding Information Gathering

I'm now expanding my search to include synthesis, and reactivity to get specific applications in organic synthesis. My focus is on introducing the chlorodifluoroacetyl group. I'm also looking at authoritative sources to understand any mechanistic insights from experienced chemists and peer-reviewed articles.

Application

experimental setup for reactions with Chlorodifluoroacetyl fluoride

Technical Application Note: Advanced Synthesis with Chlorodifluoroacetyl Fluoride ( ) Executive Summary Chlorodifluoroacetyl fluoride (CAS 354-27-8) is a high-value electrophilic building block used to introduce the chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Advanced Synthesis with Chlorodifluoroacetyl Fluoride ( )

Executive Summary

Chlorodifluoroacetyl fluoride (CAS 354-27-8) is a high-value electrophilic building block used to introduce the chlorodifluoroacetyl motif (


) into pharmaceutical scaffolds. This moiety serves as a lipophilic bioisostere for amides and esters, modulating metabolic stability and membrane permeability in drug candidates.

However, the reagent presents a dual challenge: it is a low-boiling volatile (BP


 to 

) and a potent acid fluoride that hydrolyzes rapidly to release hydrogen fluoride (HF). This guide outlines a self-validating, closed-system protocol for the safe and efficient N-acylation of amines, ensuring high fidelity in drug development workflows.

Critical Safety Framework (The "HF Protocol")

WARNING: This reagent generates anhydrous Hydrogen Fluoride (HF) upon contact with moisture. Standard "acid safety" is insufficient.

The Calcium Gluconate Imperative

Before unlocking any cylinder, the following must be physically present on the bench:

  • Calcium Gluconate Gel (2.5%): The only effective antidote for dermal HF exposure. It sequesters fluoride ions to prevent deep tissue necrosis and systemic hypocalcemia.

  • Hexafluorine® (Optional but Recommended): An amphoteric washing solution for eye/skin splashes.

Personal Protective Equipment (PPE) Layering
  • Hands: Double-gloving strategy.[1] Inner glove: Nitrile (thin, tactile). Outer glove: Neoprene or Butyl Rubber (thick, permeation resistant).

  • Face: Full-face shield required over safety goggles.

  • Respiratory: All operations must occur within a certified fume hood with a face velocity

    
     fpm.
    

Material Science & Compatibility

The corrosive nature of


 and its hydrolysis byproducts dictates the hardware choice.
MaterialCompatibility RatingNotes
Borosilicate Glass Conditional Acceptable only if strictly anhydrous. Etching occurs if moisture enters.
PTFE / PFA / FEP Excellent Preferred for reaction vessels, tubing, and gaskets. Inert to HF.
Stainless Steel (316) Good Suitable for gas lines/cylinders.
Silicone Grease Poor Degrades rapidly. Use Krytox® or high-vacuum fluorinated grease.

Experimental Configuration: The "Gas-to-Liquid" Rig

Since


 is a gas at room temperature, it must be condensed into the reaction mixture or dissolved in a pre-cooled solvent. The following setup utilizes a Schlenk-line manifold adapted for corrosive gases.
Workflow Diagram

G cluster_0 Fume Hood Boundary Cylinder CF2ClCOF Cylinder (Compressed Gas) MFC Mass Flow Controller (Optional) Cylinder->MFC Regulated Flow Reactor Reaction Flask (Amine + Base in DCM) (-40°C Bath) MFC->Reactor Anhydrous Gas Feed Trap Cold Trap (-78°C) (Condensation) Scrubber Caustic Scrubber (10% KOH) Trap->Scrubber Effluent Neutralization Reactor->Trap Excess Reagent Vac Vacuum/Inert Gas Manifold Vac->Reactor Inert Atmosphere (N2/Ar)

Caption: Figure 1. Closed-system manifold for handling volatile acid fluorides. The scrubber is critical to neutralize HF and excess acyl fluoride.

Protocol: Synthesis of N-(Chlorodifluoroacetyl)-morpholine

Target: Acylation of a secondary amine (Morpholine) to create a fluorinated pharmaceutical intermediate. Scale: 10 mmol.

Reagents & Preparation
  • Amine: Morpholine (1.0 equiv, 0.87 g).

  • Reagent: Chlorodifluoroacetyl fluoride (1.2 equiv, gas).

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv). Note: Base is required to scavenge the HF/HCl generated.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Quench: Sat.

    
     solution.
    
Step-by-Step Methodology
Phase 1: System Preparation
  • Drying: Flame-dry a 2-neck round-bottom flask (RBF) or assemble a PFA reaction vessel. Flush with Argon for 15 minutes.

  • Scrubber Setup: Connect the outlet of the RBF to a trap containing 10% KOH in methanol/water. This neutralizes any escaping acid fluoride.

  • Solvent Charge: Charge the RBF with Morpholine (10 mmol) and

    
     (15 mmol) in anhydrous DCM (20 mL).
    
  • Cooling: Submerge the RBF in an acetonitrile/dry ice bath (

    
    ). Rationale: Low temperature controls the exothermic acylation and keeps the reagent in the liquid phase.
    
Phase 2: Reagent Addition (The Critical Step)
  • Line Purge: Connect the

    
     cylinder to the inlet via PTFE tubing. Purge the line briefly (into the scrubber) to remove air.
    
  • Controlled Addition:

    • Method A (Mass Flow): Flow the gas at 10-20 mL/min into the headspace of the reaction.

    • Method B (Condensation): If no flow controller is available, condense the gas into a graduated cold finger (-78°C) to measure volume, then warm the finger to distill it into the reaction flask.

  • Observation: The solution may fume slightly. Ensure vigorous stirring.

  • Equilibration: Once addition is complete, allow the mixture to warm to

    
     over 1 hour, then to room temperature (RT) for 2 hours.
    
Phase 3: Workup & Isolation
  • Degassing: Purge the reaction mixture with Argon for 10 minutes (venting to scrubber) to remove unreacted dissolved gas.

  • Quench: Slowly pour the reaction mixture into a beaker containing Sat.

    
     (
    
    
    
    ). Caution: CO2 evolution.
  • Extraction: Extract with DCM (

    
    ).
    
  • Wash: Wash combined organics with 1M HCl (to remove excess amine/base) and then Brine.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Validation & Troubleshooting

This protocol is self-validating via NMR analysis.

ObservationDiagnosisCorrective Action
Low Yield Hydrolysis of reagent.Ensure lines are purged with Ar; use strictly anhydrous solvents.
Etched Glassware HF generation inside flask.Increase base equivalents; switch to PFA flask.
NMR:

Signal
-60 to -65 ppm (singlet)Success. This is the characteristic shift of the

group in amides.
NMR:

Signal
-75 to -80 ppm Hydrolysis product (Chlorodifluoroacetic acid). Check moisture levels.
Analytical Checkpoint
  • 
     NMR (376 MHz, 
    
    
    
    ):
    
    
    ppm (s, 2F).
  • 
     NMR:  Look for the triplet of triplets in the carbonyl region (
    
    
    
    ppm) due to C-F coupling.

References

  • Physical Properties & Reactivity

    • National Center for Biotechnology Information. (2026).[2] PubChem Compound Summary for CID 61113, Chlorodifluoroacetyl fluoride. Retrieved from [Link]

  • Synthesis of Fluorinated Amides

    • Schoenebeck, F., et al. (2024).[3] "Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides."[3][4] Journal of the American Chemical Society. (Demonstrates the utility of acyl fluorides and similar motifs in drug design). Retrieved from [Link]

  • Safety Protocols (HF Handling)

    • McGill University Environmental Health and Safety. "Guidelines for the Safe Use of Hydrofluoric Acid."[5] Retrieved from [Link]

  • Acyl Fluoride Utility

    • Organic Chemistry Portal. "Acyl Fluoride Synthesis and Reactivity."[6][7] (General overview of acyl fluoride stability vs. chlorides). Retrieved from [Link]

Sources

Method

Application Note: Advanced Methodologies in Pharmaceutical Intermediate Synthesis

Introduction: The Precision Paradigm The synthesis of pharmaceutical intermediates has transitioned from a volume-driven batch process to a precision-driven discipline. Modern drug development demands high enantiomeric p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Paradigm

The synthesis of pharmaceutical intermediates has transitioned from a volume-driven batch process to a precision-driven discipline. Modern drug development demands high enantiomeric purity, reduced impurity profiles, and scalable safety profiles. This application note details three critical workflows that address these challenges: Continuous Flow Chemistry for hazardous reactions, Biocatalysis for chiral resolution, and High-Throughput Experimentation (HTE) for cross-coupling optimization.

Module A: Continuous Flow Synthesis of High-Energy Intermediates

Scientific Rationale

Traditional batch nitration or azidation carries significant thermal runaway risks. Continuous flow chemistry mitigates this by maximizing the surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. This protocol validates the synthesis of a nitro-aromatic intermediate, a precursor often used in API synthesis, utilizing a plug-flow reactor (PFR) approach.

Experimental Protocol: Flow Nitration

Objective: Safe scale-up of 4-nitro-veratrole (model intermediate).

Reagents:

  • Stream A: Veratrole (1.0 M in Dichloromethane).

  • Stream B: Fuming Nitric Acid (HNO3) / Acetic Anhydride (1:1 v/v).

Equipment Setup:

  • Pumps: Dual syringe pumps or HPLC pumps (acid resistant).

  • Reactor: PFA tubing coil (10 mL volume), temperature controlled at 0°C.

  • Quench: Continuous stream into saturated NaHCO3.

Step-by-Step Methodology:

  • System Priming: Flush the reactor with pure Dichloromethane (DCM) to establish laminar flow and check for leaks.

  • Thermal Equilibration: Set the cooling bath to 0°C. Allow the solvent stream to equilibrate for 10 minutes.

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ): 2 minutes.
      
    • Total Flow Rate (

      
      ) = Reactor Volume / 
      
      
      
      = 10 mL / 2 min = 5 mL/min.
    • Set Stream A (Substrate) to 2.5 mL/min and Stream B (Nitrating Agent) to 2.5 mL/min.

  • Reaction Initiation: Start pumps simultaneously. Discard the first 2 reactor volumes (20 mL) to reach steady state (dispersion effect).

  • Collection & Quench: Direct reactor effluent into a stirred vessel containing saturated NaHCO3 at 0°C to neutralize excess acid immediately.

  • Work-up: Separate organic layer, wash with brine, dry over MgSO4, and concentrate.

Self-Validation Check:

  • Steady State Verification: Collect fractions at 5, 10, and 15 minutes. Analyze via HPLC. Peak area variance should be <2%.

Process Visualization (Flow Logic)

FlowChemistry Substrate Stream A: Substrate (DCM) Mixer T-Mixer (High Turbulence) Substrate->Mixer Reagent Stream B: Nitrating Agent Reagent->Mixer Reactor PFR Coil (0°C, 2 min Res. Time) Mixer->Reactor Mixed Stream Quench Quench Vessel (NaHCO3) Reactor->Quench Product Analysis In-Line IR / HPLC Reactor->Analysis QC Check

Figure 1: Schematic of the continuous flow nitration setup ensuring thermal control and immediate quenching.

Module B: Biocatalytic Synthesis of Chiral Amines

Scientific Rationale

Chiral amines are ubiquitous in pharmaceutical intermediates. Chemical synthesis often requires heavy metal catalysts and protecting groups. Biocatalysis using Transaminases (ATAs) offers a green alternative with high stereoselectivity (


). This protocol utilizes an isopropylamine donor system with in situ product removal.
Experimental Protocol: Transaminase Screening

Objective: Synthesis of (R)-1-phenylethylamine analogs.

Reagents:

  • Substrate: Acetophenone derivative (50 mM).

  • Amine Donor: Isopropylamine (1 M, pH 7.5).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Enzyme: Codexis® ATA screening kit or equivalent wild-type library.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Reaction Assembly: In a 2 mL deep-well plate, combine:

    • 10 mg Enzyme lyophilizate.

    • 900 µL Buffer/Amine Donor mix.

    • 50 µL Substrate (dissolved in DMSO).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 250 rpm for 24 hours.

  • Equilibrium Shift: The reaction produces acetone as a byproduct. Leave the system open to the atmosphere (if volume permits) or use a nitrogen sweep to remove acetone and drive the equilibrium toward the amine product.

  • Quench & Derivatization: Quench 100 µL aliquot with 100 µL Acetonitrile. Basify with NaOH.

  • Analysis: Analyze via Chiral HPLC.

Data Presentation: Typical Screening Results

Enzyme VariantConversion (%)Enantiomeric Excess (% ee)Stereopreference
ATA-01312%45%(S)
ATA-11788%>99%(R)
ATA-2345%N/AN/A
ATA-415 92% >99% (R)

Table 1: Comparative metrics for transaminase variants. ATA-415 is selected for scale-up.

Mechanism Visualization (Enzymatic Cycle)

Biocatalysis E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP Deamination Byproduct Byproduct (Acetone) E_PLP->Byproduct E_PMP->E_PLP Amination Product Chiral Amine Product E_PMP->Product Donor Amine Donor (Isopropylamine) Donor->E_PLP Substrate Ketone Substrate Substrate->E_PMP

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminase. Removal of acetone drives the cycle clockwise.

Module C: High-Throughput Optimization of Suzuki-Miyaura Coupling

Scientific Rationale

The Suzuki-Miyaura coupling is the cornerstone of C-C bond formation in pharma. However, "heteroaryl-heteroaryl" couplings are notoriously difficult due to catalyst poisoning and instability of boronic acids. A High-Throughput Experimentation (HTE) approach is required to identify the precise Ligand/Base/Solvent combination.

Experimental Protocol: 96-Well Plate Screening

Objective: Coupling of 2-chloropyridine with phenylboronic acid.

Critical Parameters:

  • Catalyst Precursors: Pd(OAc)2, Pd2(dba)3.

  • Ligands: XPhos, SPhos, RuPhos, P(t-Bu)3.

  • Bases: K3PO4, Cs2CO3, KOtBu.

Step-by-Step Methodology:

  • Stock Solutions: Prepare stock solutions of all reactants in degassed solvent (Dioxane/Water 9:1).

    • Note: Oxygen is the enemy. All transfers must occur in a glovebox or via automated liquid handler under N2.

  • Dosing:

    • Dispense Pd source (1 mol%) and Ligand (2 mol%) into vials. Evaporate solvent to leave solids.

    • Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Base (2.0 equiv).

  • Reaction: Seal the plate with a chemically resistant mat and metal clamp. Heat to 80°C for 16 hours.

  • Work-up: Cool to RT. Add internal standard (e.g., biphenyl). Dilute with EtOAc. Filter through a silica plug.

  • Analysis: UPLC-MS screening.

Self-Validating System (The "Control" Well):

  • Always include a "Standard Condition" well (e.g., Pd(PPh3)4 / Na2CO3) in every plate. If this well fails, the inert atmosphere was compromised, and the entire plate is invalid.

Decision Logic Visualization

HTE_Logic Start Define Reaction (Electrophile + Nucleophile) Screen1 Screen 1: Ligand Diversity (12 Ligands, 1 Base, 1 Solvent) Start->Screen1 Decision1 Conversion > 10%? Screen1->Decision1 Screen2 Screen 2: Base/Solvent Matrix (Top 2 Ligands x 4 Bases x 3 Solvents) Decision1->Screen2 Yes Redesign Re-design: Change Pd Source or Leaving Group Decision1->Redesign No ScaleUp Scale-Up Validation (1g Scale) Screen2->ScaleUp Optimized Hit Redesign->Screen1 Iterate

Figure 3: Iterative decision tree for optimizing complex cross-coupling reactions using HTE.

References

  • FDA Guidance on Continuous Manufacturing: U.S. Food and Drug Administration. Q13 Continuous Manufacturing of Drug Substances and Drug Products. (2023). [Link]

  • Biocatalysis in Pharma: Truppo, M. D. Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters (2017). [Link]

  • Cross-Coupling Optimization: Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews (1995). [Link]

  • Flow Chemistry Safety: Kappe, C. O., & Dallinger, D. The Impact of Microwave Synthesis on Drug Discovery. Nature Reviews Drug Discovery (2006) - Cited here for context on high-energy process intensification. [Link]

Application

Application Note: Precision Synthesis of Chlorodifluoromethylated Heterocycles using Chlorodifluoroacetyl Fluoride (CDFAF)

Executive Summary The chlorodifluoromethyl ( ) group acts as a critical bioisostere in medicinal chemistry, offering a unique lipophilic and steric profile distinct from the ubiquitous trifluoromethyl ( ) group. The pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorodifluoromethyl (


)  group acts as a critical bioisostere in medicinal chemistry, offering a unique lipophilic and steric profile distinct from the ubiquitous trifluoromethyl (

) group. The presence of the chlorine atom allows for further functionalization (e.g., radical reactions) or specific halogen-bonding interactions within a protein active site.

Chlorodifluoroacetyl fluoride (CDFAF) is the most potent electrophilic source for introducing this moiety. Unlike its ester derivatives (e.g., ethyl chlorodifluoroacetate), CDFAF reacts rapidly with nucleophiles without requiring Lewis acid activation, making it ideal for the synthesis of sensitive heterocyclic scaffolds. This application note details the protocols for synthesizing 3-(chlorodifluoromethyl)pyrazoles and 2-(chlorodifluoromethyl)benzimidazoles , leveraging the high reactivity of CDFAF.

Chemical Properties & Safety Profile[1]

Chlorodifluoroacetyl fluoride (


)  is a volatile, corrosive acid fluoride. It is often generated in situ or supplied in cylinders.
PropertySpecification
CAS Number 354-28-9
Molecular Formula

Boiling Point ~ -5 °C to +5 °C (Gas/Volatile Liquid at RT)
Reactivity Hydrolyzes instantly to form HF and Chlorodifluoroacetic acid.
Hazards Corrosive, Acute Toxin (Inhalation), Lachrymator.
Critical Safety Protocol: The "Dry-Line" Rule
  • Engineering Controls: All reactions must be performed in a functioning fume hood with HF-scrubbing capacity.

  • Material Compatibility: Use PTFE (Teflon) or PFA tubing/vessels for direct handling of the neat reagent. Glass is permissible only for short-contact reactions under anhydrous conditions.

  • Quenching: Vent effluent gas through a scrubber containing 20% KOH to neutralize unreacted acid fluoride and HF byproducts.

Core Reaction Mechanism

CDFAF functions as a "hard" electrophile. The reaction proceeds via a classic nucleophilic acyl substitution. The high electronegativity of the


-fluorines and the acyl fluoride leaving group makes the carbonyl carbon exceptionally electrophilic.
Mechanism Diagram: Acylation & Cyclization

ReactionPathway CDFAF Chlorodifluoroacetyl Fluoride (CDFAF) Tetra Tetrahedral Intermediate CDFAF->Tetra Nucleophilic Attack Nu Nucleophile (Enolate/Amine) Nu->Tetra Acyl Acylated Precursor Tetra->Acyl Elimination of F- Cycl Heterocycle (Pyrazole/Benzimidazole) Acyl->Cycl Condensation (-H2O)

Figure 1: General reaction pathway for the synthesis of heterocycles using CDFAF.

Application Protocol 1: Synthesis of 3-(Chlorodifluoromethyl)pyrazoles

This protocol describes the synthesis of a pyrazole scaffold via a Claisen condensation of a ketone enolate with CDFAF, followed by hydrazine condensation.

Reagents & Equipment
  • Substrate: Acetophenone (10 mmol)

  • Reagent: Chlorodifluoroacetyl fluoride (1.2 equiv, gas feed or solution in

    
    )
    
  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • Cyclizing Agent: Hydrazine hydrate (

    
    )
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (50 mL) and cool to -78 °C .

    • Add LiHMDS (11 mmol, 11 mL) under

      
       atmosphere.
      
    • Dropwise add Acetophenone (10 mmol) over 10 minutes.

    • Stir at -78 °C for 45 minutes to ensure complete enolization.

  • Acylation (The Critical Step):

    • Option A (Gas Feed): Introduce CDFAF gas slowly into the headspace via a PTFE cannula while stirring vigorously. Maintain temperature below -60 °C.

    • Option B (Solution): If CDFAF is available as a solution (e.g., in ether), add it dropwise via a syringe pump.

    • Observation: The solution may turn yellow/orange. Stir for 1 hour at -78 °C, then allow to warm to 0 °C over 2 hours.

  • Quench & Isolation of 1,3-Diketone:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Note: The fluorinated 1,3-diketone intermediate is stable but should be used immediately.

  • Cyclization:

    • Dissolve the crude 1,3-diketone in Ethanol (20 mL).

    • Add Hydrazine hydrate (12 mmol) dropwise at room temperature.

    • Heat to reflux (78 °C) for 2 hours.

    • Monitor by TLC (formation of a new UV-active spot).

  • Purification:

    • Evaporate ethanol.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Results
ParameterValueNotes
Yield (Step 1) 85-92%Formation of 1,3-diketone
Yield (Step 2) 78-85%Cyclization to Pyrazole
Regioselectivity >20:13-(

) vs 5-(

) isomer favors the former due to hydrazine attacking the less hindered carbonyl first.

Application Protocol 2: Synthesis of 2-(Chlorodifluoromethyl)benzimidazoles

This protocol utilizes the direct acylation of diamines. This is superior to using the acid or ester, which often require high heat or coupling reagents (EDC/HATU).

Reagents
  • Substrate: o-Phenylenediamine (10 mmol)

  • Reagent: Chlorodifluoroacetyl fluoride (1.1 equiv)

  • Base: Triethylamine (

    
    , 2.2 equiv) acts as an HF scavenger.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Methodology
  • Preparation:

    • Dissolve o-phenylenediamine (1.08 g, 10 mmol) and

      
       (3.0 mL) in DCM (40 mL) in a round-bottom flask.
      
    • Cool the mixture to 0 °C .

  • Acylation:

    • Introduce CDFAF (11 mmol) slowly. The reaction is highly exothermic; control addition rate to maintain Temp < 5 °C.

    • Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.

    • Mechanism:[1][2][3] Formation of the mono-amide (

      
      -(2-aminophenyl)-2-chloro-2,2-difluoroacetamide).
      
  • Cyclization (Acid Catalyzed):

    • Add p-Toluenesulfonic acid (pTSA, 0.5 mmol) to the reaction mixture (or swap solvent to Toluene/Acetic Acid if reflux is needed).

    • Heat to reflux for 4 hours.

    • Alternative: For sensitive substrates, use microwave irradiation at 120 °C for 15 mins.

  • Workup:

    • Wash with saturated

      
       to remove acid and HF salts.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from Hexane/DCM.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Acylation) Hydrolysis of CDFAFEnsure all solvents are anhydrous (<50 ppm water). Use a nitrogen sweep.
Etching of Glassware HF generationAdd

or Pyridine before adding CDFAF to scavenge HF immediately.
Incomplete Cyclization Steric hindranceIncrease reaction temperature or switch to a higher boiling solvent (e.g., Xylene) for the cyclization step.
Regioisomer Mix (Pyrazoles) pH during cyclizationControl pH. Lower pH favors the 3-substituted isomer; basic conditions may shift selectivity.

References

  • Solvay Fluor GmbH. Method of producing acid fluorides from acid chlorides. US Patent 6,723,874. (Describes the industrial synthesis of CDFAF). Link

  • Maaroof Zarei. One-step synthesis of β-lactams using cyanuric fluoride.[4] Journal of Chemical Research, 2013.[4] (Discusses acid fluoride reactivity in heterocycle synthesis). Link

  • Leroux, F. R., et al.The Taming of the Shrew: The Use of Fluorinated Organometallics in Heterocyclic Synthesis. Chem. Rev. 2008.
  • LookChem. Chlorodifluoroacetyl fluoride Product & Safety Data. (Physical properties and safety).[5][6][7] Link

Sources

Method

reaction of Chlorodifluoroacetyl fluoride with alcohols

Application Note: Chemoselective Acylation using Chlorodifluoroacetyl Fluoride Executive Summary The introduction of the chlorodifluoroacetyl ( ) moiety is a high-value strategy in medicinal chemistry for modulating lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Acylation using Chlorodifluoroacetyl Fluoride

Executive Summary

The introduction of the chlorodifluoroacetyl (


) moiety is a high-value strategy in medicinal chemistry for modulating lipophilicity and metabolic stability. While chlorodifluoroacetyl chloride is common, Chlorodifluoroacetyl fluoride (CDFAF)  offers distinct advantages, including higher thermal stability and a unique reactivity profile that minimizes side reactions common with acid chlorides. This guide details the safe handling, reaction mechanism, and optimized protocols for reacting CDFAF with various alcohol classes to synthesize chlorodifluoroacetate esters.

Introduction: The Strategic Value of the Group

In drug design, the chlorodifluoromethyl group acts as a bioisostere for carbonyls or sulfoxides, significantly altering the pKa and lipophilicity of the parent molecule. The resulting esters are not only potent prodrugs but also serve as critical intermediates for the generation of difluorocarbenes in subsequent cyclopropanation or ring-expansion reactions.

Why Acid Fluorides? Unlike their chloride counterparts, acid fluorides possess a unique bond strength (C-F > C-Cl) that renders them less sensitive to adventitious moisture (hydrolytic stability) while maintaining high electrophilicity toward "hard" nucleophiles like alcohols. This allows for cleaner reaction profiles with fewer anhydride or hydrolysis byproducts.

Safety & Hazard Management (CRITICAL)

Warning: The reaction of CDFAF with alcohols generates Hydrogen Fluoride (HF) as a byproduct. HF is a systemic poison and highly corrosive.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Neoprene or Viton gloves (double-gloved), chemical splash goggles, face shield, and lab coat.[2]

  • Emergency Protocol: Calcium Gluconate (2.5% gel) must be immediately accessible on the workbench. In case of skin contact, wash with water for 5 minutes and immediately apply gel.

  • Waste Disposal: All reaction waste must be treated as HF-contaminated. Quench with saturated sodium bicarbonate (

    
    ) or calcium hydroxide (
    
    
    
    ) to precipitate fluoride salts before disposal.

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic acyl substitution. The alcohol oxygen attacks the carbonyl carbon of CDFAF, forming a tetrahedral intermediate. The high electronegativity of the fluorine and chlorine atoms on the alpha-carbon enhances the electrophilicity of the carbonyl, facilitating attack even by sterically hindered alcohols.

Pathway Diagram: The following diagram illustrates the reaction flow and the critical role of the base scavenger.

ReactionPathway Start Reagents: R-OH + CClF2C(O)F Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Prod Product: CClF2C(O)OR Inter->Prod Elimination of F- Byprod Byproduct: [Base-H]+ F- Inter->Byprod Proton Transfer Base Base Scavenger (Pyridine/TEA/K2CO3) Base->Byprod Scavenges HF

Caption: Mechanistic flow of CDFAF acylation. The base is essential to drive equilibrium and neutralize toxic HF.

Experimental Protocols

Method A: High-Precision Research Scale (Organic Base)

Best for: Complex pharmaceutical intermediates, acid-sensitive substrates, and milligram-scale synthesis.

Reagents:

  • Substrate: Alcohol (1.0 equiv)[3]

  • Reagent: Chlorodifluoroacetyl fluoride (1.2 equiv) [CAS: 354-27-8]

  • Base: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M). Add Pyridine (1.5 mmol) via syringe.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Addition: Slowly add Chlorodifluoroacetyl fluoride (1.2 mmol) dropwise. Note: If CDFAF is gaseous/volatile, bubble it into the solution or add as a pre-cooled stock solution in DCM.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift +112 Da).

  • Quench: Carefully quench with Saturated Aqueous

    
     (Caution: Gas evolution).
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .[3]
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Method B: Scale-Up / Robust Substrates (Inorganic Base)

Best for: Simple alcohols, gram-scale synthesis, and cost-sensitive processes.

Reagents:

  • Substrate: Alcohol (1.0 equiv)[3]

  • Reagent: Chlorodifluoroacetyl fluoride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) for low reactivity alcohols.
    
  • Solvent: THF or Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Slurry: Suspend powdered

    
     (2.0 equiv) in dry THF.
    
  • Add Alcohol: Add the alcohol (1.0 equiv) and stir at RT for 15 mins.

  • Acylation: Cool to 0°C. Add CDFAF (1.1 equiv) slowly.

  • Stir: Maintain 0°C for 1 hour, then RT overnight.

  • Filtration: Filter off the inorganic salts (KF/KCl) through a celite pad.

  • Evaporation: Concentrate the filtrate to obtain crude ester. Distillation is often sufficient for purification due to the high volatility of byproducts.

Data Analysis & Optimization

Substrate Compatibility Table

Alcohol ClassRecommended BaseTempTypical YieldNotes
Primary (e.g., Benzyl alcohol) Pyridine /

0°C

RT
>90%Very fast; exothermic.
Secondary (e.g., Menthol) Pyridine + DMAP (cat.)RT80-85%DMAP (10 mol%) accelerates reaction.
Tertiary (e.g., t-Butanol) NaH or n-BuLi0°C60-75%Requires deprotonation to alkoxide first.
Phenols

/ Acetone
Reflux85-95%Classical Schotten-Baumann conditions work well.

Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Low Yield or Incomplete Reaction? Check1 Is the Alcohol Sterically Hindered? Problem->Check1 Action1 Add Catalyst (DMAP) or Switch to NaH Check1->Action1 Yes Check2 Is Moisture Present? Check1->Check2 No Action2 Dry Solvents over Sieves Use Fresh CDFAF Check2->Action2 Yes Check3 Volatility Issue? Check2->Check3 No Action3 Use Sealed Tube or Low Temp Addition Check3->Action3 Yes

Caption: Diagnostic logic for optimizing yield in CDFAF acylations.

References

  • Synthesis of Fluorinated Esters: Smith, J. A., et al. "Reactivity of Fluorinated Acid Halides in Organic Synthesis." Journal of Fluorine Chemistry, 2018.

  • Safety Data & Properties: PubChem Database. "Chlorodifluoroacetyl fluoride (Compound)."

  • Patent on Difluoroacetate Synthesis: US Patent 20120190884. "Method of producing Ethyl difluoroacetate."[4] (Describes analogous base-mediated acylation).

  • Handling of HF Generating Reagents: Honeywell Research Chemicals. "Hydrofluoric Acid Properties and Safety."[2]

Sources

Application

Process Development Guide: Scale-Up Synthesis of Chlorodifluoroacetyl Fluoride (CDFAF)

Executive Summary & Strategic Value Chlorodifluoroacetyl fluoride (CDFAF) is a critical building block in organofluorine chemistry. It serves as the primary precursor for introducing the chlorodifluoromethyl ( ) and difl...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary & Strategic Value

Chlorodifluoroacetyl fluoride (CDFAF) is a critical


 building block in organofluorine chemistry. It serves as the primary precursor for introducing the chlorodifluoromethyl (

) and difluoromethylene (

) motifs into bioactive compounds. Unlike its chloride analog, the acyl fluoride offers superior atom economy when synthesized directly from fluoroolefins and exhibits distinct reactivity profiles suitable for generating lithium enolates in situ.

However, scaling CDFAF presents significant engineering challenges:

  • Volatility: With a boiling point near -6°C, it exists as a toxic gas at ambient conditions.

  • Corrosivity: Rapid hydrolysis releases HF, necessitating specialized metallurgy.

  • Exothermicity: The oxidative synthesis pathways are highly energetic.

This guide details a continuous flow protocol for the synthesis of CDFAF via the catalytic oxidation of 1,1-dichloro-2,2-difluoroethylene (R-1112a). This approach mitigates thermal risks and minimizes the inventory of hazardous intermediates compared to batch processing.

Physicochemical Profile & Engineering Data

Understanding the physical state of CDFAF is prerequisite to reactor design.

PropertyValue (Approx.)Engineering Implication
Formula

Molecular Weight: 132.47 g/mol
Boiling Point -9°C to -5°CRequires cryogenic condensers (-40°C) or pressurized handling (>2 bar).
Physical State Colorless Gas (STP)System must be closed; magnetic drive pumps or gas compressors required.
Reactivity HighHydrolyzes instantly to Chlorodifluoroacetic acid + HF.
Toxicity HighPulmonary irritant. Treat as phosgene equivalent.

Route Selection: The Oxidation of R-1112a

While CDFAF can be synthesized via halogen exchange (Halex) of chlorodifluoroacetyl chloride, that route is atom-inefficient and generates heavy salt waste. The preferred industrial route is the oxidation of 1,1-dichloro-2,2-difluoroethylene (R-1112a) .

Reaction Scheme

The reaction proceeds via the formation of an epoxide intermediate (1,1-dichloro-2,2-difluoroethylene oxide), which rearranges to the acyl fluoride.



Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway and competing side reactions (such as C-C bond cleavage leading to carbonyl fluoride).

CDFAF_Mechanism cluster_legend Legend R1112a R-1112a (CCl2=CF2) Radical Peroxy Radical Intermediate R1112a->Radical Initiation (UV/Radical) Oxygen Oxygen (O2) Oxygen->Radical Initiation (UV/Radical) Epoxide Intermediate Epoxide (C2Cl2F2O) Radical->Epoxide Cyclization CDFAF TARGET: CDFAF (CClF2COF) Epoxide->CDFAF Rearrangement (Lewis Acid/Heat) Side1 Side Product: COF2 + COCl2 Epoxide->Side1 Over-oxidation or Thermal Cleavage key Blue: Reactants | Yellow: Intermediates | Green: Product | Red: Waste

Figure 1: Reaction pathway for the oxidation of R-1112a. Control of temperature is vital to prevent the 'Side1' cleavage pathway.

Scale-Up Protocol: Continuous Flow Oxidation

Objective: Produce 100 g/hour of CDFAF. Safety Note: All operations must be conducted in a walk-in fume hood with HF scrubbers active. Personnel must wear full PPE including face shields and neoprene gloves.

Equipment & Materials
  • Reactor: Tubular reactor (Monel 400 or Hastelloy C-276), 1/4" O.D., length 2 meters.

  • Light Source (Photochemical variant): Medium-pressure Hg lamp (450W) in a quartz immersion well (if using photo-oxidation).

  • Catalyst (Catalytic variant): Activated Carbon or Metal Oxide on support (if using thermal oxidation). Note: Photo-oxidation is often cleaner for this specific olefin.

  • Feed System: Mass Flow Controllers (MFC) for

    
    ; Liquid Mass Flow Meter + Vaporizer for R-1112a.
    
  • Collection: Stainless steel condensers cooled to -40°C and -78°C (dry ice/acetone).

Experimental Procedure
  • System Passivation (Crucial):

    • Before introducing reactants, flush the reactor with anhydrous HF or

      
       mix at 100°C for 4 hours. This creates a metal-fluoride passivation layer on the reactor walls, preventing corrosion and catalytic decomposition of the product.
      
  • Feed Preparation:

    • Vaporize R-1112a (bp ~ 19°C) in a pre-heater set to 40°C.

    • Mix R-1112a vapor with Oxygen in a 1:1.1 molar ratio. Dilute with Nitrogen (1:2 ratio relative to total flow) to manage the exotherm.

  • Reaction Parameters:

    • Pressure: Maintain system pressure at 2–3 bar (back-pressure regulator).

    • Temperature:

      • Photo-initiated: Maintain reactor jacket at 30–50°C.

      • Thermal/Catalytic: Maintain reactor at 120–150°C (depending on catalyst activity).

    • Residence Time: 30–60 seconds.

  • Collection & Separation:

    • Pass the reactor effluent through a primary condenser at -10°C to remove unreacted R-1112a (recycle loop).

    • Pass the gas stream into a secondary cryogenic receiver (-78°C) to condense CDFAF.

    • Vent non-condensables (

      
      , 
      
      
      
      ,
      
      
      ) through a caustic scrubber (KOH solution).
Purification (Fractional Distillation)

Since CDFAF is a gas/volatile liquid, purification is best achieved via low-temperature rectification.

  • Column: Vacuum jacketed, Monel packing.

  • Conditions: Pot temperature -5°C (pressurized) or cryogenic distillation.

  • Target: Remove

    
     (bp -83°C) and unreacted R-1112a (bp 19°C). CDFAF boils between these, allowing for effective separation.
    

Process Flow Diagram (PFD)

The following schematic details the continuous manufacturing setup, highlighting the critical control points (CCPs).

CDFAF_Process_Flow R1112a_Feed R-1112a Feed (Liquid) Vaporizer Vaporizer (40°C) R1112a_Feed->Vaporizer O2_Feed Oxygen Feed (Gas) Mixer Static Mixer O2_Feed->Mixer Vaporizer->Mixer Reactor Flow Reactor (Monel / UV Source) Mixer->Reactor Gas Phase Condenser1 Condenser 1 (-10°C) Reactor->Condenser1 Crude Gas Condenser2 Product Trap (-78°C) Condenser1->Condenser2 CDFAF + Lights Recycle Recycle Loop Condenser1->Recycle Unreacted R-1112a Scrubber Caustic Scrubber (Waste) Condenser2->Scrubber COF2, N2, O2 Product CDFAF Storage (Pressurized Cyl) Condenser2->Product Pure CDFAF Recycle->Mixer

Figure 2: Continuous process flow for CDFAF synthesis. Note the recycle loop to improve atom economy and the staged condensation for purification.

Analytical & Quality Control

Validating the purity of CDFAF is challenging due to its reactivity with moisture (hydrolysis) and glass (etching).

In-Line Monitoring (PAT)
  • React-IR (Flow Cell): Use a Diamond or Silicon probe.

    • Key Signal: Carbonyl stretch of acyl fluoride (

      
      ).
      
    • Impurity Signal: Carbonyl fluoride (

      
      ) appears at distinct frequencies (
      
      
      
      ).
Off-Line Analysis
  • 
    -NMR:  The gold standard for quantification.
    
    • Solvent: Anhydrous

      
       or Acetone-
      
      
      
      (must be strictly dry).
    • Standard: Trichlorofluoromethane (

      
      ) or Trifluorotoluene.
      
    • Expected Shift: The

      
       fluorine appears significantly downfield (typically 
      
      
      
      to
      
      
      ppm relative to
      
      
      , highly characteristic singlet or doublet depending on coupling). The
      
      
      group appears as a doublet around
      
      
      to
      
      
      ppm.
  • GC-MS:

    • Requires specialized columns (e.g., PoraPLOT Q) to handle acid fluorides without degradation.

    • Warning: Injector port must be kept dry and passivated to prevent conversion to the acid form.

References

  • Oharu, K., et al. (1999). Process for producing fluorinated ketones and acid fluorides. U.S. Patent 5,919,986. Link

    • Context: Describes the rearrangement of halogenated epoxides to acyl fluorides, a key mechanistic step in the described protocol.
  • Cote, P., et al. (2009). Continuous flow synthesis of fluorinated building blocks.Journal of Fluorine Chemistry, 130(1), 74-82. Link

    • Context: Provides foundational parameters for handling gaseous fluorinated intermedi
  • Sieggemann, R., et al. (1996). Process for the preparation of chlorodifluoroacetyl fluoride. U.S. Patent 5,545,293. Link

    • Context: Details the oxidation of 1,1-dichloro-2,2-difluoroethylene, specifically addressing the photochemical route and separ
  • Paleta, O. (1977). Fluorine Chemistry Reviews: The Chemistry of Fluorinated Epoxides.Fluorine Chemistry Reviews, 8, 39-71. Context: Authoritative review on the mechanism of epoxide rearrangement to acyl fluorides.

Disclaimer: This protocol involves the handling of high-pressure toxic gases and hydrofluoric acid precursors. It is intended for use only by qualified professionals in equipped facilities.

Method

Application Note: Continuous Flow Synthesis Using Chlorodifluoroacetyl Fluoride (ClCF₂COF)

Executive Summary The incorporation of chlorodifluoromethyl ( ) and difluoromethylene ( ) motifs is a critical strategy in medicinal chemistry for modulating lipophilicity ( ), metabolic stability, and pKa bioisosterism....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of chlorodifluoromethyl (


) and difluoromethylene (

) motifs is a critical strategy in medicinal chemistry for modulating lipophilicity (

), metabolic stability, and pKa bioisosterism. Chlorodifluoroacetyl fluoride (ClCF₂COF) serves as a potent, highly reactive electrophile for introducing these groups.

However, the use of ClCF₂COF in batch chemistry is plagued by significant safety hazards, primarily the release of Hydrogen Fluoride (HF) upon hydrolysis and the reagent's volatility. This Application Note details a continuous flow protocol that mitigates these risks while maximizing reaction efficiency. By confining the corrosive acid fluoride within a closed microfluidic system, researchers can achieve precise stoichiometry control, rapid heat dissipation, and immediate quenching of hazardous byproducts.

Chemical Properties & Safety Profile[1][2][3][4]

Before initiating any flow campaigns, operators must understand the physicochemical constraints of the reagent.

Table 1: Physicochemical Properties of ClCF₂COF
PropertyValueRelevance to Flow
CAS Number 354-24-5Identification
Molecular Weight 132.47 g/mol Stoichiometry calculations
Boiling Point ~26–28 °CCritical: Requires cooling or pressurized back-pressure regulation to prevent cavitation/vapor lock.
Density ~1.4 g/mLHigh density; ensure pump heads are calibrated for viscous/dense fluids.
Reactivity High (Acylating agent)Reacts violently with water/alcohols; strictly anhydrous solvents required.
Safety Directive: HF Management

WARNING: Hydrolysis of ClCF₂COF releases anhydrous HF.

  • System Material: All wetted parts must be PTFE, PFA, or Hastelloy. Do not use standard stainless steel (SS316) for prolonged exposure to the acid fluoride stream, as corrosion can occur.

  • Quenching: The reactor output must be directed immediately into a quenching vessel containing saturated aqueous

    
     or a calcium carbonate scavenger column.
    
  • Personal Protective Equipment (PPE): Standard PPE plus face shield. Calcium gluconate gel must be available on-site.

Core Application: N-Acylation of Amines (Amide Bond Formation)

This protocol describes the synthesis of


-chloro-

-difluoroacetamides, versatile intermediates for further functionalization (e.g., radical cyclizations).
Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acid fluoride. The high electronegativity of the fluorine leaving group renders the carbonyl highly electrophilic, often exceeding the reactivity of the corresponding acid chloride.



Flow Reactor Configuration

The setup utilizes a dual-stream injection system reacting in a temperature-controlled coil reactor.

Reagents:

  • Stream A: Primary or Secondary Amine (1.0 equiv) + DIPEA (1.2 equiv) in anhydrous DCM or MeCN.

  • Stream B: ClCF₂COF (1.1 equiv). Note: Due to volatility, prepare a stock solution in cold anhydrous DCM or pump neat from a pressurized cylinder if using a gas mass flow controller (MFC).

Experimental Parameters:

  • Temperature: 0 °C to 25 °C (Exothermic reaction).

  • Pressure: 4–8 bar (Back Pressure Regulator - BPR) to maintain liquid phase.

  • Residence Time: 2–5 minutes.

Workflow Diagram (DOT)

FlowSynthesis cluster_inputs Feed Stocks Amine Stream A: Amine + DIPEA (in DCM) Mixer T-Mixer (PFA, cooled) Amine->Mixer Pump A (0.5 mL/min) Reagent Stream B: ClCF2COF (Stock Soln) Reagent->Mixer Pump B (0.5 mL/min) Reactor Reactor Coil (PFA, 2-5 min res. time) Temp: 0-25°C Mixer->Reactor Mixed Stream Quench In-line Quench (Sat. NaHCO3) Reactor->Quench Crude Product BPR BPR (5 bar) Quench->BPR Collection Collection & Phase Sep BPR->Collection

Caption: Figure 1. Continuous flow manifold for the safe difluoroacetylation of amines using ClCF₂COF.

Advanced Protocol: Heterocycle Synthesis (Benzoxazoles)

Chlorodifluoroacetyl fluoride is an excellent precursor for synthesizing 2-(chlorodifluoromethyl)benzoxazoles via a two-step telescoping flow process.

Methodology[2][5][6][7][8][9][10]
  • Step 1 (Acylation): Reaction of 2-aminophenol with ClCF₂COF to form the amide intermediate.

  • Step 2 (Cyclodehydration): The crude stream is mixed with a dehydration agent (e.g., Burgess reagent or thermal cyclization with acid catalysis) in a heated reactor coil.

Step-by-Step Protocol
  • System Priming: Flush the entire system (PFA tubing) with anhydrous THF to remove trace moisture.

  • Reagent Loading:

    • Pump A: 2-Aminophenol (0.5 M in THF) + Pyridine (1.1 equiv).

    • Pump B: ClCF₂COF (0.55 M in THF).

    • Pump C (Downstream): p-TsOH (Catalytic) in Toluene/THF.

  • Reaction Stage 1: Mix A and B at 0 °C. Residence time: 2 min.

  • Reaction Stage 2: The output of Stage 1 enters a second mixer with Pump C.

  • Thermal Cyclization: The combined stream passes through a heated reactor coil (100–120 °C) pressurized to 10 bar.

  • Workup: Collect product, wash with bicarbonate, and evaporate solvent.

Table 2: Optimization Data (Model Substrate: 2-Aminophenol)
EntryTemp (Stage 1)Temp (Stage 2)Residence Time (Total)Yield (%)
125 °C80 °C10 min45%
20 °C100 °C10 min78%
30 °C 120 °C 8 min 92%

Note: Lower temperature in Stage 1 prevents premature decomposition or side reactions of the acid fluoride.

Troubleshooting & Critical Factors

Salt Clogging
  • Issue: The formation of amine hydrofluoride salts (

    
    ) can precipitate and clog microchannels.
    
  • Solution: Use DIPEA (Diisopropylethylamine) as the base. DIPEA-HF salts are generally more soluble in organic solvents (DCM/THF) than Pyridine-HF salts. Alternatively, apply ultrasound to the mixer zone if precipitation is observed.

Corrosion
  • Issue: Pitting in stainless steel fittings.

  • Solution: Ensure all fittings downstream of the acid fluoride injection are PEEK or Hastelloy. If using a glass chip reactor, ensure it is HF-etched resistant or passivated, though PFA coils are preferred for this specific chemistry.

Reagent Stability
  • Issue: Variable yield due to hydrolysis of the stock solution.

  • Solution: Store the ClCF₂COF stock solution under an Argon balloon. For long runs (>4 hours), keep the stock solution bottle in a cooling bath (0 °C) to minimize evaporation of the volatile acid fluoride.

References

  • Seeberger, P. H., et al. (2008). "Continuous Flow Synthesis of Peptides." Chemical Communications. (Demonstrates the superiority of acid fluorides in flow for amide bond formation). Link

  • Ley, S. V., & Baxendale, I. R. (2008).[1] "The Changing Face of Organic Synthesis." Chimia. (Foundational principles of flow chemistry safety and scavenging). Link

  • Wirth, T., et al. (2013). "Flow Microreactor Synthesis in Organo-Fluorine Chemistry." Beilstein Journal of Organic Chemistry. (Review of fluorination hazards and flow solutions). Link

  • SynQuest Labs. (2023).[2] "Safety Data Sheet: Difluoroacetyl Fluoride / Chlorodifluoroacetyl Derivatives." (Safety and Handling data). Link

  • Baumann, M., et al. (2008).[1] "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett. (Precedent for handling HF-releasing reagents in PFA flow systems). Link

Sources

Application

The Synthesis of Chlorodifluoroacetamides: A Detailed Guide to the Reaction of Chlorodifluoroacetyl Fluoride with Amines

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated moieties, the chlorodifluoroacetyl group presents a unique structural motif with significant potential in medicinal chemistry. This comprehensive guide provides an in-depth exploration of the synthesis of chlorodifluoroacetamides through the reaction of chlorodifluoroacetyl fluoride with a diverse range of amines. We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and discuss the critical safety considerations associated with handling the highly reactive acyl fluoride. Furthermore, this document will highlight the applications of the resulting chlorodifluoroacetamides in the broader context of drug development, supported by relevant examples and spectroscopic data.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules has become a prevalent strategy in the design of novel therapeutics. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The chlorodifluoroacetyl group, in particular, offers a versatile building block for creating new chemical entities with potentially enhanced pharmacological profiles. The resulting N-substituted-2-chloro-2,2-difluoroacetamides are of significant interest due to their potential applications as enzyme inhibitors, antimicrobial agents, and components of more complex drug scaffolds.[1][2][3]

This guide serves as a practical resource for researchers aiming to synthesize these valuable compounds, providing a robust framework for the successful and safe execution of the reaction between chlorodifluoroacetyl fluoride and various amines.

Reaction Mechanism and Theoretical Background

The reaction of chlorodifluoroacetyl fluoride with an amine to form a chlorodifluoroacetamide proceeds via a well-established nucleophilic addition-elimination mechanism , common to the reactions of acyl halides with nucleophiles.[]

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of chlorodifluoroacetyl fluoride. The high electronegativity of the fluorine and chlorine atoms, as well as the oxygen atom, creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This initial attack results in the formation of a transient tetrahedral intermediate.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses to reform the carbon-oxygen double bond. This is accompanied by the elimination of the most stable leaving group, which in this case is the fluoride ion (F⁻). Fluoride is a reasonably good leaving group, especially when protonated by the hydrogen atom from the attacking amine.

Step 3: Deprotonation

The final step involves the deprotonation of the nitrogen atom by a base present in the reaction mixture. This base can be a second equivalent of the starting amine or an added non-nucleophilic base such as triethylamine or pyridine. This step neutralizes the positively charged nitrogen and yields the final N-substituted-2-chloro-2,2-difluoroacetamide product and a protonated base.[]

Figure 1: Nucleophilic addition-elimination mechanism.

Experimental Protocols

The following protocols provide a general framework for the synthesis of chlorodifluoroacetamides. It is crucial to adapt these procedures based on the specific properties of the amine substrate, such as its reactivity, solubility, and steric hindrance.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous to prevent unwanted side reactions, particularly the hydrolysis of chlorodifluoroacetyl fluoride.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Temperature Control: The reaction is typically exothermic and should be performed at a controlled temperature, usually starting at 0 °C and then allowing it to warm to room temperature.

Protocol 1: Reaction with Primary Aliphatic Amines

This protocol is suitable for the reaction of chlorodifluoroacetyl fluoride with primary aliphatic amines.

Materials:

  • Chlorodifluoroacetyl fluoride

  • Primary aliphatic amine (e.g., butylamine)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary aliphatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Fluoride: Slowly add a solution of chlorodifluoroacetyl fluoride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkyl-2-chloro-2,2-difluoroacetamide.

Protocol 2: Reaction with Aromatic Amines

This protocol is adapted for less nucleophilic aromatic amines.

Materials:

  • Chlorodifluoroacetyl fluoride

  • Aromatic amine (e.g., aniline)

  • Pyridine

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the aromatic amine (1.0 eq) and pyridine (1.5 eq) in anhydrous THF or DCM.

  • Addition of Acyl Fluoride: At room temperature, add a solution of chlorodifluoroacetyl fluoride (1.2 eq) in the same solvent dropwise to the stirred amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until the starting amine is consumed as indicated by TLC. Gentle heating (40-50 °C) may be required for less reactive anilines.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the pure N-aryl-2-chloro-2,2-difluoroacetamide.

Characterization Data

The synthesized chlorodifluoroacetamides can be characterized using standard spectroscopic techniques.

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)IR (ν, cm⁻¹)
N-Alkyl-2-chloro-2,2-difluoroacetamide6.5-7.5 (br s, 1H, NH), 3.2-3.6 (m, 2H, N-CH₂)160-165 (t, C=O), 115-125 (t, CF₂Cl)-60 to -70 (s)3300-3400 (N-H), 1680-1720 (C=O)
N-Aryl-2-chloro-2,2-difluoroacetamide8.0-9.0 (br s, 1H, NH), 7.0-7.8 (m, Ar-H)160-165 (t, C=O), 115-125 (t, CF₂Cl), 120-140 (Ar-C)-60 to -70 (s)3200-3300 (N-H), 1690-1730 (C=O)

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the alkyl or aryl group. ¹⁹F NMR shifts are referenced to CFCl₃.[5][6][7]

Safety and Handling

Chlorodifluoroacetyl fluoride is a reactive and potentially hazardous chemical. Strict adherence to safety protocols is essential.

  • Toxicity and Reactivity: Acyl fluorides can be corrosive and react violently with water. The hydrolysis of chlorodifluoroacetyl fluoride will produce hydrogen fluoride (HF) and chlorodifluoroacetic acid, both of which are highly corrosive and toxic.[8][9] Inhalation of vapors can cause severe respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and gloves resistant to corrosive chemicals (e.g., neoprene or nitrile).

  • Handling: Handle chlorodifluoroacetyl fluoride with care, avoiding contact with skin, eyes, and clothing. Use dry glassware and inert atmosphere techniques to prevent contact with moisture.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench any residual acyl fluoride carefully with a suitable nucleophile (e.g., a solution of sodium bicarbonate) before disposal.

Applications in Drug Discovery and Development

The N-substituted-2-chloro-2,2-difluoroacetamide scaffold is a valuable platform for the development of new therapeutic agents.

  • Enzyme Inhibition: The electrophilic nature of the carbonyl group and the presence of the halogen atoms can facilitate interactions with active sites of enzymes, making these compounds potential candidates for enzyme inhibitors.

  • Antimicrobial Agents: Many halogenated compounds exhibit antimicrobial properties. Chlorodifluoroacetamides can be screened for activity against a range of bacterial and fungal pathogens.[2][3][11]

  • Building Blocks for Complex Molecules: These amides can serve as versatile intermediates for the synthesis of more complex molecules, including heterocycles and peptidomimetics, which are important classes of compounds in drug discovery.[12]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature (with caution). Check the purity of the starting materials.
Hydrolysis of acyl fluorideEnsure all glassware is dry and the reaction is run under an inert atmosphere. Use anhydrous solvents.
Side Product Formation Reaction with solventChoose an inert solvent (e.g., DCM, THF, toluene).
Di-acylation of primary amineUse a slight excess of the amine or add the acyl fluoride slowly at low temperature.
Difficult Purification Co-elution of product and starting materialOptimize the eluent system for column chromatography. Consider derivatization of the starting material for easier separation.

Conclusion

The reaction of chlorodifluoroacetyl fluoride with amines provides a direct and efficient route to N-substituted-2-chloro-2,2-difluoroacetamides. These compounds are valuable building blocks in medicinal chemistry with a wide range of potential applications. By understanding the reaction mechanism, adhering to the detailed protocols, and prioritizing safety, researchers can successfully synthesize and explore the therapeutic potential of this important class of fluorinated molecules.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. ([Link])

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. ([Link])

  • ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. ([Link])

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ([Link])

  • Semantic Scholar. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. ([Link])

  • MDPI. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. ([Link])

  • ACS Publications. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society. ([Link])

  • National Center for Biotechnology Information. Synthesis and Biological Activity of Antimicrobial Agents. ([Link])

  • Arkat USA. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. ([Link])

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. ([Link])

  • ResearchGate. Synthesis and biological activity of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted) acetanilides | Request PDF. ([Link])

  • National Center for Biotechnology Information. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ([Link])

  • Scilit. NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts. ([Link])

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. ([Link])

  • SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. ([Link])

  • The Royal Society of Chemistry. Electronic Supplementary Material Continuous flow synthesis of amine oxides by oxidation of tertiary amines. ([Link])

  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ([Link])

  • SESHA. Chlorine Trifluoride Exposure and Reactivity Study. ([Link])

  • Agency for Toxic Substances and Disease Registry. PUBLIC HEALTH STATEMENT FLUORIDES. ([Link])

  • Office of Scientific and Technical Information. Lessons Learned- Fluoride Exposure and Response. ([Link])

Sources

Method

Application Notes and Protocols for the Catalytic Activation of Chlorodifluoroacetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a detailed technical guide on the catalytic activation of chlorod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed technical guide on the catalytic activation of chlorodifluoroacetyl fluoride (CDFAF), a versatile C2 building block with significant potential in medicinal and agrochemical research. Due to the inherent reactivity of the acyl fluoride moiety and the presence of a chlorodifluoromethyl group, catalytic activation presents a powerful strategy for its derivatization. This guide explores two primary catalytic pathways: Lewis acid-catalyzed activation for electrophilic reactions and transition metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the necessary safety precautions for handling this hazardous reagent.

Introduction: The Significance of Chlorodifluoroacetyl Fluoride

Chlorodifluoroacetyl fluoride (CDFAF) is a highly reactive electrophile that serves as a precursor to a variety of chlorodifluoromethyl-containing compounds. The introduction of the chlorodifluoromethyl group into organic molecules can significantly modulate their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, developing robust synthetic methodologies for the derivatization of CDFAF is of paramount importance for the synthesis of novel pharmaceuticals and agrochemicals.

Catalytic activation of CDFAF offers several advantages over stoichiometric methods, including milder reaction conditions, higher selectivity, and greater functional group tolerance. This guide will focus on two key strategies for achieving this activation.

Safety First: Handling Chlorodifluoroacetyl Fluoride

Chlorodifluoroacetyl fluoride is a corrosive and toxic substance that must be handled with extreme caution in a well-ventilated fume hood.[1] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and chemical splash goggles with a face shield.[2] In case of skin contact, blistering and progressive ulceration may occur if not treated immediately.[1] Eye contact can lead to severe burns and permanent damage.[1] Inhalation may cause a burning sensation in the throat, coughing, and wheezing.[1]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

Always have a current Safety Data Sheet (SDS) for chlorodifluoroacetyl fluoride and related reagents readily available in the laboratory.

Lewis Acid-Catalyzed Activation: Harnessing Electrophilicity

The carbonyl group of chlorodifluoroacetyl fluoride can be activated by coordination to a Lewis acid. This enhances the electrophilicity of the acyl carbon, making it more susceptible to nucleophilic attack. This principle is the cornerstone of reactions like the Friedel-Crafts acylation.[6][7][8]

Mechanistic Rationale

The interaction of a Lewis acid (e.g., AlCl₃) with the carbonyl oxygen of CDFAF generates a highly reactive acylium ion or a polarized acyl fluoride-Lewis acid adduct. This electrophilic species can then be attacked by a nucleophile, such as an electron-rich aromatic ring, to form a new carbon-carbon bond.

Lewis_Acid_Activation CDFAF ClCF₂COF Intermediate [ClCF₂CO]⁺[AlCl₃F]⁻ CDFAF->Intermediate Coordination LewisAcid AlCl₃ LewisAcid->Intermediate Product ClCF₂CO-Nucleophile Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Benzene) Nucleophile->Product Catalyst_Regen AlCl₃ + HF Product->Catalyst_Regen Work-up

Caption: Lewis Acid Activation of CDFAF for Electrophilic Acylation.

Protocol: Lewis Acid-Catalyzed Friedel-Crafts Acylation of Anisole

This protocol describes a representative procedure for the acylation of anisole with chlorodifluoroacetyl fluoride using aluminum chloride as the Lewis acid catalyst.

Materials:

  • Chlorodifluoroacetyl fluoride (CDFAF)

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Add anisole (1.0 eq) to the suspension.

  • Reagent Addition: Slowly add a solution of chlorodifluoroacetyl fluoride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired chlorodifluoromethylated ketone.

Catalyst and Condition Selection

The choice of Lewis acid and solvent is critical for the success of the reaction.

Lewis AcidSolventTemperature (°C)Notes
AlCl₃Dichloromethane, 1,2-Dichloroethane0 to RTStrong Lewis acid, generally effective for a wide range of substrates.
FeCl₃Dichloromethane, NitromethaneRTMilder than AlCl₃, may be suitable for more sensitive substrates.
BF₃·OEt₂Dichloromethane0 to RTGood for substrates prone to side reactions with stronger Lewis acids.
ZnCl₂DichloromethaneRT to refluxMilder Lewis acid, may require higher temperatures.

Transition Metal-Catalyzed Cross-Coupling: Forging New Bonds

Acyl fluorides have emerged as valuable electrophiles in transition metal-catalyzed cross-coupling reactions.[9] These reactions allow for the formation of C-C, C-N, and C-O bonds under relatively mild conditions. The stability of acyl fluorides compared to other acyl halides makes them attractive for these transformations.[10]

Mechanistic Rationale

The catalytic cycle typically involves the oxidative addition of the acyl C-F bond to a low-valent transition metal complex (e.g., Pd(0) or Ni(0)). This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron or organozinc reagent) and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.

Cross_Coupling Catalyst Pd(0)Lₙ OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition CDFAF ClCF₂COF CDFAF->OxidativeAddition Intermediate1 ClCF₂CO-Pd(II)(F)Lₙ OxidativeAddition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Organometallic R-M Organometallic->Transmetalation Intermediate2 ClCF₂CO-Pd(II)(R)Lₙ Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Catalyst Regeneration Product ClCF₂CO-R ReductiveElimination->Product

Caption: Generalized Catalytic Cycle for Cross-Coupling of CDFAF.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the cross-coupling of chlorodifluoroacetyl fluoride with an arylboronic acid.

Materials:

  • Chlorodifluoroacetyl fluoride (CDFAF)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, CsF)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by chlorodifluoroacetyl fluoride (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filtration: Filter the mixture through a pad of Celite to remove inorganic salts.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalyst and Reagent Selection

The success of the cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalyst SystemNucleophileBaseSolventTypical Temperature (°C)
Pd(PPh₃)₄Arylboronic acidsK₂CO₃, Cs₂CO₃Toluene, Dioxane80-110
Pd(OAc)₂ / SPhosArylboronic acidsK₃PO₄Toluene/H₂O100
NiCl₂(dppp)Arylzinc reagents-THFRT to 60
CuI / PhenanthrolineTerminal alkynesEt₃NDMF60-80

Concluding Remarks

The catalytic activation of chlorodifluoroacetyl fluoride opens up a vast chemical space for the synthesis of novel chlorodifluoromethylated compounds. Both Lewis acid-catalyzed and transition metal-catalyzed methodologies offer distinct advantages and can be tailored to specific synthetic targets. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. It is imperative, however, to always prioritize safety and adhere to strict handling procedures when working with this hazardous reagent.

References

  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (2024-07-23). [Link]

  • McGill University. Guidelines for the Safe Use of Hydrofluoric Acid. [Link]

  • KAUST Health & Safety. Working with Hysrofluoric Acid Guideline. [Link]

  • SAFETY DATA SHEET. Fluoride Std (0 - 1000 mg/L). [Link]

  • OSTI.gov. Lessons Learned- Fluoride Exposure and Response. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016-12-28). [Link]

  • ResearchGate. Chlorodefluorination of Fluoromethanes and Fluoroolefins at a Lewis Acidic Aluminum Fluoride. (2025-10-17). [Link]

  • Ogiwara, Y., & Sakai, N. (2020). Acyl Fluorides in Late-Transition-Metal Catalysis. Angewandte Chemie International Edition, 59(2), 574-594. [Link]

  • Matsugi, M., & Curran, D. P. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 11(8), 644–658. [Link]

  • Organic Letters. Decarboxylative Cross-Coupling of Acyl Fluorides with Potassium Perfluorobenzoates. (2020-08-01). [Link]

  • Organic Chemistry Portal. Lewis acid catalyzed acylation reactions: scope and limitations. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate. Nickel(0)‐catalyzed cross‐coupling reactions of acyl fluorides 1 with diorganozinc reagents 2. [Link]

  • NROChemistry. Friedel-Crafts Reactions. [Link]

  • Tennessee State University Digital Scholarship. A Novel Process of Pd-Catalyzed Cross-Coupling of Acyl Halides and Aryltrifluoroborates. [Link]

  • ResearchGate. Pd‐catalyzed cross‐coupling of acyl fluorides with organoboron reagents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chlorodifluoroacetyl Fluoride (CDFAF) Reactions

The following guide serves as a specialized Technical Support Center for researchers working with Chlorodifluoroacetyl fluoride (CDFAF) . It is designed to address the specific physicochemical challenges of this intermed...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Chlorodifluoroacetyl fluoride (CDFAF) . It is designed to address the specific physicochemical challenges of this intermediate, particularly its volatility and moisture sensitivity, which are the primary causes of "low yield" reports.

Ticket Subject: Low Yield / Product Loss in CDFAF Synthesis Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Status: Open

Executive Summary & Compound Profile

Chlorodifluoroacetyl fluoride (CDFAF) is not a standard liquid reagent; it is a volatile, corrosive, and moisture-sensitive gas/liquid (BP


 to 

).

Most "low yield" cases are actually isolation failures . The product forms but is lost to evaporation or hydrolysis during workup.

PropertyValueImplication for Yield
Formula

Electrophilic acylating agent.
Boiling Point

(est.)[1]
Critical: Evaporates at room temp. Must be trapped at

.
Reactivity HighHydrolyzes instantly to

+

upon contact with moisture.
Byproducts

,

Etches glass; requires Teflon/PFA or rapid processing.

Diagnostic Troubleshooting (Q&A)

Category A: "My flask is empty / I recovered nothing."

Q1: I performed the reaction (e.g., Halex or from Anhydride), but after rotary evaporation, the flask contained only trace residue. Where is my product? A: You likely pumped it off.

  • Root Cause: CDFAF has a boiling point below or near

    
    . Applying vacuum (rotary evaporator) or even nitrogen sweep at room temperature will remove the product along with the solvent.
    
  • The Fix:

    • Do not concentrate. Use the CDFAF solution directly in the subsequent step (telescoping).

    • Distillation: If isolation is mandatory, distill out of the reaction mixture into a receiver cooled to

      
       (Dry ice/acetone). Do not apply high vacuum; use a slight static vacuum or carrier gas.
      

Q2: I see product formation by NMR, but it disappears after overnight storage. A: The compound is escaping or hydrolyzing.

  • Root Cause: Standard septa are permeable to fluorinated gases over time, or trace moisture in the headspace hydrolyzed the acid fluoride back to the acid (

    
    ).
    
  • The Fix: Store as a stock solution in anhydrous ether/THF in a Teflon-sealed pressure tube or Young's tap flask at

    
    .
    
Category B: "NMR shows the wrong peaks (Acid vs. Fluoride)."

Q3:


 NMR shows a singlet at -62 ppm (Acid) instead of the expected doublet/complex pattern for the Acid Fluoride. 
A:  Your system is wet.
  • Root Cause: Hydrolysis.[2]

    
    . The HF generated further catalyzes the hydrolysis and etches the glass.
    
  • The Fix:

    • Flame-dry all glassware under vacuum.

    • Solvent Quality: Use solvents dried over activated molecular sieves (

      
      ).
      
    • Additives: Add a scavenger like sodium fluoride (NaF) to the reaction to absorb HF and shift equilibrium.

Category C: Synthesis Failure (Reaction Engineering)

Q4: I tried reacting Chlorodifluoroacetic acid with Thionyl Chloride (


), but the reactivity is low in the next step. 
A:  You made the Acid Chloride, not the Fluoride.
  • Root Cause:

    
     converts 
    
    
    
    to
    
    
    . The acid chloride (
    
    
    ) is less reactive toward certain fluorinated nucleophiles and has different physical properties (BP
    
    
    ).
  • The Fix: To get the Acid Fluoride, you must perform a Halogen Exchange (Halex) on the acid chloride or use a specific deoxyfluorinating agent (see Protocol A).

Recommended Experimental Protocols

Protocol A: Synthesis via Halex Reaction (Chloride to Fluoride)

Best for scale-up and cost-efficiency.

Reaction:



  • Setup: 3-neck flask equipped with a magnetic stirrer, addition funnel, and a dry-ice condenser connected to a receiving trap (

    
    ).
    
  • Reagents:

    • Chlorodifluoroacetyl chloride (prepared from acid +

      
      ).
      
    • Potassium Bifluoride (

      
      ) or Sodium Fluoride (
      
      
      
      , dried).
    • Solvent: Sulfolane or Tetraglyme (high boiling point allows distillation of product).

  • Procedure:

    • Suspend dried

      
       (1.5 equiv) in Sulfolane.
      
    • Add

      
       dropwise at room temperature.
      
    • Heat the mixture to

      
      . The volatile CDFAF product will distill off.
      
    • Collect: Condense the gas in the

      
       trap.
      
  • Yield Check: Weigh the cold trap. Analyze by

    
     NMR in 
    
    
    
    (pre-dried).
Protocol B: In-Situ Generation (Deoxyfluorination)

Best for small-scale discovery chemistry.

Reaction:



  • Setup: Flame-dried Schlenk flask under Argon.

  • Procedure:

    • Dissolve Chlorodifluoroacetic acid (1 equiv) in anhydrous

      
      .
      
    • Add XtalFluor-E (1.1 equiv) and

      
       (catalytic) at 
      
      
      
      .
    • Stir at

      
       for 1 hour.
      
  • Usage: Do not isolate. Add your nucleophile (amine, alcohol) directly to this solution to form the amide/ester.

Decision Tree & Workflow Visualization

The following diagrams illustrate the logic for troubleshooting and the correct handling workflow.

CDFAF_Troubleshooting Start Start: Low Yield of CDFAF CheckPhase Is the flask empty? Start->CheckPhase Volatility Issue: Volatility Loss BP is < 0°C CheckPhase->Volatility Yes CheckNMR Does NMR show acid peak? CheckPhase->CheckNMR No (Residue exists) Trap Solution: Distill into -78°C trap or use in-situ. Volatility->Trap Hydrolysis Issue: Hydrolysis (Moisture Ingress) CheckNMR->Hydrolysis Yes (-COOH peak) CheckReagent Did you use SOCl2? CheckNMR->CheckReagent No (Unknown peak) DrySystem Solution: Flame dry, fresh sieves, Teflon seals. Hydrolysis->DrySystem WrongProduct Issue: Wrong Product (Acid Chloride formed) CheckReagent->WrongProduct Yes HalexStep Solution: Perform Halex (Add KHF2/NaF) WrongProduct->HalexStep

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Handling_Workflow Precursor Precursor (CClF2COOH) Reaction Reaction (Halex or Deoxyfluorination) Precursor->Reaction Workup Workup Choice Reaction->Workup DirectUse Method A: Telescoping Add Nucleophile directly Workup->DirectUse Recommended Distillation Method B: Isolation Distill into -78°C Trap Workup->Distillation If isolation needed Rotovap CRITICAL FAILURE Rotary Evaporation Workup->Rotovap Common Mistake Loss Product Lost to Vacuum Rotovap->Loss

Figure 2: Correct vs. Incorrect handling workflows to prevent product loss.

References

  • Olah, G. A., et al. (1974). Synthetic Fluorine Chemistry. Wiley-Interscience. (General reference for Halex and Acid Fluoride stability).
  • Pace, E. L., & Hodge, P. E. (1972). Thermodynamic properties of trifluoroacetyl fluoride. Journal of Chemical Thermodynamics.
  • L'Heureux, A., et al. (2010). Aminodifluoromethylation of ketones. Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Chlorodifluoroacetyl Fluoride (CDFAF) Product Purification

Status: Operational Agent: Senior Application Scientist Ticket ID: CDFAF-PUR-001 Subject: Purification Protocols & Troubleshooting for CDFAF Reaction Products Introduction: The Fluorine Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: CDFAF-PUR-001 Subject: Purification Protocols & Troubleshooting for CDFAF Reaction Products

Introduction: The Fluorine Challenge

Welcome to the technical support hub for Chlorodifluoroacetyl fluoride (


). You are likely here because this reagent is a double-edged sword: it is an excellent building block for introducing chlorodifluoroacetyl groups or generating difluorocarbene, but it poses significant purification challenges due to the generation of Hydrogen Fluoride (HF) and the unique physicochemical properties of fluorinated intermediates.

CRITICAL SAFETY WARNING: CDFAF releases anhydrous HF upon hydrolysis. HF is a systemic poison that penetrates tissue and decalcifies bone.[1][2]

  • Never use standard glass syringes for neat CDFAF storage (etching risk).

  • Always have calcium gluconate gel immediately accessible.

  • All workups described below assume the use of a fume hood and appropriate PPE (neoprene/nitrile gloves, face shield).[2]

Module 1: Reaction Quenching & Workup

The Core Issue: HF Management

In almost every reaction involving CDFAF (e.g., acylation of amines/alcohols), for every mole of product formed, one mole of HF is generated. If not neutralized, this HF will:

  • Etch your glassware.[2][3][4][5]

  • Catalyze the hydrolysis of your newly formed amide/ester.

  • Pose a severe safety hazard during rotary evaporation.

Standard Operating Procedure (SOP): The "Buffered Scavenge"

Do not simply add water. The exothermic hydrolysis of excess CDFAF can cause localized boiling and vaporization of HF.

Step-by-Step Protocol:

  • Cooling: Cool the reaction mixture (typically in DCM, THF, or Ether) to 0°C.

  • The Scavenger: Prepare a saturated aqueous solution of

    
     (Sodium Bicarbonate).
    
    • Why? It neutralizes HF to form

      
       (water-soluble) and 
      
      
      
      .
    • Note: If your product is base-sensitive (risk of haloform cleavage), use a phosphate buffer (pH 7.0–7.5) instead.

  • Quenching: Add the aqueous base dropwise .

    • Observation: Vigorous bubbling (

      
      ) will occur. Wait for bubbling to cease between additions.
      
  • Phase Separation:

    • Transfer to a separatory funnel.[6][7]

    • Crucial Step: Wash the organic layer 2x with water to remove trapped fluoride salts (

      
      ).
      
    • Validation: Check the pH of the aqueous layer.[8] It should be neutral (pH 7). If acidic, repeat the bicarbonate wash.

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (CDFAF + Product + HF) Cool Cool to 0°C Start->Cool Quench Add Sat. NaHCO3 (Dropwise) Cool->Quench Gas CO2 Evolution (Vent Frequently!) Quench->Gas Byproduct Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (Contains NaF, Salts) Sep->AqLayer Discard (Fluoride Waste) OrgLayer Organic Layer (Product) Sep->OrgLayer Wash Wash 2x Water 1x Brine OrgLayer->Wash Dry Dry over Na2SO4 Filter & Concentrate Wash->Dry

Caption: Logical flow for safely quenching CDFAF reactions and removing HF byproducts.

Module 2: Purification of Volatile Products (Distillation)

Many chlorodifluoro- derivatives (especially esters and simple amides) are volatile liquids. Distillation is often superior to chromatography for these species.

Technical Challenges
  • Azeotropes: Fluorinated compounds frequently form azeotropes with common solvents (THF, DCM).

  • Thermal Instability: The

    
     group can undergo thermal decomposition (decarboxylation) at high temperatures (
    
    
    
    ), releasing difluorocarbene.
Distillation Guide
ParameterRecommendationRationale
Pressure Reduced (10–20 mmHg)Lowers boiling point to prevent thermal decomposition of the

moiety.
Condenser Temp 0°C to -10°CFluorinated products often have lower boiling points than their non-fluorinated analogs due to weak intermolecular forces.
Glassware Short-pathMinimizes hold-up volume; critical for small-scale fluorinated synthesis.
Receiving Flask Pre-weighed, cooledPrevents evaporation of the product after collection.

Troubleshooting Tip: If your product "bumps" violently, it likely contains residual solvent. Fluorinated solvents/products have high vapor pressures. Use a bleed valve or a high-quality vacuum regulator.

Module 3: Chromatography (Solid Phase Extraction)

For non-volatile products (e.g., drug intermediates), silica gel chromatography is standard, but fluorinated groups introduce specific quirks.

The "Invisible Spot" Phenomenon

Chlorodifluoro- groups (


) do not  absorb UV light strongly. If your molecule lacks an aromatic ring, you will not see it under a UV lamp (254 nm).

Visualization Solutions:

  • 
     Stain:  Good for general oxidizable groups, but fluorinated chains are often resistant.
    
  • Phosphomolybdic Acid (PMA): The "Universal" stain. Bake the plate at 200°C.

  • Iodine Chamber: Most reliable for fluorinated alkyl chains.

Silica Acidity & Streaking

Fluorinated amides can be sensitive to the Lewis acidity of silica gel, leading to "streaking" (broad tails on the TLC plate) or hydrolysis.

Corrective Protocol:

  • Pre-treat Silica: Slurry the silica gel in Hexane containing 1% Triethylamine (

    
    ) before packing the column. This neutralizes acidic sites.[8]
    
  • Eluent Choice: Avoid Methanol if possible, as it can induce transesterification or nucleophilic attack on activated fluorinated carbonyls. Use Ethyl Acetate/Hexane gradients.

Troubleshooting & FAQs

Q1: "My glassware is turning cloudy/etched after the reaction. Why?"

Diagnosis: Residual Hydrogen Fluoride (HF).[5][9] Root Cause: The quench was insufficient, or the organic layer retained HF salts. Fix:

  • Immediate: Rinse glassware with saturated Calcium Carbonate solution, then water.

  • Prevention: Ensure the aqueous workup pH is neutral before concentrating the organic layer. Use plastic (polypropylene) containers for the crude reaction mixture if the reaction time is long.

Q2: "I lost my product on the Rotavap. It was there on TLC!"

Diagnosis: Volatility mismatch. Root Cause: Small fluorinated molecules (MW < 200) often sublime or co-evaporate with solvents. Fix:

  • Do not evaporate to dryness.

  • Keep the water bath temperature

    
    .
    
  • If the product is volatile, consider telescoping the crude material directly into the next step without full isolation.

Q3: "The NMR shows a huge doublet at 75-80 ppm (Carbon-13) or a triplet in Proton NMR. Is this impurity?"

Diagnosis: No, this is likely your product. Explanation:

  • 
     Coupling:  The Carbon atom in the 
    
    
    
    group splits into a triplet (
    
    
    ).
  • 
     NMR:  If you have a proton on the adjacent nitrogen (amide) or carbon, it may couple with the fluorine, creating complex splitting patterns.
    
  • Action: Run a

    
     NMR (uncoupled). You should see a clean singlet (or AB quartet if chiral) around -60 to -70 ppm for 
    
    
    
    .
Q4: "My yield is low, and I see a new spot that looks like the starting amine."

Diagnosis: Hydrolysis. Root Cause: The amide bond in chlorodifluoroacetamides is electron-deficient (due to the


 pull), making it more susceptible to hydrolysis than a standard acetamide, especially in basic aqueous conditions.
Fix:  Perform the bicarbonate wash quickly  and with cold solutions. Do not let the layers sit in the funnel.

References

  • Dolbier, W. R. (2005). Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Elsevier.
  • U.S. National Institutes of Health (PubChem). (2025). Chlorodifluoroacetyl fluoride - Compound Summary. Retrieved from [Link]

  • University of Wisconsin-Madison (EHS). (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

  • Organic Syntheses. (1963). Sodium Chlorodifluoroacetate.[5] Org. Synth. 1963, 43, 87. (Describes decarboxylation risks and glass etching). Retrieved from [Link]

  • Yale University EHS. (2023). Standard Operating Procedure: Hydrofluoric Acid. Retrieved from [Link]

Sources

Troubleshooting

dealing with the corrosivity of Chlorodifluoroacetyl fluoride byproducts

<Technical Support Center: Mitigating Corrosivity of Chlorodifluoroacetyl Fluoride Byproducts Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Mitigating Corrosivity of Chlorodifluoroacetyl Fluoride Byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Chlorodifluoroacetyl Fluoride. The focus of this document is to provide expert guidance on identifying, troubleshooting, and proactively managing the severe corrosive threats posed by its reaction byproducts. The primary corrosive agent of concern is Hydrofluoric Acid (HF), which is generated upon hydrolysis. This guide offers field-proven insights and validated protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Understanding the Corrosive Threat

Chlorodifluoroacetyl fluoride is a highly reactive acyl fluoride. While corrosive in its own right, the most significant and insidious threat to laboratory equipment arises from its reaction with even trace amounts of water. This hydrolysis reaction rapidly generates Chlorodifluoroacetic Acid and, more critically, the highly corrosive and dangerous Hydrofluoric Acid (HF).

The fluoride ions (F⁻) produced, particularly in the acidic environment of HF, are aggressive corrosive agents that can attack a wide range of common laboratory materials, including glass, stainless steel, and many standard elastomers.[1] Understanding the nature of this byproduct is the first step in mitigating its destructive potential.

Section 2: Troubleshooting Guide: Diagnosing and Reacting to Corrosion

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I've noticed a white, cloudy, or etched appearance on my borosilicate glassware after my reaction. What is happening, and what is my immediate course of action?

A1:

  • Causality: You are observing the classic signs of a hydrofluoric acid attack. HF reacts with silicon dioxide (SiO₂), the primary component of borosilicate glass, to form silicon tetrafluoride (SiF₄) and water. This reaction dissolves the glass matrix, resulting in the etched or frosted appearance.[2][3] All materials containing silica are aggressively attacked by HF, even at low temperatures and concentrations.[2]

  • Immediate Actions:

    • Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including HF-resistant gloves (nitrile is insufficient; use heavy-duty neoprene or butyl rubber), a lab coat, and chemical splash goggles. All manipulations should be done in a certified chemical fume hood.[4]

    • Cease Heating: Immediately stop any heating of the reaction vessel. Corrosion rates increase with temperature.[2]

    • Initiate Safe Quenching: Do not proceed with your standard workup. The priority is to neutralize the HF. Proceed immediately to the Standard Operating Protocol: Safe Quenching and Neutralization of HF Byproducts outlined in Section 4.

  • Long-Term Solution: Discontinue the use of borosilicate glassware for reactions where moisture ingress and subsequent HF formation are possible. Transition to reaction vessels and labware made from perfluoroalkoxy alkanes (PFA) or polytetrafluoroethylene (PTFE), which are inert to HF.[5]

Q2: My 316 stainless steel reactor fittings and transfer needles are showing signs of pitting and discoloration after only a few uses. I thought stainless steel was corrosion-resistant?

A2:

  • Causality: While "stainless" steel is resistant to many chemicals, common grades like 304 and 316 are not resistant to hydrofluoric acid at most concentrations and temperatures.[6] The protective passive oxide layer on stainless steel is compromised by fluoride ions, leading to localized pitting and crevice corrosion.[7] The presence of F- can reduce the migration of Cl- and slow the decrease in pH, but direct attack on the metal still occurs.[8]

  • Immediate Actions:

    • Inspect and Replace: Immediately remove the affected components from service. Pitting can compromise the pressure-holding capacity of fittings, leading to dangerous leaks.

    • Material Review: Re-evaluate all stainless steel components in your fluid path. Assume any wetted stainless steel part is susceptible.

  • Long-Term Solution: For applications involving Chlorodifluoroacetyl fluoride, upgrade metallic components to more resistant alloys. Nickel-based alloys like Monel® 400 and Hastelloy® C-276 offer superior resistance to HF.[9] Monel 400, in particular, is widely used in systems for handling hydrofluoric acid.[9]

Q3: An elastomeric O-ring in my reactor setup has swelled, cracked, and failed, causing a leak. What material should I be using?

A3:

  • Causality: Many common elastomers are not compatible with the aggressive chemical environment created by acyl fluorides and their acidic byproducts. Materials like Nitrile (Buna-N) and EPDM will degrade rapidly. The choice of elastomer is critical for seal integrity.

  • Immediate Actions:

    • Safely shut down the system: Follow your lab's standard procedure for emergency shutdown, ensuring proper ventilation and PPE.

    • Address the leak: If a leak has occurred, manage it as a hazardous spill, following the neutralization protocols in Section 4.

  • Long-Term Solution: Select elastomers with proven resistance to hydrofluoric acid and organic acids. Perfluoroelastomers (FFKM) offer the broadest range of chemical resistance. Fluoroelastomers (FKM, e.g., Viton®) can be a suitable, more cost-effective option in many cases, but compatibility should always be verified.[5] Always consult a detailed chemical resistance chart from the seal manufacturer.[10][11]

Material Compatibility Summary
MaterialCompatibility with HF ByproductsRecommendation & Comments
Borosilicate Glass Severe Attack DO NOT USE. HF readily dissolves glass.[2]
304/316 Stainless Steel Poor Not recommended. Susceptible to pitting and crevice corrosion.[6]
Monel® 400 Excellent A preferred material for HF handling up to 150°C.[9]
Hastelloy® C-276 Excellent Offers outstanding resistance, particularly in mixed-acid environments.[9]
PTFE / PFA Excellent Chemically inert. Ideal for liners, vessels, and tubing.[5]
Nitrile (Buna-N) Poor Unsuitable. Rapid degradation.[12]
FKM (Viton®) Good to Excellent Good general resistance, but grade selection is important.[5]
FFKM (Kalrez®) Excellent Superior chemical resistance for critical sealing applications.[10]

Section 3: Proactive Corrosion Management (FAQs)

Q1: What is the single most important factor in preventing corrosion when working with Chlorodifluoroacetyl fluoride?

A1: Rigorous moisture exclusion. Since the primary corrosive agent, HF, is a byproduct of hydrolysis, the most effective preventative measure is to operate under strictly anhydrous (dry) conditions. This includes using dried solvents, inerting the reaction atmosphere with a dry gas (e.g., Argon or Nitrogen), and drying all apparatus in an oven before use.

Q2: How should I properly quench my reaction to minimize equipment damage?

A2: Quenching must be done carefully and with the right reagents to neutralize both the excess acyl fluoride and the acidic byproducts. A slow, controlled addition of the reaction mixture to a cooled, stirred slurry of a suitable base is the recommended procedure. Refer to the detailed protocol in Section 4.

Q3: Are there any visual cues during the reaction that might indicate a corrosion problem is starting?

A3: Yes. For glass reactors, the first sign is often a loss of clarity or a "greasy" appearance on the interior surface, which can then progress to visible etching. For metal components, look for a loss of sheen, discoloration, or the appearance of dull spots. In stirring systems, an increase in motor torque could indicate corrosion and pitting of the stirrer shaft or bearings.

Q4: How do I dispose of the neutralized waste?

A4: Even after neutralization, the waste will contain fluoride salts. Neutralizing with calcium carbonate or a lime slurry is preferred as it produces calcium fluoride (CaF₂), which is a water-insoluble solid.[13] This makes the fluoride less bioavailable. The resulting slurry should be disposed of as hazardous waste according to your institution's specific guidelines. Never pour quenched reaction mixtures down the drain.

Section 4: Experimental Protocols

Standard Operating Protocol: Safe Quenching and Neutralization of HF Byproducts

This protocol is designed to safely neutralize reactive Chlorodifluoroacetyl fluoride and the resulting hydrofluoric acid.

1. Prepare the Neutralization Slurry:

  • In a separate, appropriately sized flask (at least 5 times the volume of your reaction mixture) equipped with a mechanical stirrer, prepare a 10% w/v slurry of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) in water.[13][14]
  • Causality: Calcium salts are used to precipitate the fluoride ion as insoluble calcium fluoride (CaF₂), which is significantly less hazardous than soluble fluoride salts.[13]
  • Cool the slurry to 0°C in an ice-water bath. The neutralization reaction is exothermic.[15]

2. Prepare for the Quench:

  • Ensure the entire procedure is conducted within a chemical fume hood.
  • Wear appropriate PPE for handling HF: heavy-duty butyl or neoprene gloves, chemical splash goggles, face shield, and a lab coat.
  • Have a container of calcium gluconate gel readily accessible as a first-aid measure in case of skin contact with HF.[13]

3. Perform the Quench:

  • Using a cannula or a pressure-equalizing dropping funnel, add the crude reaction mixture slowly and dropwise to the vigorously stirred, cooled neutralization slurry.[16][17]
  • Causality: A slow, reverse addition prevents a large, uncontrolled exotherm and ensures the reactive species is always met with an excess of the neutralizing agent.
  • Monitor the temperature of the slurry. If the temperature rises above 20°C, pause the addition until it cools.

4. Verification of Neutralization:

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
  • Carefully check the pH of the aqueous slurry using a pH strip. The pH should be basic (pH > 8). If it is still acidic, add more calcium hydroxide/carbonate portion-wise until the pH is stable in the basic range.

5. Waste Handling:

  • Label the container clearly as "Hazardous Waste: Calcium Fluoride Slurry."
  • Store for pickup by your institution's environmental health and safety department.

Section 5: Visualized Workflows

Diagram 1: Troubleshooting Corrosion Events

This diagram outlines the decision-making process when signs of corrosion are observed.

CorrosionTroubleshooting cluster_observe Observation Phase cluster_diagnose Diagnosis & Immediate Action cluster_resolve Long-Term Resolution Observe Sign of Corrosion Observed (Etching, Pitting, Seal Failure) Glass Glass Etching/ Clouding? Observe->Glass On Glass? Metal Metal Pitting/ Discoloration? Observe->Metal On Metal? Seal Elastomer Swelling/ Cracking? Observe->Seal On Seal? Action_Glass Immediate Action: 1. Stop Heat 2. Safe Quench (SOP) 3. Cease Use of Glass Glass->Action_Glass Action_Metal Immediate Action: 1. Shut Down System 2. Isolate & Replace Part 3. Inspect All Fittings Metal->Action_Metal Action_Seal Immediate Action: 1. Shut Down System 2. Address Leak Safely 3. Replace Seal Seal->Action_Seal Resolve_Glass Solution: Use PFA/PTFE Labware Action_Glass->Resolve_Glass Resolve_Metal Solution: Upgrade to Monel or Hastelloy Action_Metal->Resolve_Metal Resolve_Seal Solution: Upgrade to FFKM or suitable FKM Action_Seal->Resolve_Seal

Caption: Decision tree for troubleshooting observed corrosion.

References

  • A Systematic Review on the Effects of Fluoride-Induced Corrosion in Peri-Implantitis. Turkish Specialized Dental Publication. Available at: [Link]

  • Inhibition Effect of Fluoride Ion on Corrosion of 304 Stainless Steel in Occluded Cell Corrosion Stage in the Presence of Chloride Ion. MDPI. Available at: [Link]

  • Principles of fluoride toxicity and the cellular response: a review. PMC - PubMed Central. Available at: [Link]

  • NEUTRALIZATION METHOD FOR A HYDROFLUORIC ACID RELEASE. OSTI.GOV. Available at: [Link]

  • Effect of fluoride concentration and pH on corrosion behavior of titanium for dental use. PubMed. Available at: [Link]

  • Recommendations for Using Fluoride to Prevent and Control Dental Caries in the United States. CDC. Available at: [Link]

  • The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. PubMed Central. Available at: [Link]

  • Fluoride Therapy. American Academy of Pediatric Dentistry. Available at: [Link]

  • Fluorides, Hydrogen Fluoride, and Fluorine | ToxFAQs™. ATSDR - CDC. Available at: [Link]

  • Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche. EPFL. Available at: [Link]

  • Corrosion Behavior of Reactor Materials in Fluoride Salt Mixtures. MoltenSalt.org. Available at: [Link]

  • Hydrofluoric (HF) Acid Neutralization. pH Adjustment Systems. Available at: [Link]

  • Fluoride Dangers in Your Dental Products. IAOMT. Available at: [Link]

  • Chapter 9: fluoride. GOV.UK. Available at: [Link]

  • Corrosion Behavior of Alloys in Molten Fluoride Salts. University of Wisconsin–Madison. Available at: [Link]

  • Rubber Chemical Resistance Chart, Rubber Compatibility Chart. Mykin Inc. Available at: [Link]

  • HYDROFLUORIC ACID. University of Waterloo. Available at: [Link]

  • Lessons Learned Explosion and Fires Resulting from Quenching Lithium, Lithium Nitride, and Sodium. ACS Publications. Available at: [Link]

  • Recommendation on materials of construction for anhydrous hydrogen fluoride (ahf) and hydrofluoric acid solutions (hf). Eurofluor. Available at: [Link]

  • The use of hydrofluoric acid in the laboratory. Andy Connelly - WordPress.com. Available at: [Link]

  • Influence of fluoride content and pH on the corrosion resistance of titanium and its alloys. PubMed. Available at: [Link]

  • Quenching Reactive Substances. KGROUP. Available at: [Link]

  • Corrosion by Fluorine and Fluorine Compounds. CORROSION | Association for Materials Protection and Performance. Available at: [Link]

  • SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE. NASA. Available at: [Link]

  • FLUORIDE SAFETY. DPBH (nv.gov). Available at: [Link]

  • Sodium Fluoride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Fluoride: Topical and Systemic Supplements. American Dental Association. Available at: [Link]

  • Which alloy is best for use in hydrofluoric acid applications. Heanjia Super Metals. Available at: [Link]

  • Hydrofluoric Acid. University of Illinois. Available at: [Link]

  • Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. UVIC. Available at: [Link]

  • Selection of stainless steels for handling hydrofluoric acid (HF). British Stainless Steel Association. Available at: [Link]

  • Corrosion behavior of reactor materials in fluoride salt mixtures. Semantic Scholar. Available at: [Link]

  • Chemical Resistance Data For Elastomers. Spears Manufacturing Company. Available at: [Link]

  • Chemical Compatibility for the following O-rings Elastomers: Ethylene Propylene, Fluorosilicone, Nitrile (Buna N), and Silicone. Bal Seal Engineering. Available at: [Link]

  • Fernco Rubber Chemical Resistance Chart. Fernco. Available at: [Link]

Sources

Optimization

Technical Support Center: Mastering the Challenges of Gaseous Chlorodifluoroacetyl Fluoride

Welcome to the technical support center for Chlorodifluoroacetyl Fluoride (CDAF). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Chlorodifluoroacetyl Fluoride (CDAF). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this highly reactive, low-boiling-point reagent. My aim is to provide not just procedural steps, but the scientific reasoning behind them, ensuring your experiments are both successful and, above all, safe.

Introduction to Chlorodifluoroacetyl Fluoride

Chlorodifluoroacetyl fluoride (CClF₂COF) is a colorless, pungent gas with a boiling point of approximately -20°C.[1][2] Its utility as a potent electrophile in organic synthesis, particularly for the introduction of the chlorodifluoroacetyl group, is significant.[3][4] However, its gaseous nature at room temperature, high reactivity, and corrosive properties present considerable handling challenges.[3][4] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Chlorodifluoroacetyl Fluoride?

A1: The primary hazards are:

  • High Reactivity: It reacts violently with water and moisture, producing toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen chloride (HCl).[3][5] It is also a strong acylating agent.[4]

  • Corrosivity: As a corrosive substance, it can cause severe burns to the skin, eyes, and respiratory tract.[5][6]

  • Toxicity: Inhalation of the gas can cause severe respiratory irritation and damage.[5][6] Exposure to its hydrolysis products, particularly HF, is extremely dangerous and can lead to systemic toxicity.[7][8][9]

  • Low Boiling Point: The low boiling point of -20°C means it will be a gas at ambient temperature, requiring specialized equipment for handling and containment.[1][2]

Q2: How should I store cylinders of Chlorodifluoroacetyl Fluoride?

A2: Store cylinders in a cool, dry, well-ventilated area, away from heat sources and incompatible materials such as water, strong oxidizers, and bases.[1] Recommended storage temperature is typically between 2-8°C to maintain it as a liquid under its own vapor pressure and minimize the pressure within the cylinder.[5] Cylinders must be kept tightly closed and in their original packaging.[1][5]

Q3: What materials are compatible with Chlorodifluoroacetyl Fluoride?

A3: Due to its high reactivity, material selection is critical.

  • Metals: Stainless steel (specifically grades like 316L) is generally recommended for handling systems.[1] Systems must be scrupulously cleaned and dried to remove any impurities that could initiate a reaction.[10]

  • Plastics and Elastomers: Highly fluorinated polymers such as PTFE (Teflon®), FEP, and PFA are generally resistant. However, always consult a detailed chemical compatibility chart and consider testing under your specific experimental conditions. Avoid most common plastics, rubbers, and resins as they are likely to be attacked.[11]

Here is a summary of material compatibility:

MaterialCompatibility RatingNotes
Stainless Steel (316L)A (Excellent) Must be properly cleaned and passivated.
PTFE, FEP, PFAA (Excellent) Preferred for flexible tubing and seals.
GlassX (Not Recommended) Reacts with fluoride-containing compounds.[11]
Most Rubbers & ElastomersX (Not Recommended) Prone to degradation and swelling.[11]

Q4: What personal protective equipment (PPE) is required when working with Chlorodifluoroacetyl Fluoride?

A4: A comprehensive PPE ensemble is mandatory:

  • Eye/Face Protection: Chemical splash goggles and a face shield are essential.[8]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are minimum requirements. An acid-resistant apron is also recommended.[8]

  • Gloves: Use gloves specifically rated for handling corrosive and fluorinated compounds. Nitrile or neoprene gloves may be suitable for short-term use, but it is crucial to consult the glove manufacturer's compatibility data.[8] Consider wearing a double layer of gloves.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[5][9] In case of a leak or spill, a self-contained breathing apparatus (SCBA) is necessary.[5]

Troubleshooting Guides

Scenario 1: Uncontrolled Release of Gas (Leak)

Issue: You detect a pungent odor or see fumes, indicating a potential leak of Chlorodifluoroacetyl Fluoride.

Causality: Leaks can occur from faulty connections, degraded seals, or cracks in the apparatus. The high vapor pressure of the gas at room temperature can exacerbate even minor leaks.

Troubleshooting Protocol:

  • Immediate Evacuation: If the leak is significant, evacuate the immediate area and alert others.

  • Emergency Response: If necessary, activate the emergency alarm and contact your institution's emergency response team.

  • Ventilation: Ensure the fume hood sash is lowered to maximize containment.

  • Source Identification (if safe): If the leak is minor and you are properly equipped with an SCBA, you may attempt to identify the source. Check all fittings and connections.

  • Neutralization (for small leaks): A solution of sodium bicarbonate or another suitable neutralizing agent can be used to cautiously address small leaks. However, this should only be performed by trained personnel.

  • Post-Incident Decontamination: Thoroughly decontaminate the affected area once the leak is controlled.

Logical Flow for Leak Detection and Response ```dot graph Leak_Troubleshooting { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Pungent Odor or Fumes Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsLeakMajor [label="Is the leak major?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Evacuate [label="Evacuate Area &\nAlert Others", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CallEmergency [label="Contact Emergency\nResponse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MinorLeak [label="Minor Leak Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LowerSash [label="Lower Fume Hood Sash"]; IdentifySource [label="Identify Source\n(with SCBA if necessary)"]; TightenFix [label="Tighten Fittings or\nIsolate Leak"]; Neutralize [label="Neutralize Small Leak\n(trained personnel only)"]; Decontaminate [label="Decontaminate Area"]; End [label="Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> IsLeakMajor; IsLeakMajor -> Evacuate [label="Yes"]; Evacuate -> CallEmergency; IsLeakMajor -> MinorLeak [label="No"]; MinorLeak -> LowerSash; LowerSash -> IdentifySource; IdentifySource -> TightenFix; TightenFix -> Neutralize; Neutralize -> Decontaminate; Decontaminate -> End; }

Caption: Step-by-step workflow for a low-temperature reaction with gaseous CDAF.

Protocol 2: Safe Quenching of Chlorodifluoroacetyl Fluoride Reactions

Objective: To safely neutralize unreacted Chlorodifluoroacetyl Fluoride and its reactive byproducts at the end of a reaction.

Causality: Quenching is a critical step to safely handle the reaction mixture. Improper quenching can lead to violent reactions and the release of toxic gases.

Methodology:

  • Pre-cool Quenching Solution: Prepare a suitable quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate or a dilute solution of a non-nucleophilic base) and cool it in a separate flask.

  • Slow Addition: While maintaining the low temperature of the reaction mixture, slowly add the cold quenching solution dropwise with vigorous stirring.

  • Monitor Gas Evolution: Be prepared for the evolution of gas (CO₂ from bicarbonate quenching). Ensure the venting system is adequate.

  • Temperature Control: Do not allow the temperature of the reaction mixture to rise significantly during the quench.

  • pH Check: After the initial quench, allow the mixture to warm slowly to room temperature. Check the pH to ensure it is neutral or slightly basic before proceeding with the workup.

References

  • CHLORINE TRIFLUORIDE HANDLING MANUAL. DTIC.
  • Chlorine Trifluoride Exposure and Reactivity Study. SESHA.
  • SAFETY DATA SHEET - CHLORODIFLUOROACETYL CHLORIDE. Apollo Scientific.
  • Medical Management Guidelines for Hydrogen Fluoride. CDC.
  • Acetyl Fluoride, Chlorodifluoro-. bouling chemical co., limited.
  • Safety Data Sheet - Sodium Fluoride. Fisher Scientific.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of California, Berkeley.
  • Lessons Learned- Fluoride Exposure and Response. OSTI.GOV.
  • Acetyl fluoride, 2-chloro-2,2-difluoro-. PubChem.
  • 2-Chloro-2,2-difluoroacetyl fluoride. CymitQuimica.
  • Chlorodifluoroacetyl chloride. PubChem.
  • CHLORODIFLUOROACETYL FLUORIDE. Guidechem.
  • CHLORODIFLUOROACETYL FLUORIDE. ChemicalBook.
  • Going Low Temper
  • Acyl fluoride synthesis by fluorin
  • Low-Temperature Gas-Phase Kinetics of Ethanol–Methanol Heterodimer Formation. The Journal of Physical Chemistry A.
  • Standard Operating Procedure - HYDROFLUORIC ACID. Yale Environmental Health & Safety.
  • A new apparatus for gas-phase low temperature kinetics study: Kinetics measurement and product detection of the CH + propene reaction at 23 K. The Journal of Chemical Physics.
  • Mechanisms of Quenching of Alexa Fluorophores by N
  • SAFETY DATA SHEET - Sodium chlorodifluoroacet
  • Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Wiley Online Library.
  • Understanding low temp combustion.
  • Low-temperature reaction dynamics of paramagnetic species in the gas phase. PMC.
  • Quenching (fluorescence). Wikipedia.
  • Chlorine fluoride (ClF)
  • Synthesis of acyl fluorides via photocatalytic fluorination of aldehydic C–H bonds.
  • Materials Chemical Comp
  • Chemical Resistance Tables. Hydroflotech.
  • Chemical Compatibility D

Sources

Troubleshooting

Technical Support Center: Optimizing Chlorodifluoroacetyl Fluoride Reactions

Welcome to the technical support center for chlorodifluoroacetyl fluoride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chlorodifluoroacetyl fluoride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you expand the substrate scope and achieve optimal results in your experiments. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the reliability and success of your synthetic endeavors.

Introduction to Chlorodifluoroacetyl Fluoride: Reactivity and Applications

Chlorodifluoroacetyl fluoride (CDAF) is a valuable reagent for the introduction of the chlorodifluoroacetyl group into a wide range of organic molecules. This moiety is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the gem-difluoro and chlorine substituents. The primary reaction of CDAF involves nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the fluoride ion.

However, the reactivity of CDAF can be influenced by several factors, including the nature of the nucleophile, reaction conditions, and potential side reactions. This guide will address these challenges and provide strategies to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during chlorodifluoroacetylation reactions and provides a systematic approach to troubleshooting.

Issue 1: Low or No Conversion with Nucleophilic Substrates

Scenario: You are attempting to react chlorodifluoroacetyl fluoride with a nucleophile (e.g., an amine, alcohol, or thiol), but you observe low conversion to the desired product, with the starting material remaining largely unreacted.

Potential Causes and Solutions:

  • Insufficient Nucleophilicity of the Substrate: Electron-deficient substrates, such as anilines with electron-withdrawing groups (e.g., nitro, cyano), or sterically hindered amines, may not be sufficiently nucleophilic to react efficiently with CDAF under standard conditions.[1][2][3]

    • Solution 1: Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group of CDAF, increasing its electrophilicity and facilitating the attack by a weak nucleophile.[4][5][6] Common Lewis acids to consider include AlCl₃, BF₃·OEt₂, and FeCl₃.[4][7] It is crucial to use anhydrous conditions as Lewis acids are sensitive to moisture.

    • Solution 2: Use of a Strong, Non-Nucleophilic Base: For amine substrates, a strong, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, care must be taken to avoid side reactions with the base.

    • Solution 3: Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this should be done cautiously to avoid decomposition of the starting materials or product.

  • Poor Solubility of Reagents: If the substrate or CDAF is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent in which all reactants are fully soluble. Aprotic polar solvents like DMF, DMAc, or NMP can be effective for dissolving a wide range of substrates.

  • Decomposition of Chlorodifluoroacetyl Fluoride: CDAF can be sensitive to moisture and may hydrolyze, reducing its effective concentration.

    • Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Elimination Byproducts with Secondary Alcohols

Scenario: When reacting chlorodifluoroacetyl fluoride with a secondary alcohol, you observe the formation of an alkene byproduct in addition to or instead of the desired ester.

Potential Cause and Solution:

  • Base-Promoted Elimination: The reaction of CDAF with an alcohol is often carried out in the presence of a base to neutralize the HF byproduct. However, if the base is too strong or if the substrate is prone to elimination, the formation of an alkene can compete with the desired acylation. This is a common issue in reactions with alcohols, where dehydration can occur.[8]

    • Solution 1: Use of a Milder Base: Switch to a milder, non-nucleophilic base such as pyridine or 2,6-lutidine. These bases are generally less likely to promote elimination.

    • Solution 2: Lower Reaction Temperature: Running the reaction at a lower temperature can favor the substitution reaction over elimination.

    • Solution 3: Alternative Acylation Protocol: Consider a two-step procedure where the alcohol is first converted to its corresponding alkoxide with a mild base, followed by the addition of CDAF at a low temperature.

Issue 3: Multiple Products or Unidentified Byproducts

Scenario: Your reaction mixture shows the formation of multiple products, making purification difficult and lowering the yield of the desired compound.

Potential Causes and Solutions:

  • Side Reactions with Organometallic Reagents: When using organometallic reagents (e.g., Grignard or organolithium reagents) with CDAF, over-addition can occur, leading to the formation of tertiary alcohols instead of the expected ketone.[9]

    • Solution: Use a less reactive organometallic reagent, such as an organocuprate (Gilman reagent), which is known to be more selective for single addition to acyl halides.

  • Reaction with Solvent: In some cases, the solvent may react with CDAF or other reactive intermediates.

    • Solution: Choose an inert solvent that is known to be compatible with the reaction conditions.

  • Decomposition of the Product: The desired chlorodifluoroacetylated product may be unstable under the reaction or workup conditions.

    • Solution: Monitor the reaction progress carefully and quench the reaction as soon as the starting material is consumed. Use mild workup procedures and purify the product promptly.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different classes of nucleophiles with chlorodifluoroacetyl fluoride?

A: Generally, the reactivity of nucleophiles with CDAF follows the order of their nucleophilicity: Thiols > Amines > Alcohols . Within each class, less sterically hindered and more electron-rich nucleophiles will be more reactive. For example, primary aliphatic amines are typically more reactive than secondary amines or electron-deficient anilines. Similarly, primary alcohols are more reactive than secondary or tertiary alcohols.

Q2: How can I improve the substrate scope for my chlorodifluoroacetylation reaction to include less reactive substrates?

A: Expanding the substrate scope often requires modifying the reaction conditions to enhance the reactivity of either the substrate or CDAF. Here are some strategies:

  • For Weakly Nucleophilic Substrates:

    • Lewis Acid Catalysis: As detailed in the troubleshooting guide, Lewis acids can activate CDAF.[4][5][6]

    • Activation of the Nucleophile: For amines, using a strong base to generate the corresponding amide can dramatically increase nucleophilicity. For alcohols, conversion to the alkoxide can be effective.

    • Higher Temperatures and Longer Reaction Times: Carefully increasing the temperature and reaction time can drive the reaction to completion with less reactive substrates.

  • For Sterically Hindered Substrates:

    • Less Bulky Reagents: If possible, use a less sterically demanding base or other additives.

    • Optimization of Solvent: A more polar solvent can sometimes help to stabilize charged intermediates and facilitate the reaction.

Q3: Are there any specific safety precautions I should take when working with chlorodifluoroacetyl fluoride?

A: Yes. Chlorodifluoroacetyl fluoride is a reactive acyl fluoride and should be handled with care in a well-ventilated fume hood. It can react with moisture to produce HF, which is corrosive and toxic. Therefore, it is essential to:

  • Work under anhydrous conditions.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Have a quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills.

Q4: Can I use alternative reagents to introduce the chlorodifluoroacetyl group?

A: While CDAF is a direct and effective reagent, other methods can be employed. For instance, chlorodifluoroacetic acid can be activated using standard peptide coupling reagents to form amides and esters.[2][3]

Data and Protocols

Table 1: General Reaction Conditions for Chlorodifluoroacetylation
Nucleophile ClassTypical BaseSolventTemperature (°C)Notes
Primary AminesPyridine, Et₃NDCM, THF0 to rtGenerally high-yielding.
Secondary AminesPyridine, DMAPDCM, MeCNrt to 50May require longer reaction times or heating.
Electron-Deficient AnilinesNaH, NaOtBuDMF, DMAc50 to 100Often requires a strong base and higher temperatures. Lewis acid catalysis can be beneficial.[1][2][3]
Primary AlcoholsPyridine, DMAPDCM, THF0 to rtGood yields are typically obtained.
Secondary Alcohols2,6-LutidineDCM, MeCN-20 to rtProne to elimination; use of a mild, hindered base at low temperatures is recommended to suppress this side reaction.[8]
ThiolsPyridine, Et₃NDCM, THF0 to rtGenerally very reactive and high-yielding.
Experimental Protocol: General Procedure for the Chlorodifluoroacetylation of an Amine
  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., DCM, 5 mL per mmol of amine).

  • Base Addition: Add a suitable base (e.g., pyridine, 1.2 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • CDAF Addition: Slowly add chlorodifluoroacetyl fluoride (1.1 equiv) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Mechanism of Chlorodifluoroacetylation

G cluster_0 Reaction Pathway CDAF Chlorodifluoroacetyl Fluoride (CDAF) Intermediate Tetrahedral Intermediate CDAF->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Chlorodifluoroacetylated Product Intermediate->Product Fluoride Elimination HF HF byproduct Intermediate->HF G Start Low Yield Observed Check_Purity Check Starting Material Purity & Anhydrous Conditions Start->Check_Purity Check_Stoichiometry Verify Stoichiometry of Reagents Check_Purity->Check_Stoichiometry Increase_Temp Increase Reaction Temperature Check_Stoichiometry->Increase_Temp Add_Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) Increase_Temp->Add_Catalyst If still low yield Change_Base Use Stronger/Milder Base Add_Catalyst->Change_Base If applicable Optimize_Solvent Change Solvent for Better Solubility Change_Base->Optimize_Solvent End Improved Yield Optimize_Solvent->End

Caption: A stepwise workflow for troubleshooting low yields in chlorodifluoroacetylation reactions.

References

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. (2021). RSC Publishing. [Link]

  • Elimination Reactions of Alcohols. (2023). Chemistry LibreTexts. [Link]

  • Structure-Reactivity Correlation in the Oxidation of Aliphatic Primary Alcohols by Tripropylammonium chlorochromate. (2025). ResearchGate. [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (2017). PubMed. [Link]

  • Case Study #16: Clostridium Difficile | C. Diff. (2021). YouTube. [Link]

  • Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (2023). FDA. [Link]

  • 01.07 Lewis Acid Catalysis. (2019). YouTube. [Link]

  • Reaction with Organometallic Reagents. (2023). Chemistry LibreTexts. [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (n.d.). PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC - NIH. [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (n.d.). ResearchGate. [Link]

  • Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. (2011). [Link]

  • Development of Fluorous Lewis Acid-Catalyzed Reactions. (2006). PMC - PubMed Central - NIH. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. [Link]

  • Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. [Link]

  • Thirty-three sensitive CYP3A substrates identified in the DIDB. Drugs.... (n.d.). ResearchGate. [Link]

  • A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic and aliphatic alcohol compounds. (n.d.). PubMed. [Link]

  • The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides. (2025). ResearchGate. [Link]

  • Lewis acid catalysis. (n.d.). Wikipedia. [Link]

  • Reactivity of chlorinating agents/PPh 3 for the chlorination of alcohols and carboxylic acids: a comparative study. (2025). ResearchGate. [Link]

  • Nuclophilic Fluorination by F-. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) for the synthesis of a class of novel vinyl sulfonyl fluorides. (2025). ResearchGate. [Link]

  • A Short Exploration of Selected Sensitive CYP3A4 Substrates (Probe Drug). (n.d.). PubMed. [Link]

  • Chronologic Trends in Studies on Fluoride Mechanisms of Action. (n.d.). PubMed. [Link]

  • FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency. (n.d.). Organic Chemistry Portal. [Link]

  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (n.d.). ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: Detection and Quantification of Chlorodifluoroacetyl Fluoride (CDFAF)

Executive Summary Chlorodifluoroacetyl fluoride (CDFAF, ) presents a unique analytical challenge due to its extreme volatility (Boiling Point C) and high reactivity. As an acid fluoride, it hydrolyzes instantly upon cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorodifluoroacetyl fluoride (CDFAF,


) presents a unique analytical challenge due to its extreme volatility (Boiling Point 

C) and high reactivity. As an acid fluoride, it hydrolyzes instantly upon contact with atmospheric moisture to form chlorodifluoroacetic acid and highly corrosive hydrofluoric acid (HF).

Conventional analytical workflows (e.g., reversed-phase HPLC) are unsuitable due to this hydrolytic instability. This guide evaluates three distinct analytical approaches: Derivatization-GC-MS (for quantification), Gas-Phase FTIR (for process monitoring), and


F NMR  (for structural elucidation).

Key Recommendation: For precise quantification in complex matrices, Derivatization-GC-MS is the gold standard. For real-time manufacturing process control, Online FTIR is preferred.

Analytical Decision Matrix

The following decision tree illustrates the logical selection of methods based on the sample state and analytical goal.

AnalyticalDecisionMatrix Start Start: Define Analytical Goal Q1 Is the sample a Gas or Liquid? Start->Q1 BranchGas Gas Phase (Process Stream) Q1->BranchGas Gas BranchLiq Liquid/Dissolved (Reaction Mix) Q1->BranchLiq Liquid (Solvent) MethodFTIR Method B: Gas-Phase FTIR (Real-time Monitoring) BranchGas->MethodFTIR Direct Analysis MethodGC Method A: Derivatization GC-MS (High Sensitivity Quant) BranchGas->MethodGC Trapped in MeOH Q2 Is Quantification Required? BranchLiq->Q2 Q2->MethodGC Yes (Trace < 1%) MethodNMR Method C: 19F NMR (Structural ID/Purity) Q2->MethodNMR No (Purity > 95%)

Figure 1: Decision matrix for selecting the appropriate CDFAF analytical method.

Method A: Derivatization Gas Chromatography (GC-MS)

Principle

Direct injection of CDFAF is hazardous to GC columns due to the release of HF and the molecule's thermal instability. The most robust method involves ex-situ derivatization using anhydrous methanol. This converts the reactive acid fluoride into a stable methyl ester (


).

Reaction:



Performance Characteristics
  • Sensitivity: High (LOD ~10-50 ppb depending on detector).

  • Selectivity: Excellent (Mass spectral fingerprint of the ester).

  • Linearity:

    
     (
    
    
    
    ).
Experimental Protocol

Safety Warning: Perform all operations in a fume hood. CDFAF releases HF; wear HF-resistant gloves.

  • Sampling (Trapping):

    • Prepare a series of impinger tubes containing 10 mL of anhydrous methanol (cooled to 0°C).

    • Bubble the CDFAF gas stream through the methanol trap for a defined time at a fixed flow rate (e.g., 100 mL/min for 5 min).

    • Note: The excess methanol acts as both the solvent and the reagent, driving the reaction to completion instantly.

  • Neutralization (Critical Step):

    • The reaction generates HF, which can damage the GC column stationary phase (especially PEG columns).

    • Add ~50 mg of solid Sodium Bicarbonate (

      
      )  or Polyvinylpyridine  to the vial to scavenge acid without hydrolyzing the ester.
      
    • Vortex for 30 seconds and centrifuge/filter to remove solids.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film). Non-polar phases are preferred to minimize interaction with any residual HF.

    • Inlet: Split mode (10:1), 200°C.

    • Oven Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      150°C. (The methyl ester is volatile; low initial temperature is required).
    • Detection: EI Source (70 eV). Monitor characteristic ions for methyl chlorodifluoroacetate (e.g., m/z 59 [COOCH3]+, m/z 85 [CClF2]+).

Method B: Gas-Phase FTIR Spectroscopy

Principle

For continuous process monitoring (e.g., checking the output of a fluorination reactor), gas-phase FTIR provides real-time data without sample preparation. CDFAF exhibits a distinct carbonyl stretch shifted to higher wavenumbers due to the electronegative fluorine atom on the carbonyl carbon.

Performance Characteristics
  • Speed: Real-time (< 1 second).

  • Limit of Detection: ~1-10 ppm (Path-length dependent).

  • Interferences: Water vapor (overlaps with HF bands),

    
    .
    
Spectral Features (Target Bands)[1][2]
  • C=O Stretch (Acid Fluoride): ~1880–1895 cm

    
    . (Significantly blue-shifted compared to the carboxylic acid at ~1760 cm
    
    
    
    or ester at ~1750 cm
    
    
    ).
  • C-F Stretch: 1100–1300 cm

    
     (Strong, broad region).
    
Experimental Setup
  • Cell: Heated gas cell (maintain > 30°C to prevent condensation, though CDFAF is gas at RT). Windows must be ZnSe or CaF2 (KBr will be etched by HF).

  • Background: Purge with dry

    
     to eliminate water vapor interference.
    
  • Quantification: Apply Beer-Lambert law to the carbonyl peak height at ~1890 cm

    
    .
    

Method C: F NMR Spectroscopy

Principle

Nuclear Magnetic Resonance (NMR) is the definitive method for structural verification and purity analysis. The


F nucleus is 100% naturally abundant and highly sensitive to its electronic environment.
Performance Characteristics
  • Specificity: Highest (Distinguishes -COF, -CF2-, and HF).

  • Throughput: Low (Requires offline sampling).

  • Sample Requirement: Dissolved in deuterated solvent (e.g.,

    
    ).
    
Spectral Interpretation

The CDFAF molecule contains two distinct fluorine environments:

  • -CF2- Group: Typical chemical shift range of -60 to -80 ppm (relative to

    
    ). It will appear as a doublet due to coupling with the carbonyl fluorine (if resolution allows).
    
  • -COF Group: The acid fluoride fluorine is highly deshielded.

    • Chemical Shift: Typically +20 to +50 ppm (relative to

      
      ).
      
    • Note: This positive shift is diagnostic for acid fluorides. Hydrolysis products (free fluoride) would appear at extremely different shifts (e.g., aqueous

      
       at -119 ppm).
      
Experimental Protocol
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL anhydrous

    
    .
    
    • Crucial: Use a PTFE-lined screw cap tube. Standard NMR caps may degrade.

  • Acquisition: Standard

    
    F pulse sequence.
    
  • Reference: Internal standard

    
    -trifluorotoluene (-63 ppm) or external 
    
    
    
    (0 ppm).

Comparative Analysis Summary

The following table contrasts the three methodologies to aid in selection.

FeatureDerivatization GC-MSGas-Phase FTIR

F NMR
Primary Use Trace Quantification & PurityProcess MonitoringStructural ID
Sample State Liquid (Derivatized)GasLiquid (Solvent)
Sensitivity High (ppb range)Medium (ppm range)Low (0.1% range)
Selectivity Excellent (Mass Spec)Good (Functional Group)Excellent (Atom specific)
Speed Slow (30+ min prep/run)InstantSlow (15+ min)
Cost ModerateLow (after install)High
Key Limitation Requires chemical conversionHF etches standard windowsNot for trace analysis

Derivatization Workflow Visualization

DerivatizationWorkflow Input CDFAF Gas Stream Reaction Reaction: CDFAF + MeOH -> Ester + HF Input->Reaction Reagent Anhydrous MeOH (Excess) Reagent->Reaction Neutralize Scavenge HF (Solid NaHCO3) Reaction->Neutralize Liquid Phase Analyze GC-MS Analysis (m/z 59, 85) Neutralize->Analyze Supernatant

Figure 2: Step-by-step workflow for the derivatization of CDFAF for GC-MS analysis.

References

  • PubChem. (2023). Acetyl fluoride, 2-chloro-2,2-difluoro- (Compound).[1] National Library of Medicine. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Haloacetic acid methyl esters. Available at: [Link]

Sources

Comparative

A Comparative Guide to Chlorodifluoroacetyl Fluoride and Other Acyl Fluorides in Acylation Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the choice of an acylating agent can be pivotal to the success of a synthetic route, influencing yield, sele...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of an acylating agent can be pivotal to the success of a synthetic route, influencing yield, selectivity, and the overall efficiency of the process. Among the various classes of acylating agents, acyl fluorides have carved out a significant niche due to their unique balance of reactivity and stability.[1] This guide provides an in-depth technical comparison of Chlorodifluoroacetyl fluoride with two other key fluorinated acyl fluorides: Trifluoroacetyl fluoride and Difluoroacetyl fluoride. By examining their reactivity profiles, supported by illustrative experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the selection of the optimal reagent for their specific synthetic challenges.

The Ascendancy of Acyl Fluorides in Synthesis

Acyl fluorides have emerged as valuable alternatives to their more traditional acyl chloride counterparts. The strong carbon-fluorine bond imparts greater stability towards hydrolysis, making them easier to handle.[1] Their reactions with nucleophiles are often less vigorous than those of acyl chlorides, leading to fewer side reactions and cleaner reaction profiles.[1] This controlled reactivity, coupled with their ability to participate in a wide range of transformations, has led to their increasing adoption in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Unveiling the Reactivity Spectrum: A Comparative Analysis

The reactivity of an acyl fluoride is intricately linked to the electronic nature of the substituents on the acyl group. The presence of electron-withdrawing fluorine and chlorine atoms significantly influences the electrophilicity of the carbonyl carbon, which is the key determinant of its reactivity in acylation reactions.

Chlorodifluoroacetyl Fluoride (CClF₂COF): The Versatile Workhorse

Chlorodifluoroacetyl fluoride stands out as a highly reactive and versatile acylating agent.[2] The presence of two fluorine atoms and one chlorine atom on the α-carbon creates a strong inductive electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This heightened reactivity makes it a potent reagent for the acylation of a wide range of nucleophiles, including electron-rich aromatic systems in Friedel-Crafts reactions.[3]

Trifluoroacetyl Fluoride (CF₃COF): The Reactivity Benchmark

Trifluoroacetyl fluoride represents the upper end of the reactivity spectrum among common acyl fluorides. With three highly electronegative fluorine atoms, the carbonyl carbon experiences a significant electron deficiency, making it an exceptionally powerful electrophile.[4] This high reactivity, however, can sometimes be a double-edged sword, potentially leading to lower selectivity in certain applications. It is often employed in the synthesis of trifluoromethyl ketones and other trifluoroacetylated compounds.[5]

Difluoroacetyl Fluoride (CHF₂COF): The Milder Alternative

Difluoroacetyl fluoride, with two fluorine atoms on the α-carbon, is a more moderately reactive acylating agent compared to its perhalogenated counterparts. The presence of a hydrogen atom slightly mitigates the electron-withdrawing effect, resulting in a less electrophilic carbonyl carbon. This can be advantageous in situations where a more controlled and selective acylation is desired.

Performance in Action: A Comparative Friedel-Crafts Acylation Study

To provide a tangible comparison of these three acyl fluorides, we present illustrative data for the Friedel-Crafts acylation of anisole, a common and moderately activated aromatic substrate. The data presented in the following table is a realistic representation based on established principles of reactivity, although it is a hypothetical compilation for direct comparative purposes.

Acyl FluorideReaction Time (hours)Yield of 4-Methoxyacetophenone Derivative (%)
Chlorodifluoroacetyl Fluoride 292
Trifluoroacetyl Fluoride 1.595
Difluoroacetyl Fluoride 485

Reaction Conditions: Anisole (1.0 eq), Acyl Fluoride (1.2 eq), AlCl₃ (1.2 eq), in Dichloromethane (DCM) at 0 °C to room temperature.

This comparative data highlights the expected trend in reactivity: Trifluoroacetyl fluoride exhibits the fastest reaction time and highest yield, consistent with its superior electrophilicity. Chlorodifluoroacetyl fluoride also demonstrates high reactivity and excellent yield, making it a highly effective reagent. Difluoroacetyl fluoride, being the least electrophilic of the three, requires a longer reaction time to achieve a good yield.

Experimental Protocols: A Guide to Practical Application

The following protocols provide detailed, step-by-step methodologies for the Friedel-Crafts acylation of anisole with each of the three acyl fluorides. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

General Safety Precautions

Acyl fluorides are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All glassware must be thoroughly dried before use.

Protocol 1: Acylation of Anisole with Chlorodifluoroacetyl Fluoride

Materials:

  • Chlorodifluoroacetyl fluoride

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq).

  • Add anhydrous DCM to the flask, and cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of Chlorodifluoroacetyl fluoride (1.2 eq) in anhydrous DCM.

  • Add the Chlorodifluoroacetyl fluoride solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM to the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-chlorodifluoroacetophenone.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add AlCl3 to flask B 2. Add DCM and cool to 0°C A->B D 4. Add acyl fluoride solution dropwise B->D C 3. Prepare Chlorodifluoroacetyl fluoride solution C->D F 6. Add anisole solution dropwise D->F E 5. Prepare anisole solution E->F G 7. Warm to RT and stir F->G H 8. Monitor by TLC G->H I 9. Quench with HCl/ice H->I J 10. Extract with DCM I->J K 11. Wash organic layer J->K L 12. Dry and concentrate K->L M 13. Purify by column chromatography L->M

Acylation of Anisole with Chlorodifluoroacetyl Fluoride Workflow
Protocol 2: Acylation of Anisole with Trifluoroacetyl Fluoride

This protocol is similar to Protocol 1, with the following modifications:

  • Use Trifluoroacetyl fluoride in place of Chlorodifluoroacetyl fluoride.

  • The reaction time at room temperature can be reduced to 1 hour.

Protocol 3: Acylation of Anisole with Difluoroacetyl Fluoride

This protocol is similar to Protocol 1, with the following modifications:

  • Use Difluoroacetyl fluoride in place of Chlorodifluoroacetyl fluoride.

  • The reaction time at room temperature should be extended to 3.5 hours.

Mechanistic Insights: The Role of Electronegativity

The observed reactivity trend can be rationalized by considering the stability of the acylium ion intermediate formed during the Friedel-Crafts acylation. The Lewis acid, typically AlCl₃, abstracts the fluoride from the acyl fluoride to generate a highly electrophilic acylium ion.[6]

mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation R-CO-F R-CO-F Acylium_Ion [R-C≡O]+[AlCl3F]- R-CO-F->Acylium_Ion + AlCl3 AlCl3 AlCl3 Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex + Anisole Anisole Anisole Product Acylated Anisole Sigma_Complex->Product - H+

General Mechanism of Friedel-Crafts Acylation

The electron-withdrawing substituents on the α-carbon play a crucial role in stabilizing the positive charge on the carbonyl carbon of the acylium ion. In the case of Trifluoroacetyl fluoride, the three fluorine atoms provide the strongest inductive effect, leading to the most electrophilic and reactive acylium ion. The two fluorine atoms and one chlorine atom in Chlorodifluoroacetyl fluoride also create a highly electron-deficient center. In contrast, the single hydrogen atom in Difluoroacetyl fluoride is less electron-withdrawing, resulting in a less reactive acylium ion. This difference in electrophilicity directly translates to the observed differences in reaction rates and yields.

Conclusion: Selecting the Right Tool for the Job

The choice between Chlorodifluoroacetyl fluoride, Trifluoroacetyl fluoride, and Difluoroacetyl fluoride will ultimately depend on the specific requirements of the synthesis.

  • Trifluoroacetyl fluoride is the reagent of choice for rapid and high-yielding acylations where maximum reactivity is desired.

  • Chlorodifluoroacetyl fluoride offers a compelling balance of high reactivity and versatility, making it a robust and reliable option for a broad range of applications.

  • Difluoroacetyl fluoride provides a milder alternative for reactions requiring greater control and selectivity.

By understanding the nuances of their reactivity and armed with the detailed protocols provided in this guide, researchers can confidently select and effectively utilize these powerful fluorinated acylating agents to advance their synthetic endeavors.

References

  • Olah, G. A.; Kuhn, S. J. J. Am. Chem. Soc.1961, 83 (22), 4564–4567.
  • Prakash, G. K. S.; Hu, J. Acc. Chem. Res.2007, 40 (12), 1355–1365.
  • Olah, G. A.; Prakash, G. K. S.; Molnar, A.; Sommer, J. Superacid Chemistry, 2nd ed.; Wiley, 2009.
  • Umemoto, T. Chem. Rev.1996, 96 (5), 1757–1778.
  • Lang, R. W. Helv. Chim. Acta1986, 69 (4), 881–886.
  • Ogiwara, Y.; Sakai, N. Angew. Chem. Int. Ed.2019, 58 (2), 574-594.

Sources

Validation

Structural Validation &amp; Comparative Utility of Chlorodifluoroacetyl Fluoride

Executive Summary: The Dual-Pathway Reagent Chlorodifluoroacetyl fluoride (CDFAF, ) occupies a unique and often misunderstood niche in organofluorine synthesis. Unlike specialized reagents designed for a single transform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Pathway Reagent

Chlorodifluoroacetyl fluoride (CDFAF,


) occupies a unique and often misunderstood niche in organofluorine synthesis. Unlike specialized reagents designed for a single transformation, CDFAF is a "Janus" reagent—capable of two distinct mechanistic pathways depending on reaction conditions:
  • Electrophilic Acylation: Retaining the carbonyl to install the chlorodifluoroacetyl motif (

    
    ).
    
  • Difluorocarbene Generation: Decarbonylative decomposition to generate singlet difluorocarbene (

    
    ).
    

This guide validates the structural identity of products derived from these pathways and objectively compares CDFAF against modern alternatives like TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) and Ruppert-Prakash reagent (


).

Reagent Landscape: CDFAF vs. Alternatives

While CDFAF was historically a primary source for difluorocarbene, modern alternatives have eclipsed it for specific applications due to handling difficulties (CDFAF bp: -9°C). However, for acylation or cost-sensitive bulk synthesis, it remains relevant.

Comparative Performance Matrix
FeatureChlorodifluoroacetyl Fluoride (CDFAF) TFDA (Dolbier's Reagent) Sodium Chlorodifluoroacetate
Structure



Primary Utility Acylation (

group) & Carbene
Pure Difluorocarbene sourceCarbene source (Low cost)
Physical State Gas/Volatile Liquid (bp -9°C)Liquid (bp 163°C)Solid
Handling Requires cold trap/vacuum lineStandard syringe techniquesHygroscopic solid handling
Carbene Yield Moderate (Thermal decomp. >150°C)High (Catalytic

, mild heat)
Low-Moderate (Requires high T)
Atom Economy High (for acylation)Low (Loss of

,

,

)
High (only

,

loss)
Selectivity Low (Acylation vs. Carbene competition)Excellent (No acylation side-rxn)Moderate

Expert Insight: If your goal is strictly to synthesize gem-difluorocyclopropanes (via carbene), TFDA is the superior choice despite the higher cost. It avoids the competitive acylation pathways and handling hazards of gaseous CDFAF. Use CDFAF primarily when the


 moiety is the desired pharmacophore.

Structural Validation Framework

Validating the product of a CDFAF reaction requires distinguishing between the Acylation Product (retention of Cl and C=O) and the Carbene Insertion Product (loss of Cl and C=O).

The "Heavy Atom" Diagnostic System

The most reliable self-validating system utilizes the interplay between


 NMR shifts and Mass Spectrometry isotope patterns.
A.

NMR Signatures
  • Acylation (

    
    ):  The chlorine atom exerts a deshielding "heavy atom" effect relative to fluorine, but the carbonyl anisotropy shifts it upfield compared to a naked 
    
    
    
    .
    • Diagnostic Shift:-60 to -75 ppm (typically a singlet or AB system if chiral center adjacent).

  • Carbene Insertion (Cyclopropane): The formation of a strained cyclopropane ring causes a dramatic upfield shift.

    • Diagnostic Shift:-130 to -155 ppm (Distinctive AB pattern

      
       due to diastereotopic fluorines).
      
B. Mass Spectrometry (MS) Confirmation
  • Acylation: Look for the Chlorine Isotope Pattern . A cluster showing M and M+2 in a 3:1 ratio confirms the presence of the

    
     group.
    
  • Carbene: The product will lack Chlorine . The mass spectrum will show a clean molecular ion consistent with the addition of only

    
     (+50 Da).
    
Visualization: The Validation Decision Tree

ValidationLogic Start Analyze Crude Reaction Mixture NMR Run 19F NMR (Uncoupled) Start->NMR AcylRegion Signal at -60 to -75 ppm? NMR->AcylRegion Low Field CarbeneRegion Signal at -130 to -155 ppm? NMR->CarbeneRegion High Field Hydrolysis Signal at -76 ppm? NMR->Hydrolysis Mid Field CheckMS_Acyl Check MS for Cl Pattern (3:1) AcylRegion->CheckMS_Acyl Yes Result_Acyl CONFIRMED: Acylation Product (R-CO-CF2Cl) CheckMS_Acyl->Result_Acyl Cl Present CheckPattern Is it an AB System (J ~160Hz)? CarbeneRegion->CheckPattern Yes Result_Carbene CONFIRMED: gem-Difluorocyclopropane (Carbene Insertion) CheckPattern->Result_Carbene Diastereotopic F Result_Fail FAILURE: Hydrolysis to Chlorodifluoroacetic Acid Hydrolysis->Result_Fail Common Artifact

Figure 1: Decision logic for validating CDFAF reaction outcomes. Note the distinct chemical shift windows for the two pathways.

Experimental Protocol: Acylation vs. Carbene

This protocol describes a controlled acylation, the primary utility where CDFAF outperforms TFDA.

Safety Pre-Requisite

DANGER: CDFAF hydrolyzes to release HF. All operations must be performed in a well-ventilated fume hood. Glassware must be oven-dried.

Protocol: Synthesis of -Chlorodifluoromethyl Ketone

Objective: Selective acylation of a lithium enolate.

  • Reagent Condensation:

    • Connect a lecture bottle of CDFAF to a vacuum line equipped with a graduated cold finger.

    • Cool the finger to -78°C (Dry ice/Acetone).

    • Condense exactly 1.2 equivalents (relative to substrate) of CDFAF (density

      
       at -78°C).
      
  • Enolate Formation:

    • In a separate flask, generate the lithium enolate of the ketone substrate (e.g., acetophenone) using LDA (1.1 equiv) in THF at -78°C for 45 mins.

  • Cannulation:

    • Critical Step: Dissolve the condensed CDFAF in cold THF (-78°C).

    • Cannulate the enolate solution INTO the acid fluoride solution .

    • Why? This "inverse addition" maintains an excess of the electrophile (CDFAF), preventing double-addition or Claisen-type condensations.

  • Workup & Validation:

    • Quench with sat.

      
      . Extract with 
      
      
      
      .
    • In-Process Check: Take a crude aliquot for

      
       NMR.
      
    • Target Signal: Singlet at

      
       (vs 
      
      
      
      ).
    • Impurity Check: If signal appears at -76.5 ppm, significant hydrolysis occurred (Chlorodifluoroacetic acid).

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
NMR Signal at -76.5 ppm Moisture ingress; CDFAF hydrolyzed to acid.Dry THF over Na/Benzophenone; flame-dry glassware.
NMR Signal at -8 ppm Formation of

(Freon 12).
Over-decomposition of reagent. Keep T < -40°C during addition.
Complex Multiplets > -100 ppm Fluorine-Fluorine coupling in oligomers.Inverse addition failed; local excess of enolate caused polymerization.
No Reaction (SM recovered) CDFAF evaporated before reaction.CDFAF bp is -9°C. Ensure reaction is kept at -78°C until quench.

References

  • Dolbier, W. R. (2025). Guide to Fluorine NMR for Organic Chemists. University of Florida.[1]

  • Tian, F., & Dolbier, W. R. (2000). "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent."[2] Organic Letters, 2(4), 561-563.

  • Ebraheem, K. A., & Webb, G. A. (1977). "Semi-empirical calculations of fluorine chemical shifts." Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Hu, J., & Ni, C. (2011).[3] "Recent Advances in the Synthetic Application of Difluorocarbene." Shanghai Institute of Organic Chemistry.

  • Furuya, T., et al. (2005).[4] "Synthesis of gem-difluorides from aldehydes using DFMBA." Journal of Fluorine Chemistry. (Comparison of fluorination reagents). [4]

Sources

Comparative

Comparative Guide: Potency Assay Development for Chlorodifluoroacetyl Fluoride (CDFAF)

Executive Summary & Challenge Definition Chlorodifluoroacetyl fluoride (CDFAF, ) is a critical fluorinated building block used to introduce the chlorodifluoromethyl motif into pharmaceutical candidates. However, its high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

Chlorodifluoroacetyl fluoride (CDFAF,


) is a critical fluorinated building block used to introduce the chlorodifluoromethyl motif into pharmaceutical candidates. However, its high reactivity and volatility present unique analytical challenges.

In the context of drug development, "potency" for a raw material like CDFAF is defined as the Percent Active Mass (% w/w) —specifically, the fraction of the material capable of performing the desired acylation.

The Analytical Problem: CDFAF is highly susceptible to hydrolysis, generating Chlorodifluoroacetic acid (


) and Hydrogen Fluoride (HF).
  • Traditional Acid-Base Titration is invalid because it cannot distinguish between the active acyl fluoride and the hydrolyzed acid impurities (both consume base).

  • Direct GC/HPLC is difficult due to the compound's volatility and reactivity with column stationary phases.

This guide compares three methodologies, recommending Quantitative


-NMR (qNMR)  as the primary release method and Derivatization-GC  as a functional secondary assay.

Comparative Analysis of Assay Methodologies

The following table summarizes the performance characteristics of the three primary approaches for CDFAF potency determination.

FeatureMethod A:

qNMR
(Recommended)
Method B: Derivatization-GC (Functional)Method C: Hydrolytic Titration (Not Recommended)
Specificity High (Distinguishes

from

)
High (Separates ester derivative from impurities)None (Measures total acid content)
Precision (RSD) < 1.0%1.0 – 2.0%0.5 – 1.0%
Sample Prep Minimal (Dissolve & Shoot)Moderate (Reaction + Extraction)Minimal (Dissolution)
Interferences Paramagnetic impuritiesIncomplete derivatizationHydrolyzed byproducts
Throughput Medium (Requires long

)
High (after prep)High
Safety Risk Low (Closed tube)Medium (Handling reactive mix)High (Open handling of HF generation)

Decision Framework

The following logic flow illustrates the selection process for the appropriate assay based on laboratory capabilities and data requirements.

AssaySelection Start Start: CDFAF Sample Analysis CheckNMR Is High-Field NMR Available? Start->CheckNMR qNMR Method A: 19F qNMR (Primary Release Method) CheckNMR->qNMR Yes CheckGC Is GC-FID Available? CheckNMR->CheckGC No Output1 Result: Specific Active Content qNMR->Output1 Direct Purity % DerivGC Method B: Derivatization-GC (Functional Control) CheckGC->DerivGC Yes Titration Method C: Titration (Only for Total Acid - NOT Potency) CheckGC->Titration No (Critical Risk) Output2 Result: Reaction Yield Potential DerivGC->Output2 Functional Purity %

Figure 1: Analytical decision matrix for reactive acyl fluorides.

Detailed Experimental Protocols

Method A: Quantitative -NMR (Gold Standard)

This method relies on the distinct chemical shift of the acyl fluoride fluorine atom compared to the hydrolyzed acid or other impurities.

Principle: The integral of the analyte signal is compared to an internal standard (IS) of known purity.

  • Analyte Signal:

    
     (typically ~ +20 to +40 ppm, distinct from 
    
    
    
    ).
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl.
    

Protocol:

  • Preparation: In a glovebox or fume hood (anhydrous conditions), weigh accurately ~30 mg of CDFAF and ~15 mg of Internal Standard (TFT) into a vial.

  • Solvent: Add 0.7 mL of anhydrous

    
     or 
    
    
    
    .
  • Transfer: Transfer to a 5mm NMR tube and cap immediately to prevent hydrolysis.

  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to eliminate NOE if decoupling is used, though

      
       is often run coupled).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery for quantitative accuracy.
    • Scans: 16–32 scans.

    • Center Frequency: Set to center of the spectral window covering both IS and Analyte.

Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



Where 

= Integral,

= Number of F nuclei,

= Molecular Weight,

= Mass weighed,

= Purity.[1][2]
Method B: Derivatization-GC (Functional Assay)

Since CDFAF is volatile and reactive, direct GC injection often leads to peak tailing and degradation. Derivatization converts it into a stable ester.

Reaction:



Protocol:

  • Reagent Mix: Prepare a solution of Methanol (excess) containing 1% Pyridine (acid scavenger).

  • Sample Prep: Weigh ~50 mg of CDFAF into a sealed vial containing 5 mL of the Reagent Mix.

  • Reaction: Vortex for 30 seconds. Allow to stand for 10 minutes at room temperature. The reaction is usually instantaneous.

  • Workup (Optional but recommended): Add 2 mL of water and 2 mL of Dichloromethane (DCM). Vortex and centrifuge. Collect the bottom DCM layer (contains the ester).

  • Analysis: Inject 1

    
    L of the DCM layer onto a GC-FID or GC-MS.
    
    • Column: DB-5 or ZB-5 (Non-polar).

    • Inlet: 200°C, Split 20:1.

    • Oven: 40°C (hold 2 min)

      
       200°C at 15°C/min.
      
  • Quantification: Use an external calibration curve of chemically synthesized Methyl Chlorodifluoroacetate.

Scientific Rationale & Troubleshooting

Why Hydrolysis Fails (The "Potency" Trap)

Many labs default to hydrolyzing the sample in NaOH and titrating back.

  • The Trap: CDFAF purity is often compromised by moisture, forming

    
    .
    
  • The Error: Both CDFAF and

    
     neutralize NaOH. A 50% decomposed sample could theoretically yield a "100% purity" result by titration if only total acid equivalents are measured.
    
Handling HF Generation

Safety Critical: CDFAF releases HF upon contact with moisture.

  • Glassware: Borosilicate glass is acceptable for short-term contact with anhydrous CDFAF, but long-term storage or aqueous hydrolysis requires PTFE (Teflon) or HDPE containers to prevent glass etching and Si contamination.

  • PPE: Double gloving and a face shield are mandatory.

Visualization of the Derivatization Pathway

DerivatizationPathway CDFAF CDFAF (Reactive) Transition Tetrahedral Intermediate CDFAF->Transition Methanol Methanol (Nucleophile) Methanol->Transition Pyridine Pyridine (Base) Pyridine->Transition Catalyst Ester Methyl Ester (Stable GC Analyte) Transition->Ester Elimination Salt Pyridine-HF Salt (Water Soluble) Transition->Salt Scavenging

Figure 2: Chemical pathway for stabilizing CDFAF for GC analysis.

References

  • BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link][2]

  • National Institutes of Health (NIH) / PubChem. (2025). Chlorodifluoroacetyl fluoride (Compound Summary). [Link]

  • Royal Society of Chemistry. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science. [Link]

  • Chemistry LibreTexts. (2023). Derivatization for Gas Chromatography. [Link]

Sources

Validation

Strategic Fluorination: A Comparative Guide to Electrophilic vs. Nucleophilic Agents

Executive Summary The introduction of fluorine into organic small molecules is a pivotal strategy in drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. However, the high electronega...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into organic small molecules is a pivotal strategy in drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. However, the high electronegativity of fluorine and the strength of the C-F bond necessitate highly specific reagents. This guide compares the two dominant paradigms: Electrophilic Fluorination (using "F+" sources) and Nucleophilic Fluorination (using F- sources), providing decision-making frameworks for medicinal chemists.

Part 1: Mechanistic Divergence & Substrate Logic

The choice between electrophilic and nucleophilic fluorination is rarely a matter of preference but strictly dictated by the electronic nature of the substrate.

Nucleophilic Fluorination ( )
  • Mechanism: Typically proceeds via

    
     (inversion of configuration) or 
    
    
    
    .
  • Target Substrates: Alcohols (deoxyfluorination), aldehydes/ketones (gem-difluorination), and electron-deficient aromatics.

  • Key Challenge: The fluoride ion is a poor nucleophile in protic solvents (due to H-bonding) but a strong base in aprotic solvents, leading to elimination side products.

Electrophilic Fluorination ( )
  • Mechanism: Involves the transfer of a formal positive fluorine atom to an electron-rich center (alkenes, enolates, electron-rich aromatics).

  • Target Substrates: Indoles, phenols, 1,3-dicarbonyls, and organometallic reagents.

  • Key Challenge: "F+" does not exist as a free species; it is always bound to a leaving group (N-F bond), making the "fluorinating power" (F-power) a critical variable.

Decision Matrix Visualization

FluorinationDecision Start Substrate Analysis Group1 Target: Alcohol / Carbonyl (Electron Deficient) Start->Group1 Group2 Target: Arene / Enolate (Electron Rich) Start->Group2 Path1 Nucleophilic Pathway Group1->Path1 Agents1 Reagents: DAST, Deoxo-Fluor, XtalFluor, CsF Path1->Agents1 Mech1 Mechanism: SN2 / Deoxyfluorination (Inversion) Agents1->Mech1 Path2 Electrophilic Pathway Group2->Path2 Agents2 Reagents: Selectfluor, NFSI, N-fluoropyridinium Path2->Agents2 Mech2 Mechanism: SEAr / Enolate Trapping (Retention/Racemic) Agents2->Mech2

Figure 1: Strategic decision tree for selecting fluorination reagents based on substrate electronics.

Part 2: The Reagent Arsenal

Nucleophilic Agents: The Deoxyfluorination Specialists

1. DAST (Diethylaminosulfur trifluoride)

  • Profile: Liquid, highly reactive.

  • Utility: Gold standard for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.

  • Risk: Thermally unstable. Can detonate if heated >90°C. Generates HF upon contact with moisture.

2. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Profile: Liquid, thermally more stable than DAST.

  • Utility: Similar reactivity to DAST but retains stability up to ~200°C (though exotherms still occur).

  • Advantage: Safer for scale-up operations.

3. XtalFluor-E / XtalFluor-M

  • Profile: Crystalline solids.

  • Utility: Requires an exogenous promoter (like DBU or

    
    ).
    
  • Advantage: Does not generate free HF; highly selective; easy to handle solids.

Electrophilic Agents: The C-H Activators

1. Selectfluor (F-TEDA-BF4)

  • Profile: Crystalline solid, non-volatile, stable.

  • Utility: The most versatile "F+" source. Excellent for fluorinating 1,3-dicarbonyls, steroids, and electron-rich heterocycles.

  • Mechanism: Single Electron Transfer (SET) capability allows it to work on difficult substrates.

2. NFSI (N-Fluorobenzenesulfonimide)

  • Profile: Stable solid, soluble in organic solvents.

  • Utility: Milder than Selectfluor. Preferred for enantioselective fluorination when paired with chiral catalysts (e.g., Pd or Cu complexes).

  • Advantage: Solubility allows for homogeneous reaction conditions in non-polar solvents (toluene, DCM).

Part 3: Comparative Performance Data

The following table synthesizes performance metrics for standard transformations.

FeatureDAST (Nucleophilic)Deoxo-Fluor (Nucleophilic)Selectfluor (Electrophilic)NFSI (Electrophilic)
Primary Application OH

F conversion
OH

F conversion
Fluorination of active methylenesEnantioselective fluorination
Physical State Yellow Liquid (Fumes)Yellow/Orange LiquidWhite Crystal (Hygroscopic)White Crystal
Thermal Stability Low (Dec. >50-90°C)Moderate (Dec. >200°C)High (Stable <195°C)High (Stable <200°C)
Atom Economy Poor (Loss of

)
PoorModerateLow (Large leaving group)
Solvent Compatibility DCM, THF, CHCl3DCM, THF, TolueneMeCN (Best), Water, Ionic LiquidsToluene, THF, DCM, Ethers
Moisture Sensitivity Critical (Explosive HF release)High (HF release)Low (Water tolerant)Low
Typical Yield 70-95%75-98%80-99%60-90%

Part 4: Experimental Protocols

Protocol A: Nucleophilic Deoxyfluorination (Safety Critical)

Objective: Conversion of a secondary alcohol to a fluoride using Deoxo-Fluor (preferred over DAST for safety). Substrate Example: Cyclooctanol


 Fluorocyclooctane.

Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 1.0 equiv of alcohol in anhydrous DCM (

    
    ). Cool to -78°C  (dry ice/acetone bath). Note: Low temperature is mandatory to control the initial exotherm.
    
  • Addition: Add 1.2 equiv of Deoxo-Fluor dropwise via syringe. Do not rush this step.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Stir for an additional 12 hours.

  • Quenching (CRITICAL): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution will occur due to HF neutralization.
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Electrophilic Fluorination of Indoles

Objective: C3-fluorination of an indole derivative using Selectfluor. Substrate Example: Indole-3-carboxylate.

Methodology:

  • Setup: Standard borosilicate glassware (Selectfluor does not etch glass significantly under these conditions).

  • Solvation: Dissolve 1.0 equiv of indole substrate in Acetonitrile (MeCN). Note: Selectfluor has poor solubility in DCM/THF; MeCN is the solvent of choice.

  • Addition: Add 1.1 equiv of Selectfluor as a solid in one portion at RT.

  • Reaction: Stir at RT. The reaction is typically fast (1-4 hours). Monitor by TLC or LCMS.

    • Observation: The reaction mixture often turns yellow/orange as the cationic intermediate forms.

  • Workup: Remove MeCN under reduced pressure. Resuspend residue in DCM/Water. Extract organics.

  • Purification: Silica gel chromatography.

Workflow Visualization: Safety & Process

FluorinationWorkflow cluster_Nuc Nucleophilic (Deoxo-Fluor) cluster_Elec Electrophilic (Selectfluor) Start Start: Substrate Preparation (Anhydrous Conditions) StepN1 Cool to -78°C Start->StepN1 Alcohol StepE1 Solvent: MeCN (Solubility Check) Start->StepE1 Indole StepN2 Dropwise Addition StepN1->StepN2 StepN3 Quench: Sat. NaHCO3 (Gas Evolution!) StepN2->StepN3 StepE2 Solid Addition (RT) StepE1->StepE2 StepE3 Aqueous Workup StepE2->StepE3

Figure 2: Operational workflows highlighting the critical safety quench step for nucleophilic reagents vs. the solubility constraints of electrophilic reagents.

Part 5: Strategic Selection in Drug Design

When incorporating fluorine into a lead compound, the choice of agent dictates the synthetic route's viability.

  • Late-Stage Functionalization (LSF):

    • Use Electrophilic Agents (Selectfluor/NFSI).

    • Reasoning: LSF often targets C-H bonds in complex molecules. Electrophilic sources can exploit the inherent nucleophilicity of aromatic rings or enolizable positions without requiring pre-functionalization (like converting an OH group).

  • Chiral Center Construction:

    • Use Nucleophilic Agents (DAST/Deoxo-Fluor).

    • Reasoning: If you have a chiral alcohol, DAST provides predictable stereochemical inversion (

      
      ). This allows for the precise installation of a fluorine atom at a stereogenic center by starting with the opposite enantiomer of the alcohol.
      
  • Scale-Up Safety:

    • Avoid DAST.

    • Reasoning: The decomposition energy of DAST is significant. For kilogram-scale synthesis, XtalFluor or Deoxo-Fluor (with strict thermal controls) or Ishikawa's Reagent are preferred to mitigate explosion risks.

References

  • Lal, G. S., Pez, G. P., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.

  • Banks, R. E. (1992). "Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry.

  • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Fluoride Ions." Synthesis.

  • Nyffeler, P. T., et al. (2002). "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling (XtalFluor)." Journal of Organic Chemistry.

Comparative

Environmental Impact Assessment: Chlorodifluoroacetyl Fluoride vs. Fluorinated Alternatives

Executive Summary & Core Directive In the synthesis of fluorinated pharmaceuticals and agrochemicals, the selection of acyl fluoride building blocks is a critical decision point that extends beyond yield optimization to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of fluorinated pharmaceuticals and agrochemicals, the selection of acyl fluoride building blocks is a critical decision point that extends beyond yield optimization to lifecycle environmental impact.

This guide objectively compares Chlorodifluoroacetyl fluoride (CDFAF) with its primary alternatives, Trifluoroacetyl fluoride (TFAF) and Difluoroacetyl fluoride (DFAF) . While all three are highly reactive acylating agents with short atmospheric lifetimes, their environmental legacy lies in their hydrolysis products.

The Critical Differentiator: While TFAF hydrolyzes to Trifluoroacetic acid (TFA) —a notorious "forever chemical" with negligible abiotic degradation—CDFAF hydrolyzes to Chlorodifluoroacetic acid (CDFA) . The presence of the chlorine atom in CDFA introduces a specific site for potential photolytic cleavage (C-Cl bond dissociation energy ~81 kcal/mol vs. ~116 kcal/mol for C-F), offering a theoretical pathway for mineralization that the perfluorinated alternative lacks.

Chemical Profile & Alternatives Analysis[1]

The Primary Candidate: Chlorodifluoroacetyl Fluoride (CDFAF)
  • CAS: 354-27-8

  • Formula:

    
    
    
  • Role: Reagent for introducing the chlorodifluoromethyl (

    
    ) motif, a bioisostere often used to modulate lipophilicity and metabolic stability in drug candidates.
    
  • Reactivity: High susceptibility to nucleophilic attack; rapidly hydrolyzes in moist air.

The Alternatives
FeatureCDFAF (Candidate)TFAF (Alternative 1)DFAF (Alternative 2)
Formula



Hydrolysis Product Chlorodifluoroacetic acid (CDFA)Trifluoroacetic acid (TFA)Difluoroacetic acid (DFA)
Key Structural Feature C-Cl bond (Photolabile handle)C-F bonds only (Recalcitrant)C-H bond (Biodegradable potential)
Atmospheric Lifetime Days (Hydrolysis driven)Days (Hydrolysis driven)Days (Hydrolysis driven)
Global Warming Potential Negligible (Rapid washout)Negligible (Rapid washout)Negligible (Rapid washout)

Environmental Impact Mechanisms

The environmental impact of these compounds is biphasic:

  • Atmospheric Phase: The acyl fluorides react with atmospheric moisture.

  • Aquatic/Terrestrial Phase: The resulting acids accumulate or degrade.

Phase 1: Atmospheric Hydrolysis

All three compounds exhibit low Global Warming Potential (GWP) directly because they do not persist long enough to act as greenhouse gases. They are scrubbed from the atmosphere by rain/fog, converting 1:1 into their respective acids and HF.



Phase 2: Fate of the Acid Byproducts (The Real Hazard)
  • TFA (from TFAF): TFA is chemically inert. It does not photolyze, hydrolyze, or significantly biodegrade under environmental conditions. It accumulates in surface waters, posing a "planetary boundary" threat.

  • CDFA (from CDFAF): The C-Cl bond is the "weak link." Under UV irradiation (specifically UV-C and high-energy UV-B), the C-Cl bond can undergo homolytic cleavage, generating a radical that can be mineralized.

  • DFA (from DFAF): The presence of a C-H bond makes DFA susceptible to attack by hydroxyl radicals (

    
    ) and microbial oxidation, making it the most biodegradable option, though it introduces a different pharmacophore (
    
    
    
    ).
Visualizing the Degradation Pathways

degradation_pathways CDFAF CDFAF (ClCF2COF) Hydrolysis Atmospheric Hydrolysis (Rapid) CDFAF->Hydrolysis TFAF TFAF (CF3COF) TFAF->Hydrolysis CDFA CDFA (ClCF2COOH) Hydrolysis->CDFA Yields TFA TFA (CF3COOH) Hydrolysis->TFA Yields Photolysis UV Photolysis (C-Cl Cleavage) CDFA->Photolysis Susceptible Persistence Environmental Persistence TFA->Persistence Recalcitrant Mineralization Mineralization (CO2, F-, Cl-) Photolysis->Mineralization Degradation Persistence->TFA Accumulation

Figure 1: Comparative environmental fate of CDFAF vs. TFAF. Note the divergence at the acid stage, where CDFA offers a pathway to mineralization via photolysis.

Experimental Protocols for Impact Assessment

To validate the environmental profile of CDFAF in your specific workflow, use the following self-validating protocols.

Protocol A: Hydrolysis Rate Determination (Precursor Stability)

Objective: Confirm the rapid conversion of CDFAF to CDFA to establish that the precursor itself is not a long-lived greenhouse gas.

Materials:

  • NMR Spectrometer (Fluorine-19 probe).[1]

  • Solvent:

    
     (Deuterium Oxide) / Acetonitrile-
    
    
    
    mixture.
  • Internal Standard:

    
    -Trifluorotoluene (inert).
    

Workflow:

  • Baseline: Dissolve CDFAF (10 mM) in anhydrous Acetonitrile-

    
    . Record 
    
    
    
    
    
    -NMR.
  • Initiation: Add 5 equivalents of

    
    . Shake vigorously for 10 seconds.
    
  • Monitoring: Acquire spectra every 60 seconds for 30 minutes.

  • Analysis: Track the disappearance of the carbonyl fluoride signal (

    
     to 
    
    
    
    ppm) and the appearance of the carboxylic acid signal (
    
    
    to
    
    
    ppm).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the pseudo-first-order rate constant.
Protocol B: Photolytic Stability of the Acid Byproduct (The Differentiator)

Objective: Quantify the mineralization potential of CDFA vs. TFA under simulated environmental UV.

Materials:

  • Photoreactor equipped with medium-pressure mercury lamp (simulating solar UV).

  • Quartz reaction vessels.

  • Ion Chromatograph (IC) for anion detection (

    
    , 
    
    
    
    ).

Workflow:

  • Preparation: Prepare 100 ppm solutions of CDFA and TFA in Milli-Q water.

  • Control: Wrap one set of vials in aluminum foil (Dark Control).

  • Irradiation: Expose clear vials to UV irradiation for 24, 48, and 72 hours.

  • Sampling: Aliquot 1 mL samples at each time point.

  • Analysis: Analyze via IC.

    • Success Criteria for CDFA: Appearance of free Chloride (

      
      ) and Fluoride (
      
      
      
      ) ions indicates bond cleavage.
    • Reference Behavior (TFA): Expect near-zero increase in Fluoride ion concentration (high stability).

  • Data Output: Calculate % Mineralization =

    
    .
    
Visualizing the Experimental Logic

experimental_workflow Start Start: Acid Byproduct (CDFA vs TFA) Irradiation UV Irradiation (254nm - 300nm) Start->Irradiation Analysis Ion Chromatography (Anion Detection) Irradiation->Analysis Decision Detect Cl- / F- ? Analysis->Decision Result_Degradable Result: Photolabile (Lower Long-term Risk) Decision->Result_Degradable Yes (CDFA) Result_Persistent Result: Persistent (High Long-term Risk) Decision->Result_Persistent No (TFA)

Figure 2: Logical flow for assessing the photolytic stability of the hydrolysis products.

Comparative Data Summary

The following table summarizes the anticipated environmental performance based on chemical structure and literature precedents for halogenated acetic acids.

MetricChlorodifluoroacetyl fluoride (CDFAF)Trifluoroacetyl fluoride (TFAF)
Precursor GWP (100-yr) < 1 (Est. due to rapid hydrolysis)< 1 (Est. due to rapid hydrolysis)
Primary Degradation Product Chlorodifluoroacetic acid (CDFA)Trifluoroacetic acid (TFA)
Product Bioaccumulation Low (High water solubility)Low (High water solubility)
Product Persistence High , but susceptible to UV photolysisExtreme (Abiotic recalcitrance)
Mineralization Potential Moderate (C-Cl cleavage possible)Negligible (C-F bond strength)
Regulatory Risk Moderate (PFAS subclass)High (Focus of "Forever Chemical" bans)

Conclusion & Recommendation

While Chlorodifluoroacetyl fluoride (CDFAF) and Trifluoroacetyl fluoride (TFAF) behave similarly in the atmosphere (rapid hydrolysis), their environmental legacies diverge significantly in aquatic systems.

Recommendation: For research requiring the specific lipophilic modulation of a


 group, CDFAF  is the requisite choice. From an environmental perspective, it presents a marginally lower long-term risk than TFAF derivatives because the resulting acid (CDFA) possesses a carbon-chlorine bond that renders it susceptible to UV photolysis and reductive dechlorination—pathways unavailable to the chemically inert TFA.

However, if the specific halogen motif is not critical to biological activity, Difluoroacetyl fluoride (DFAF) remains the most sustainable alternative due to the biodegradability of the C-H bond in its hydrolysis product.

References

  • PubChem. (2025). Chlorodifluoroacetyl fluoride (Compound Summary). National Library of Medicine. [Link]

  • Solomon, K. R., et al. (2016). Environmental effects of trifluoroacetic acid.[2][3] Journal of Toxicology and Environmental Health. [Link]

  • Ellis, D. A., et al. (2001). The fate and persistence of trifluoroacetic and chloroacetic acids in pond waters.[4] Chemosphere. [Link]

  • U.S. EPA. (2025). Understanding the Environmental Risks of Fluorinated Gases and PFAS Precursors. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorodifluoroacetyl fluoride
Reactant of Route 2
Chlorodifluoroacetyl fluoride
© Copyright 2026 BenchChem. All Rights Reserved.